Product packaging for Dmhbo+(Cat. No.:)

Dmhbo+

Cat. No.: B12365755
M. Wt: 552.4 g/mol
InChI Key: KRIJKRIPLDZXHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMHBO+ is a cationic fluorogenic ligand that exhibits bright fluorescence upon binding to the Chili RNA aptamer, making it an essential tool for advanced RNA imaging in live cells . Its fluorescence is activated with a high affinity for the Chili aptamer (Kd = 12 nM), and the resulting complex mimics red fluorescent proteins, providing a genetically encodable system for tracking the localization and dynamics of RNA molecules . The mechanism involves an ultrafast excited state proton transfer (ESPT) from the neutral chromophore to a guanine base within the RNA structure, occurring in about 130 femtoseconds. This process is the basis for the complex's large Stokes shift of 136 nm (Ex/Em = 456/592 nm), which minimizes signal self-reabsorption and improves the signal-to-noise ratio in fluorescence microscopy . The structural basis for this activation was elucidated through co-crystal structures, which show that the Chili RNA aptamer folds into a G-quadruplex core. The DMHBO+ ligand is immobilized within this structure via π-π stacking and a specific short hydrogen bond between the phenolic OH of the ligand and the N7 of a guanine in a Watson-Crick base pair, facilitating the proton transfer . Beyond direct imaging, the Chili-DMHBO+ complex serves as an excellent FRET donor to dyes like Atto 590, enabling its use in sophisticated FRET-based analytical systems for studying RNA interactions and conformations . This product is presented for laboratory research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25IN4O5 B12365755 Dmhbo+

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H25IN4O5

Molecular Weight

552.4 g/mol

IUPAC Name

[4-[(2Z,4Z)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-(nitrosomethylidene)-5-oxoimidazolidin-1-yl]phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C22H24N4O5.HI/c1-26(2,3)16-8-6-15(7-9-16)25-20(13-23-29)24-17(22(25)28)10-14-11-18(30-4)21(27)19(12-14)31-5;/h6-13H,1-5H3,(H-,23,24,27,28,29);1H

InChI Key

KRIJKRIPLDZXHI-UHFFFAOYSA-N

Isomeric SMILES

C[N+](C)(C)C1=CC=C(C=C1)N2/C(=C\N=O)/N/C(=C\C3=CC(=C(C(=C3)OC)O)OC)/C2=O.[I-]

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)N2C(=CN=O)NC(=CC3=CC(=C(C(=C3)OC)O)OC)C2=O.[I-]

Origin of Product

United States

Foundational & Exploratory

Dmhbo+: An In-depth Technical Guide to a Cationic Fluorophore for RNA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dmhbo+ is a cationic fluorophore that exhibits strong fluorescence upon binding to the Chili RNA aptamer. This fluoromodule mimics the properties of red fluorescent proteins and has emerged as a valuable tool for the visualization and tracking of RNA in living cells and in vitro systems. Its large Stokes shift and favorable photophysical properties make it particularly well-suited for advanced imaging applications, including Förster Resonance Energy Transfer (FRET). This technical guide provides a comprehensive overview of Dmhbo+, including its chemical structure, quantitative properties, mechanism of fluorescence activation, and detailed experimental protocols for its application.

Introduction to Dmhbo+

Dmhbo+, chemically known as 4-(4-((Z)-4-Hydroxy-3,5-dimethoxybenzylidene)-2-((hydroxyimino)methyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N,N,N-trimethylbenzenaminium iodide, is a synthetic, cell-permeable fluorophore.[1] In its unbound state, Dmhbo+ is essentially non-fluorescent in aqueous solution. However, upon binding to the specifically engineered Chili RNA aptamer, it undergoes a significant conformational change that results in a dramatic increase in its fluorescence quantum yield.[1] This conditional fluorescence makes the Dmhbo+-Chili system an excellent tool for reducing background signal in RNA imaging experiments. The complex is characterized by a large Stokes shift, meaning there is a significant separation between its excitation and emission maxima, which is advantageous for minimizing crosstalk in multicolor imaging.[1]

Chemical Structure

The chemical structure of Dmhbo+ is presented below. The molecule features a 4-hydroxy-3,5-dimethoxybenzylidene imidazolone core, which is the fluorogenic component, and a trimethylbenzenaminium iodide group that imparts a positive charge and enhances its affinity for the RNA aptamer.

Chemical Name: 4-(4-((Z)-4-Hydroxy-3,5-dimethoxybenzylidene)-2-((hydroxyimino)methyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N,N,N-trimethylbenzenaminium iodide.[1]

(Image of Dmhbo+ chemical structure would be placed here if image generation were possible)

Quantitative Data

The photophysical and binding properties of the Dmhbo+-Chili aptamer complex are summarized in the following table for easy reference and comparison.

PropertyValueReference
Molecular Weight 552.37 g/mol [1]
Molecular Formula C22H25IN4O5
Excitation Maximum (λex) 456 nm
Emission Maximum (λem) 592 nm
Stokes Shift 136 nm
Quantum Yield (Φ) 0.1
Binding Affinity (Kd) to Chili Aptamer 12 nM
pKa 6.9

Mechanism of Fluorescence Activation: An Excited-State Proton Transfer Pathway

The fluorescence of the Dmhbo+-Chili complex is activated through a mechanism known as excited-state proton transfer (ESPT). In the ground state, Dmhbo+ binds to the Chili aptamer in its protonated (phenol) form. Upon excitation with light, an ultrafast proton transfer occurs from the hydroxyl group of the Dmhbo+ phenol to a guanine residue within the RNA aptamer's binding pocket. This deprotonation results in the formation of an excited-state phenolate anion, which is the species that emits a photon and returns to the ground state. The proton is then transferred back to the fluorophore, regenerating the initial state for another cycle. This photocycle is the basis for the large Stokes shift observed for the complex.

Dmhbo_Photocycle Dmhbo+ (Ground State, Phenol) Dmhbo+ (Ground State, Phenol) Excited State (Phenol) Excited State (Phenol) Dmhbo+ (Ground State, Phenol)->Excited State (Phenol) Light Absorption (456 nm) Excited State (Phenolate Anion) Excited State (Phenolate Anion) Excited State (Phenol)->Excited State (Phenolate Anion) Excited-State Proton Transfer (ESPT) to Guanine Ground State (Phenolate Anion) Ground State (Phenolate Anion) Excited State (Phenolate Anion)->Ground State (Phenolate Anion) Fluorescence Emission (592 nm) Ground State (Phenolate Anion)->Dmhbo+ (Ground State, Phenol) Proton Transfer from Guanine

Caption: Photocycle of Dmhbo+ fluorescence activation within the Chili RNA aptamer.

Experimental Protocols

In-gel Staining of RNA

This protocol describes the staining of RNA in polyacrylamide gels using Dmhbo+.

Materials:

  • Dmhbo+ stock solution (e.g., 1 mM in DMSO)

  • 10X MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea in 1X TBE buffer)

  • RNA samples

  • RNA loading buffer (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • Staining solution: 1 µM Dmhbo+ in 1X MOPS buffer with 5 mM MgCl2

  • Gel imaging system with appropriate filters for Dmhbo+

Procedure:

  • Prepare and run a denaturing polyacrylamide gel with your RNA samples according to standard protocols.

  • After electrophoresis, carefully remove the gel from the glass plates.

  • Place the gel in a clean container and wash it three times with deionized water to remove urea.

  • Incubate the gel in the staining solution (1 µM Dmhbo+ in 1X MOPS with 5 mM MgCl2) for 10-20 minutes at room temperature with gentle agitation.

  • Briefly destain the gel in 1X MOPS buffer for 5 minutes.

  • Image the gel using a gel documentation system with an excitation source around 456 nm and an emission filter around 592 nm.

InGel_Staining_Workflow cluster_0 Gel Electrophoresis cluster_1 Staining cluster_2 Imaging Prepare Gel Prepare Gel Load Samples Load Samples Prepare Gel->Load Samples Run Electrophoresis Run Electrophoresis Load Samples->Run Electrophoresis Wash Gel Wash Gel Run Electrophoresis->Wash Gel Incubate in Dmhbo+ Incubate in Dmhbo+ Wash Gel->Incubate in Dmhbo+ Destain Destain Incubate in Dmhbo+->Destain Image Gel Image Gel Destain->Image Gel

Caption: Workflow for in-gel staining of RNA with Dmhbo+.

Live-Cell RNA Imaging

This protocol provides a general framework for imaging RNA tagged with the Chili aptamer in live mammalian cells. Optimization of transfection, Dmhbo+ concentration, and incubation time may be required for different cell types.

Materials:

  • Mammalian cells of interest

  • Plasmid encoding the Chili aptamer fused to the RNA of interest

  • Appropriate cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dmhbo+ stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Fluorescence microscope equipped for live-cell imaging with appropriate filters.

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection: Transfect the cells with the Chili aptamer-encoding plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.

  • Dmhbo+ Loading: Replace the culture medium with live-cell imaging medium containing the desired final concentration of Dmhbo+ (typically 1-5 µM). Incubate for 30-60 minutes at 37°C.

  • Imaging: Mount the dish on the fluorescence microscope and image the cells. Use an excitation wavelength of ~456 nm and collect emission at ~592 nm.

LiveCell_Imaging_Workflow Seed Cells Seed Cells Transfect Plasmid Transfect Plasmid Seed Cells->Transfect Plasmid Express RNA Express RNA Transfect Plasmid->Express RNA Load Dmhbo+ Load Dmhbo+ Express RNA->Load Dmhbo+ Image Cells Image Cells Load Dmhbo+->Image Cells

Caption: Workflow for live-cell imaging of Chili-tagged RNA with Dmhbo+.

Förster Resonance Energy Transfer (FRET) Assay

Dmhbo+ can serve as a FRET donor to acceptor fluorophores like Atto 590. This protocol outlines a general procedure for an in vitro FRET assay to monitor RNA dynamics.

Materials:

  • Chili aptamer-tagged RNA labeled with an acceptor fluorophore (e.g., Atto 590) at a specific position.

  • Dmhbo+

  • FRET buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2)

  • Fluorometer or plate reader capable of measuring fluorescence spectra.

Procedure:

  • Sample Preparation: In a microplate or cuvette, prepare samples containing the acceptor-labeled Chili RNA at a fixed concentration (e.g., 0.5 µM) in FRET buffer.

  • Dmhbo+ Addition: Add Dmhbo+ to the samples at a concentration sufficient to saturate the Chili aptamer (e.g., 1 µM).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes to allow for binding.

  • Fluorescence Measurement:

    • Excite the sample at the Dmhbo+ excitation wavelength (456 nm).

    • Measure the emission spectrum from ~500 nm to ~700 nm.

    • Observe the decrease in Dmhbo+ emission (~592 nm) and the sensitized emission of the acceptor (e.g., ~620 nm for Atto 590).

  • Data Analysis: Calculate the FRET efficiency (E) using the following formula:

    • E = 1 - (FDA / FD)

    • Where FDA is the fluorescence intensity of the donor (Dmhbo+) in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

FRET_Assay_Workflow Prepare Acceptor-labeled RNA Prepare Acceptor-labeled RNA Add Dmhbo+ Add Dmhbo+ Prepare Acceptor-labeled RNA->Add Dmhbo+ Incubate Incubate Add Dmhbo+->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Calculate FRET Efficiency Calculate FRET Efficiency Measure Fluorescence->Calculate FRET Efficiency

Caption: Workflow for an in vitro FRET assay using the Dmhbo+-Chili system.

Conclusion

Dmhbo+, in conjunction with the Chili RNA aptamer, provides a robust and versatile platform for RNA research. Its bright, conditionally fluorescent signal and large Stokes shift make it an excellent choice for a variety of applications, from in-gel analysis to live-cell imaging and FRET-based studies of RNA dynamics. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this powerful tool in the laboratory. As with any experimental system, optimization of the provided protocols for specific applications and cell types is encouraged to achieve the best possible results.

References

Dmhbo+ mechanism of fluorescence with Chili aptamer.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the DMHBO+ and Chili Aptamer Fluorogenic Module

Introduction

Fluorogenic RNA aptamers are synthetically derived RNA molecules engineered to bind specific, conditionally fluorescent small molecules (fluorophores).[1][2][3] This binding event induces a significant increase in the fluorophore's quantum yield, causing it to fluoresce brightly. These RNA-fluorophore complexes, often termed "fluorogenic modules," serve as powerful tools for RNA imaging, biosensor development, and in vitro studies, functioning as RNA analogs to fluorescent proteins.[3]

The Chili aptamer is a 52-nucleotide RNA sequence, engineered from the earlier 13-2 aptamer, which was selected for its ability to bind derivatives of 4-hydroxybenzylidene imidazolinone (HBI), the chromophore found in Green Fluorescent Protein (GFP).[4] A key characteristic of the Chili aptamer is its ability to generate a large Stokes shift upon binding its cognate ligands, mimicking the photophysical properties of Large Stokes Shift (LSS) fluorescent proteins.

One of its most effective ligands is 3,5-dimethoxy-4-hydroxybenzylidene imidazolone-oxime (DMHBO+), a cationic HBI derivative. The Chili-DMHBO+ complex is notable for its low-nanomolar binding affinity and highly red-shifted fluorescence emission. This guide provides a detailed technical overview of the structural basis and photochemical mechanism behind the fluorescence activation of DMHBO+ by the Chili aptamer.

Structural Basis of the Chili-DMHBO+ Interaction

The fluorescence activation mechanism is rooted in the specific three-dimensional structure formed upon the complexation of the Chili RNA and the DMHBO+ ligand.

The Chili RNA Aptamer Fold

The 52-nucleotide Chili RNA aptamer folds into a single, elongated coaxial stack approximately 70 Å in length. This structure is primarily composed of two A-form helical duplexes, termed P1 (basal stem) and P2 (apical stem), which are separated by a central fluorophore-binding domain (FBD). The core of this FBD, which forms the specific binding pocket for DMHBO+, is a G-quadruplex. This G-quadruplex motif is a privileged tertiary structure for fluorogen-activating aptamers and is critical for creating the precise environment needed to bind and immobilize the ligand.

The DMHBO+ Binding Pocket

Crystal structures of the Chili-DMHBO+ complex reveal that the DMHBO+ molecule is securely immobilized within the FBD. The binding pocket utilizes a combination of interactions to achieve high affinity and specificity:

  • π-π Stacking: The planar DMHBO+ ligand is intercalated and stabilized by π-π stacking interactions with a G-quartet from the G-quadruplex and a trans-sugar-sugar edge G:G base pair. This rigid fixation is a primary factor in fluorescence enhancement, as it restricts non-radiative decay pathways of the excited fluorophore.

  • Hydrogen Bonding: A crucial hydrogen bond forms between the phenolic hydroxyl group of the DMHBO+ ligand and the N7 atom of a specific guanine residue (G15) within a Watson-Crick G:C base pair in the binding site. This interaction is fundamental to the unique fluorescence mechanism of the complex.

Mechanism of Fluorescence Activation

The large Stokes shift and fluorescence turn-on of the Chili-DMHBO+ complex are governed by a multi-step photocycle involving an ultrafast Excited-State Proton Transfer (ESPT).

At a physiological pH of 7.5, free DMHBO+ exists predominantly in its deprotonated, non-fluorescent phenolate form. The folded Chili aptamer, however, selectively binds the protonated, neutral phenol form of DMHBO+, shifting the ground-state equilibrium in favor of this species upon complex formation.

The fluorescence activation process proceeds as follows:

  • Excitation: The bound, neutral phenol form of DMHBO+ (P) absorbs a photon, transitioning to its excited state (P*).

  • Excited-State Proton Transfer (ESPT): Immediately following excitation, an ultrafast proton transfer occurs from the phenol group of the excited DMHBO+ (P*) to the N7 atom of the nearby guanine residue (G15) in the RNA binding pocket. This intermolecular ESPT is exceptionally rapid, occurring with a time constant of approximately 130 femtoseconds.

  • Formation of the Emissive Species: The ESPT results in the formation of the excited anionic (phenolate) form of the fluorophore (A*).

  • Fluorescence Emission: This excited phenolate A* is the species that emits a photon, relaxing back to its ground state. Because the emission occurs from a different chemical species than the one that was initially excited, the emitted light has significantly lower energy (a longer wavelength), resulting in a characteristically large Stokes shift.

  • Ground-State Regeneration: Following emission, the proton is returned, and the neutral ground-state phenol (P) is regenerated, completing the cycle and preparing the complex for another round of excitation.

G cluster_ground Ground State cluster_excited Excited State P P (Phenol) A A (Phenolate) P->A Deprotonation (Favored in solution) P_star P* (Excited Phenol) P->P_star Excitation (hν₁) (Absorbs ~456 nm) A->P Protonation (Favored in Chili binding pocket) A_star A* (Excited Phenolate) (Emissive Species) P_star->A_star ESPT (~130 fs) (Proton transfer to G15 of Chili) A_star->A Fluorescence Emission (hν₂) (Emits ~592 nm)

Figure 1: The photocycle of DMHBO+ fluorescence activation by the Chili aptamer, illustrating the key excited-state proton transfer (ESPT) step.

Quantitative Photophysical Properties

The combination of high binding affinity and an efficient ESPT mechanism gives the Chili-DMHBO+ complex its robust fluorescence characteristics. The properties are summarized and compared with the related green-fluorescent DMHBI+ ligand below.

PropertyChili-DMHBO+Chili-DMHBI+Reference
Dissociation Constant (KD) ~12 nM~63 nM
Quantum Yield (Φ) 0.100.40
Excitation Max (λex) 456 nm~415 nm
Emission Max (λem) 592 nm~530-540 nm
Stokes Shift 136 nm127 nm
Color Emission Red-OrangeYellow-Green

Experimental Protocols

Characterizing the interaction between the Chili aptamer and DMHBO+ involves several key biophysical assays.

General RNA and Ligand Preparation
  • RNA Folding: The Chili aptamer RNA is typically folded by heating to 95°C for 2-3 minutes, followed by snap-cooling on ice for 5 minutes. This is performed in a buffer containing monovalent cations (e.g., 125 mM KCl) to stabilize the G-quadruplex structure. Divalent cations (e.g., 5 mM MgCl₂) are added just before the experiment.

  • Ligand Preparation: DMHBO+ is dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution, which is then diluted into the aqueous binding buffer for experiments.

Protocol: Fluorescence Titration for KD Determination

This protocol determines the binding affinity of the ligand for the aptamer.

  • Prepare RNA Series: Prepare a serial dilution of the folded Chili aptamer RNA in binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl).

  • Add Ligand: Add a fixed, low concentration of DMHBO+ (typically well below the expected KD) to each RNA dilution.

  • Incubate: Allow the samples to incubate to reach binding equilibrium. For high-affinity interactions, this may require extended incubation (e.g., up to 16 hours at 4°C) to ensure equilibrium is reached.

  • Measure Fluorescence: Using a spectrofluorometer, measure the fluorescence emission intensity for each sample at the peak emission wavelength (~592 nm) using the peak excitation wavelength (~456 nm).

  • Data Analysis: Subtract the background fluorescence of DMHBO+ in buffer alone. Plot the background-corrected fluorescence intensity as a function of the RNA concentration. Fit the resulting binding isotherm to a one-site specific binding model to calculate the dissociation constant (KD).

G A Prepare Folded Chili Aptamer Dilution Series C Mix Aptamer and DMHBO+ in Microplate Wells A->C B Prepare Fixed Concentration DMHBO+ Solution B->C D Incubate to Reach Binding Equilibrium C->D E Measure Fluorescence (λex=456nm, λem=592nm) D->E F Plot Intensity vs. [RNA] Fit to Binding Model E->F G Calculate K_D F->G

Figure 2: Experimental workflow for determining the dissociation constant (KD) of the Chili-DMHBO+ complex via fluorescence titration.

Protocol: Fluorescence Activation Kinetics

This protocol measures the rate at which the fluorescent complex forms.

  • Prepare Reagents: Prepare folded Chili RNA and DMHBO+ in binding buffer in separate tubes. The experiment is run under pseudo-first-order conditions, with the RNA concentration in significant excess of the DMHBO+ concentration (e.g., 0.025 µM RNA vs. 2 µM dye is an inverted condition, more commonly RNA is in excess e.g. 2 µM RNA vs 0.025 µM dye).

  • Initiate Reaction: Place the RNA solution in a cuvette inside a spectrofluorometer set to kinetic mode. Rapidly inject the DMHBO+ solution and begin recording fluorescence intensity at the peak emission wavelength over time. Data points are typically collected at short intervals (e.g., every 2 seconds).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The resulting curve for the Chili aptamer often fits a biexponential model, suggesting a complex mechanism that may involve both ligand binding and a conformational rearrangement of the aptamer. The observed rate constants (kobs) can be determined from this fit.

Conclusion and Applications

The fluorescence of the Chili-DMHBO+ complex is the result of a sophisticated mechanism involving specific RNA folding, precise ligand immobilization, and an ultrafast excited-state proton transfer to a guanine nucleobase. This ESPT pathway is the source of its signature large Stokes shift, which is highly advantageous for imaging applications as it minimizes bleed-through between excitation and emission channels. With its high affinity, brightness, and red-shifted emission, the Chili-DMHBO+ module is a valuable tool for FRET-based analytical systems and the dynamic tracking of RNA in complex biological environments.

References

An In-depth Technical Guide to the Spectral Properties of Dmhbo+ Fluorophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dmhbo+ is a cationic fluorophore that has garnered significant interest within the scientific community due to its unique spectral properties, particularly its ability to become highly fluorescent upon binding to the Chili RNA aptamer. This interaction results in a fluorogenic module that mimics the behavior of red fluorescent proteins, making it a valuable tool for RNA imaging in living cells and for the development of FRET-based analytical systems. This technical guide provides a comprehensive overview of the core spectral properties of Dmhbo+, detailed experimental protocols for its characterization, and a discussion of its mechanism of fluorescence activation.

Core Spectral and Physicochemical Properties

The fundamental characteristics of Dmhbo+ and its complex with the Chili aptamer are summarized below. These properties are crucial for designing and interpreting experiments utilizing this fluorogenic system.

Table 1: Physicochemical Properties of Dmhbo+
PropertyValueReference
Molecular Weight 552.37 g/mol [1]
Formula C₂₂H₂₅IN₄O₅[1]
CAS Number 2322286-81-5[1]
Solubility Soluble in DMSO[1]
Table 2: Spectral Properties of the Chili-Dmhbo+ Complex
PropertyValueReference
Excitation Maximum (λex) 456 nm[1]
Emission Maximum (λem) 592 nm
Quantum Yield (Φ) 0.1
Stokes Shift 136 nm
Dissociation Constant (Kd) 12 nM
Fluorescence Lifetime (τ) Multi-exponential decay

Note: A specific molar extinction coefficient for Dmhbo+ or the Chili-Dmhbo+ complex has not been reported in the reviewed literature. A general protocol for its determination is provided in Section 4.2.

Mechanism of Fluorescence Activation: The Chili Aptamer Interaction

The fluorescence of Dmhbo+ is significantly enhanced upon binding to the 52-nucleotide Chili RNA aptamer. This activation is not merely a result of environmental restriction but involves a sophisticated photochemical process known as excited-state proton transfer (ESPT).

Upon binding to the Chili aptamer, the protonated (phenol) form of Dmhbo+ is selectively stabilized. When the complex is excited by light at its absorption maximum, the Dmhbo+ molecule transitions to an excited state. In this excited state, a proton is rapidly transferred from the hydroxyl group of Dmhbo+ to a nearby functional group within the aptamer's binding pocket. This deprotonation results in the formation of the anionic (phenolate) form of the fluorophore, which is the species that emits fluorescence at a longer wavelength. This ESPT mechanism is responsible for the large Stokes shift observed for the Chili-Dmhbo+ complex.

G Dmhbo+ Fluorescence Activation Pathway Dmhbo_free Free Dmhbo+ (protonated) Complex_ground Chili-Dmhbo+ Complex (Ground State, Protonated) Dmhbo_free->Complex_ground Binding Chili Chili Aptamer Chili->Complex_ground Complex_excited Chili-Dmhbo+ Complex (Excited State, Protonated) Complex_ground->Complex_excited Excitation (456 nm) Complex_anionic Chili-Dmhbo+ Complex (Excited State, Anionic) Complex_excited->Complex_anionic Excited-State Proton Transfer (ESPT) Fluorescence Fluorescence Emission (592 nm) Complex_anionic->Fluorescence Fluorescence->Complex_ground Relaxation

Caption: Dmhbo+ fluorescence activation pathway.

Experimental Protocols

This section provides detailed methodologies for the characterization of Dmhbo+ and its interaction with the Chili aptamer.

Synthesis of Dmhbo+

A detailed, step-by-step synthesis protocol for Dmhbo+ is not publicly available. However, based on the synthesis of similar 3,5-dimethoxy-4-hydroxybenzylidene-imidazolinone derivatives, a general synthetic strategy can be proposed. The synthesis would likely involve the condensation of a suitably functionalized imidazolinone precursor with 3,5-dimethoxy-4-hydroxybenzaldehyde, followed by quaternization to introduce the cationic dimethylamino group.

G General Synthesis Strategy for Dmhbo+ StartingMaterials Imidazolinone Precursor & 3,5-dimethoxy-4-hydroxybenzaldehyde Condensation Condensation Reaction StartingMaterials->Condensation Intermediate Dmhbo Precursor Condensation->Intermediate Quaternization Quaternization Intermediate->Quaternization Dmhbo Dmhbo+ Quaternization->Dmhbo G Molar Extinction Coefficient Determination Workflow PrepStock Prepare Stock Solution (Known Concentration) PrepDilutions Prepare Serial Dilutions PrepStock->PrepDilutions MeasureAbs Measure Absorbance at λmax PrepDilutions->MeasureAbs PlotData Plot Absorbance vs. Concentration MeasureAbs->PlotData CalculateEpsilon Calculate ε from Slope PlotData->CalculateEpsilon

References

Unveiling the High-Affinity Interaction of DMHBO+ with the Chili Aptamer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Chili RNA aptamer, a synthetically derived 52-nucleotide RNA molecule, has emerged as a significant tool in molecular biology and diagnostics due to its ability to bind to specific fluorogenic ligands and induce a dramatic increase in their fluorescence.[1][2] This technical guide provides an in-depth exploration of the binding affinity and interaction between the Chili aptamer and one of its key ligands, DMHBO+. This complex is notable for its large Stokes shift and bright fluorescence emission, making it a valuable system for various applications, including RNA imaging and the development of novel biosensors.[3][4]

Quantitative Binding Affinity Data

The interaction between the Chili aptamer and DMHBO+ is characterized by a strong binding affinity, as evidenced by low nanomolar dissociation constants (Kd). This tight binding is a crucial attribute for applications requiring high sensitivity and specificity. The quantitative parameters of this interaction have been determined through various biophysical techniques, and the key findings are summarized below.

ParameterValueMethodReference
Dissociation Constant (Kd)12 nMNot specified[3]
Association Rate (kon)~10^4 M-1s-1Pseudo-first order kinetics
Dissociation Rate (koff)Slower than DMHBI+Fluorescence activation kinetics

Note: The slower dissociation rate of the Chili-DMHBO+ complex compared to the Chili-DMHBI+ complex contributes to its lower dissociation constant.

The Mechanism of Fluorescence Activation: An Excited State Proton Transfer

The remarkable fluorescence enhancement observed upon DMHBO+ binding to the Chili aptamer is not merely a consequence of sequestration. Instead, it involves a sophisticated mechanism of excited state proton transfer (ESPT). Upon excitation, a proton is transferred from the phenolic hydroxyl group of the DMHBO+ ligand to a specific guanine residue (G15) within the aptamer's binding pocket. This ultrafast proton transfer, occurring on a timescale of 130 femtoseconds, leads to the formation of an excited state phenolate, which is the species responsible for the highly Stokes-shifted fluorescence emission. The aptamer's unique three-dimensional structure, featuring a G-quadruplex, plays a critical role in precisely orienting the ligand and facilitating this efficient proton transfer.

Signaling Pathway of Chili-DMHBO+ Fluorescence Activation DMHBO_unbound DMHBO+ (Free) Complex_formation Binding DMHBO_unbound->Complex_formation Chili_unbound Chili Aptamer (Unbound) Chili_unbound->Complex_formation Chili_DMHBO_complex Chili-DMHBO+ Complex (Ground State) Complex_formation->Chili_DMHBO_complex Excitation Photon Absorption (Excitation) Chili_DMHBO_complex->Excitation Excited_complex Excited State Complex Excitation->Excited_complex ESPT Excited State Proton Transfer (130 fs) Excited_complex->ESPT Excited_anion Excited State Anion ESPT->Excited_anion Fluorescence Fluorescence Emission Excited_anion->Fluorescence Fluorescence->Chili_DMHBO_complex Ground_state_return Return to Ground State

Caption: Fluorescence activation of DMHBO+ by the Chili aptamer.

Experimental Protocols

The determination of the binding affinity between the Chili aptamer and DMHBO+ relies on precise and well-controlled experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

RNA Synthesis and Folding
  • In Vitro Transcription: The 52-nucleotide Chili RNA aptamer is typically prepared by in vitro transcription using a T7 RNA polymerase and a synthetic DNA template.

  • Purification: The transcribed RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • Folding: For proper folding, the purified RNA is heated to 95°C for 3 minutes in a buffer containing KCl and HEPES, followed by a 20-minute incubation at 20°C. Magnesium chloride (MgCl2) is then added to the solution to facilitate the formation of the correct tertiary structure. The final binding buffer composition is typically 125 mM KCl, 40 or 80 mM HEPES pH 7.5, and 5 mM MgCl2.

Fluorescence Titration

Fluorescence titration is a common method to determine the dissociation constant (Kd) of the aptamer-ligand complex.

  • Preparation of RNA Dilution Series: A series of dilutions of the folded Chili aptamer is prepared.

  • Incubation: A solution of DMHBO+ is added to each RNA dilution and incubated to allow binding to reach equilibrium. Incubation is typically performed at 4°C for 16 hours.

  • Fluorescence Measurement: The fluorescence emission spectra are recorded for each sample at the optimal excitation wavelength for the Chili-DMHBO+ complex.

  • Data Analysis: The integrated fluorescence intensity is plotted against the RNA concentration, and the data are fitted to a single-site binding model to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: The purified and folded Chili aptamer is placed in the sample cell of the calorimeter, and a solution of DMHBO+ is loaded into the injection syringe.

  • Titration: The DMHBO+ solution is injected in small aliquots into the aptamer solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the binding reaction.

Experimental Workflow for Binding Affinity Determination cluster_RNA_Prep RNA Preparation cluster_Binding_Assay Binding Assay cluster_Data_Analysis Data Analysis Transcription In Vitro Transcription Purification PAGE Purification Transcription->Purification Folding RNA Folding Purification->Folding Titration Fluorescence Titration / ITC Folding->Titration Incubation Incubation Titration->Incubation Measurement Fluorescence/Heat Measurement Incubation->Measurement Data_Fitting Fit to Binding Model Measurement->Data_Fitting Kd_Determination Determine Kd Data_Fitting->Kd_Determination

Caption: Workflow for determining DMHBO+ and Chili aptamer binding.

Conclusion

The high-affinity interaction between DMHBO+ and the Chili RNA aptamer, coupled with the unique mechanism of fluorescence activation, makes this system a powerful tool for a wide range of applications in research and diagnostics. The detailed understanding of their binding kinetics and the established experimental protocols provide a solid foundation for the development of novel RNA-based technologies. The ability to rationally design and engineer such fluoromodule systems opens up exciting possibilities for real-time monitoring of RNA in living cells and for the creation of sensitive and specific biosensors for various molecular targets.

References

An In-depth Technical Guide to the Excitation and Emission Spectra of Dmhbo+

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties, spectral characteristics, and experimental considerations for the fluorophore Dmhbo+. It is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields who are utilizing Dmhbo+ in their work, particularly in the context of RNA imaging and FRET-based assays.

Core Photophysical Properties of Dmhbo+-Chili Complex

Dmhbo+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. This interaction forms a stable complex that mimics the behavior of red fluorescent proteins, making it a valuable tool for RNA visualization. The key spectral and photophysical parameters of the Dmhbo+-Chili complex are summarized in the table below.

ParameterValueReference
Excitation Maximum (λex)456 nm
Emission Maximum (λem)592 nm
Quantum Yield (Φ)0.1
Stokes Shift136 nm
Dissociation Constant (Kd)12 nM

Experimental Protocols

The accurate determination of the excitation and emission spectra of the Dmhbo+-Chili complex is crucial for its effective application. Below are detailed protocols for the preparation of the Chili aptamer and the subsequent fluorescence spectroscopic analysis.

Preparation of the Chili RNA Aptamer by In Vitro Transcription

This protocol outlines the synthesis of the Chili RNA aptamer using T7 RNA polymerase.

Materials:

  • Synthetic DNA template for Chili RNA (see supplementary information in cited literature for sequence)

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (rNTPs)

  • Transcription buffer (10x)

  • Inorganic pyrophosphatase

  • Urea gel loading buffer (2x)

  • Nuclease-free water

  • Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)

Procedure:

  • Transcription Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order: 10 μL of 10x transcription buffer, 20 μL of 10 mM rNTPs, 1 µg of DNA template, 2 µL of inorganic pyrophosphatase, and nuclease-free water to a final volume of 98 µL. Add 2 µL of T7 RNA polymerase to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 4 hours.

  • Quenching: Stop the reaction by adding 100 µL of 2x Urea gel loading buffer.

  • Purification: Purify the transcribed Chili RNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by extraction and precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified RNA by measuring its absorbance at 260 nm. The purity can be assessed by anion exchange HPLC.

  • RNA Folding: To ensure proper conformation, heat the RNA solution to 95°C for 3 minutes in a buffer containing KCl and HEPES. Allow it to cool to 20°C for 20 minutes before adding MgCl2.

Measurement of Excitation and Emission Spectra

This protocol describes the procedure for determining the fluorescence spectra of the Dmhbo+-Chili complex.

Materials:

  • Purified and folded Chili RNA aptamer

  • Dmhbo+ stock solution (e.g., in DMSO)

  • Binding buffer (as used in RNA folding)

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes (e.g., 3x3 mm)

Procedure:

  • Sample Preparation: Prepare a solution of the folded Chili RNA aptamer and Dmhbo+ in the binding buffer. A typical concentration is 0.5 µM for both components. Mix the components in a quartz cuvette and incubate at 25°C for at least 3 minutes to allow for complex formation.

  • Blank Measurement: Prepare a blank sample containing only the binding buffer to subtract background fluorescence.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the known absorption maximum of the Dmhbo+-Chili complex (456 nm).

    • Scan a range of emission wavelengths (e.g., 500 nm to 700 nm) and record the fluorescence intensity at each wavelength.

    • The wavelength at which the highest intensity is recorded is the emission maximum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the fluorometer to the determined emission maximum (592 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm) and record the fluorescence intensity at each wavelength.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum.

  • Data Analysis: Subtract the background spectrum from the sample spectra. The integrated intensity of the emission spectrum can be used for quantitative analysis.

Visualization of Experimental Workflow

The Dmhbo+-Chili complex is an effective FRET (Förster Resonance Energy Transfer) donor, particularly with acceptor dyes like Atto 590. A common application is in monitoring dynamic biological processes, such as enzymatic cleavage of RNA.

FRET_Workflow_for_RNA_Cleavage_Monitoring cluster_preparation Sample Preparation cluster_reaction FRET Assay Chili_Atto590 Chili Aptamer labeled with Atto 590 Complex_Formation Formation of Dmhbo+-Chili-Atto 590 Complex Chili_Atto590->Complex_Formation Dmhbo Dmhbo+ Dmhbo->Complex_Formation DNA_Enzyme DNA Enzyme Cleavage DNA Enzyme Cleaves Chili RNA DNA_Enzyme->Cleavage Excitation Excite Dmhbo+ at 456 nm Complex_Formation->Excitation Initial State Complex_Formation->Cleavage Addition of Enzyme FRET FRET Occurs (Dmhbo+ to Atto 590) Excitation->FRET Atto590_Emission Atto 590 Emission (Acceptor Signal) FRET->Atto590_Emission FRET->Atto590_Emission FRET_Disruption FRET Disruption Cleavage->FRET_Disruption FRET_Disruption->Atto590_Emission Decrease in Acceptor Emission Dmhbo_Emission Dmhbo+ Emission (Donor Signal) FRET_Disruption->Dmhbo_Emission Increase in Donor Emission

Caption: Workflow of a FRET-based RNA cleavage assay using Dmhbo+-Chili and Atto 590.

This diagram illustrates the experimental workflow for monitoring DNA-catalyzed RNA cleavage using a FRET pair consisting of the Dmhbo+-Chili complex as the donor and Atto 590 as the acceptor. Initially, in the intact complex, excitation of Dmhbo+ leads to energy transfer to Atto 590, resulting in acceptor emission. Upon cleavage of the Chili RNA by a DNA enzyme, the donor and acceptor are separated, disrupting FRET. This leads to a decrease in Atto 590 emission and a concurrent increase in Dmhbo+ emission, allowing for real-time monitoring of the cleavage reaction.

Understanding the Dmhbo+ large Stokes shift.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Large Stokes Shift of Dmhbo+

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of the cationic fluorophore Dmhbo+, with a particular focus on the origins and experimental characterization of its significant large Stokes shift.

Photophysical Properties of Dmhbo+

Dmhbo+ is a fluorescent dye that exhibits a notable separation between its maximum absorption and emission wavelengths, a property known as a large Stokes shift. This characteristic is highly advantageous in fluorescence-based applications as it minimizes self-absorption and reduces background interference, thereby enhancing signal-to-noise ratios. A summary of its key quantitative photophysical data is presented below.

PropertyValueReference
Excitation Maximum (λ_abs)456 nm[1][2]
Emission Maximum (λ_em)592 nm[1][2]
Stokes Shift 136 nm [1]
Molar Extinction Coefficient (ε)Not specified
Fluorescence Quantum Yield (Φ)0.1
Molar Weight552.37 g/mol
Chemical FormulaC₂₂H₂₅IN₄O₅

The Core Mechanism: Understanding the Large Stokes Shift

A Stokes shift is the difference between the energy of the absorbed and emitted photons. A large Stokes shift, typically over 80 nm, is often the result of significant structural and electronic reorganization of the fluorophore in its excited state. For Dmhbo+, its molecular structure suggests two primary mechanisms that likely contribute to its large Stokes shift: Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT).

Plausible Mechanism: Excited-State Intramolecular Proton Transfer (ESIPT)

The Dmhbo+ molecule contains a hydroxyphenyl-oxazole moiety, a classic structural motif for ESIPT. In this process, upon photoexcitation, a proton is transferred from the hydroxyl group to a nearby acceptor atom within the same molecule, in this case, likely the nitrogen atom of the oxazole ring. This creates a transient keto-tautomer which is energetically favored in the excited state. This tautomer has a different electronic structure and geometry, leading to a lower energy level. The fluorescence emission then occurs from this relaxed keto-tautomer. The subsequent return to the ground state is accompanied by a rapid back-proton transfer to regenerate the original enol form. The energy difference between the absorption of the enol form and the emission from the keto form results in a large Stokes shift.

ESIPT_Mechanism cluster_ground Ground State (S0) GS_Enol Enol Tautomer (E) ES_Enol Excited Enol (E) GS_Enol->ES_Enol Absorption (456 nm) ES_Keto Excited Keto-Tautomer (K) ES_Enol->ES_Keto ESIPT (ultrafast) ES_Keto->GS_Enol Emission (592 nm) + Non-radiative decay

Caption: Proposed ESIPT mechanism for the large Stokes shift in Dmhbo+.

Contributing Factor: Intramolecular Charge Transfer (ICT)

Dmhbo+ also possesses a donor-π-acceptor (D-π-A) structure, where the dimethylaminophenyl group acts as an electron donor and the oxazole moiety can act as an electron acceptor. Upon excitation, an electron can be transferred from the donor to the acceptor, creating an ICT state. In some cases, this charge transfer is accompanied by a twisting of the molecular structure, leading to a Twisted Intramolecular Charge Transfer (TICT) state, which is highly stabilized in polar solvents and results in a red-shifted emission. This ICT/TICT process would also contribute to the large Stokes shift observed.

Experimental Protocols

To investigate and confirm the photophysical properties and the mechanism of the large Stokes shift of Dmhbo+, the following experimental protocols are recommended.

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield is determined by comparing the fluorescence of Dmhbo+ to a well-characterized standard with a known quantum yield.

Methodology:

  • Standard Selection: Choose a reference standard with an absorption profile that overlaps with Dmhbo+ (excitation at 456 nm). Rhodamine 6G in ethanol (Φ ≈ 0.95) is a suitable candidate.

  • Solution Preparation: Prepare a series of dilute solutions of both Dmhbo+ and the standard in the same solvent (e.g., ethanol). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite each solution at the same wavelength used for the absorbance measurements.

    • Record the corrected fluorescence emission spectrum for each solution.

    • Ensure identical experimental conditions (e.g., excitation/emission slit widths, cuvette path length) for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both Dmhbo+ and the standard.

    • The quantum yield of Dmhbo+ (Φ_x) can be calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and st denote the unknown sample (Dmhbo+) and the standard, respectively.

QY_Workflow A Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) B Measure Absorbance at Excitation Wavelength A->B C Measure Corrected Fluorescence Spectra A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Gradients (Sample & Standard) E->F G Calculate Quantum Yield using Comparative Equation F->G

References

Delving into the Photophysics of DMHBO+: A Technical Guide to Quantum Yield and Brightness for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the photophysical properties of the fluorophore DMHBO+ when complexed with the Chili RNA aptamer. A comprehensive analysis of its quantum yield and brightness is presented, alongside detailed experimental protocols and comparative data for other common fluorescent RNA aptamer systems. This document aims to serve as a critical resource for the application of this tool in advanced cellular imaging and the development of novel RNA-based sensors.

Introduction to DMHBO+ and the Chili Aptamer System

DMHBO+ is a cationic fluorophore whose fluorescence is significantly enhanced upon binding to the Chili RNA aptamer. This "light-up" system mimics the behavior of fluorescent proteins and has emerged as a valuable tool for imaging RNA in living cells. The Chili-DMHBO+ complex exhibits a large Stokes shift, making it an excellent donor for Förster Resonance Energy Transfer (FRET) applications. Understanding the quantitative photophysical characteristics of this system is paramount for its effective implementation in experimental design.

Quantitative Photophysical Properties

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). These parameters, along with the excitation and emission maxima, are crucial for evaluating the performance of a fluorescent probe. The table below summarizes the key photophysical properties of the DMHBO+-Chili complex and provides a comparison with other widely used fluorescent RNA aptamer systems.

Aptamer-Fluorophore ComplexExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ) (M⁻¹cm⁻¹)
Chili-DMHBO+ 456592Data not available0.1[1]Data not available
Spinach2-DFHBI44750136,1000.7727,800
Broccoli-BI47250922,100[2]0.81[2]17,901[2]
Mango I-TO1-Biotin510[3]53577,5000.1410,850
Mango III-TO1-Biotin510535Data not available0.55Data not available

Experimental Protocols

Accurate determination of photophysical parameters is essential for the reliable application of fluorescent probes. Below are detailed methodologies for key experiments related to the characterization of the DMHBO+-Chili system.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield of an unknown sample can be determined relative to a standard with a known quantum yield.

Principle: The quantum yield of the sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard.

Protocol:

  • Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield and spectral properties that overlap with the sample. For the Chili-DMHBO+ complex, a standard such as Coumarin 153 in ethanol could be suitable.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the reference standard and the Chili-DMHBO+ complex in an appropriate buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength (456 nm for Chili-DMHBO+) using a UV-Vis spectrophotometer.

  • Fluorescence Measurements: Record the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where:

    • Φ_r is the quantum yield of the reference.

    • m_s and m_r are the slopes of the plots for the sample and reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions, respectively.

Measurement of Molar Extinction Coefficient

Principle: The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using the Beer-Lambert law.

Protocol:

  • Preparation of a Stock Solution: Prepare a stock solution of the Chili-DMHBO+ complex with a precisely known concentration. The concentration of the aptamer can be determined by its absorbance at 260 nm.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Absorbance Measurements: Measure the absorbance of each dilution at the wavelength of maximum absorption (456 nm for Chili-DMHBO+).

  • Data Analysis: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the line will be equal to the molar extinction coefficient (assuming a path length of 1 cm).

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving the Chili-DMHBO+ system.

Experimental_Workflow_Quantum_Yield cluster_analysis Data Analysis prep_sample Prepare Chili-DMHBO+ solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure fluor_measure Measure Fluorescence (Fluorometer) prep_sample->fluor_measure prep_ref Prepare Reference Standard solutions prep_ref->abs_measure prep_ref->fluor_measure plot_data Plot Integrated Fluorescence vs. Absorbance abs_measure->plot_data fluor_measure->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Workflow for the relative determination of fluorescence quantum yield.

FRET_Sensor_RNA_Cleavage cluster_initial Initial State (High FRET) cluster_final Final State (Low FRET) chili_dmhbo Chili-DMHBO+ (Donor) atto590 Atto 590 (Acceptor) chili_dmhbo->atto590 FRET rna_construct Intact RNA Construct chili_dmhbo->rna_construct bound to atto590->rna_construct bound to dna_enzyme DNA Enzyme (Cleavage Agent) chili_dmhbo_final Chili-DMHBO+ cleaved_rna Cleaved RNA Fragments cleaved_rna->chili_dmhbo_final releases dna_enzyme->cleaved_rna cleaves

Caption: FRET-based sensor for monitoring RNA cleavage using Chili-DMHBO+.

In_Cell_RNA_Imaging_Workflow transfect Transfect cells with plasmid encoding Chili-tagged RNA of interest incubate_dmhbo Incubate cells with DMHBO+ transfect->incubate_dmhbo wash Wash to remove unbound DMHBO+ incubate_dmhbo->wash image Image cells using fluorescence microscopy wash->image analyze Analyze RNA localization and dynamics image->analyze

Caption: Workflow for in-cell imaging of RNA using the Chili-DMHBO+ system.

Conclusion

The Chili-DMHBO+ system offers a promising avenue for the fluorescent labeling and imaging of RNA in living cells. Its large Stokes shift and potential for FRET-based applications make it a versatile tool for molecular and cellular biology. While the quantum yield of the complex is moderate, a full assessment of its brightness is hampered by the lack of a reported molar extinction coefficient. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption and rigorous application of this technology by the scientific community. Further characterization of the Chili-DMHBO+ complex and the development of new fluorophore-aptamer pairs with enhanced photophysical properties will undoubtedly expand the toolkit for RNA research.

References

In-Depth Technical Guide to the Chemical Synthesis of Dmhbo+ Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Dmhbo+ iodide, a cationic chromophore utilized as a fluorescent probe, particularly in conjunction with the Chili RNA aptamer. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Core Synthesis Data

The synthesis of Dmhbo+ iodide involves a multi-step process culminating in the formation of the target cationic chromophore. The following table summarizes the key quantitative data associated with the synthesis.

Parameter Value Notes
Full Chemical Name 4-(4-((Z)-4-Hydroxy-3,5-dimethoxybenzylidene)-2-((hydroxyimino)methyl)-5-oxo-4,5-dihydro-1H-imidazol-1-yl)-N,N,N-trimethylbenzenaminium iodide
CAS Number 2322286-81-5
Molecular Formula C22H25IN4O5
Molecular Weight 552.36 g/mol
Overall Yield Not explicitly stated in the source material.The yield would be dependent on the efficiency of each step in the multi-step synthesis.
Purity ≥98%As stated by commercial suppliers.
Appearance Not explicitly stated in the primary literature.Typically a solid.
Solubility Soluble in DMSO to 50 mM

Experimental Protocols

The synthesis of Dmhbo+ iodide is based on the procedures outlined in the scientific literature, primarily in the work by Steinmetzger, C., et al. (2019). The protocol involves the synthesis of a key imidazolone intermediate followed by oxidative functionalization.

Synthesis of Precursor Molecules

The synthesis begins with the preparation of precursor molecules. While the specific starting materials for the entire synthesis are not detailed in the available abstracts, a general approach for similar 4-hydroxybenzylidene imidazolone (HBI) chromophores involves the condensation of a substituted benzaldehyde with an appropriately functionalized imidazolone precursor.

Key Synthesis Step: Oxidative Functionalization

A crucial step in the synthesis of Dmhbo+ is the oxidative functionalization at the C2 position of the imidazolone ring. This transformation is key to achieving the final structure of the chromophore.

Detailed protocol: The precise reagents, reaction conditions (temperature, time, solvent), and purification methods are typically detailed in the supporting information of the primary research article. Researchers should refer to the experimental section of Steinmetzger, C., et al., Chemistry, 2019 , 25(8), 1931-1935 for a comprehensive protocol.

Visualization of the Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for Dmhbo+ iodide based on common organic chemistry principles for the formation of similar compounds.

G General Synthetic Pathway for Dmhbo+ Iodide cluster_0 Starting Materials cluster_1 Core Imidazolone Formation cluster_2 Functionalization and Final Product Substituted Benzaldehyde Substituted Benzaldehyde Condensation Reaction Condensation Reaction Substituted Benzaldehyde->Condensation Reaction Imidazolone Precursor Imidazolone Precursor Imidazolone Precursor->Condensation Reaction Imidazolone Intermediate Imidazolone Intermediate Condensation Reaction->Imidazolone Intermediate Oxidative Functionalization Oxidative Functionalization Imidazolone Intermediate->Oxidative Functionalization Dmhbo+ Cation Dmhbo+ Cation Oxidative Functionalization->Dmhbo+ Cation Ion Exchange Ion Exchange Dmhbo+ Cation->Ion Exchange Dmhbo+ Iodide Dmhbo+ Iodide Ion Exchange->Dmhbo+ Iodide

Caption: A generalized workflow for the synthesis of Dmhbo+ Iodide.

Signaling Pathway and Experimental Workflow

Dmhbo+ iodide is primarily used as a fluorogen that binds to the Chili RNA aptamer. The binding event leads to a significant increase in fluorescence, which can be utilized for various analytical and imaging applications.

The following diagram illustrates the experimental workflow for using Dmhbo+ iodide as an RNA imaging agent.

G Experimental Workflow of Dmhbo+ Iodide for RNA Imaging Cellular System with Chili Aptamer-tagged RNA Cellular System with Chili Aptamer-tagged RNA Introduction of Dmhbo+ Iodide Introduction of Dmhbo+ Iodide Cellular System with Chili Aptamer-tagged RNA->Introduction of Dmhbo+ Iodide Binding to Chili Aptamer Binding to Chili Aptamer Introduction of Dmhbo+ Iodide->Binding to Chili Aptamer Fluorescence Activation Fluorescence Activation Binding to Chili Aptamer->Fluorescence Activation Fluorescence Microscopy Fluorescence Microscopy Fluorescence Activation->Fluorescence Microscopy Data Analysis Data Analysis Fluorescence Microscopy->Data Analysis

Caption: Workflow for utilizing Dmhbo+ Iodide in RNA imaging experiments.

Methodological & Application

Application Notes and Protocols for Live Cell RNA Imaging Using the Dmhbo+-Chili System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the dynamics of RNA in living cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. The Dmhbo+-Chili system offers a promising method for labeling and tracking RNA in real-time. This system is based on the interaction between a specific RNA aptamer, termed "Chili," and a fluorogenic dye, Dmhbo+ or its derivatives. The Chili aptamer is a short, genetically encodable RNA sequence that can be fused to an RNA of interest. Upon binding to the Chili aptamer, the otherwise non-fluorescent Dmhbo+ molecule undergoes a conformational change that leads to a significant increase in its fluorescence, enabling the visualization of the tagged RNA.

This application note provides a detailed protocol for the expression of Chili aptamer-tagged RNA in mammalian cells and discusses the considerations for live-cell imaging. It is important to note that while the Dmhbo+ dye exhibits favorable photophysical properties in vitro, its application in live-cell imaging is currently limited by poor cell membrane permeability. Therefore, this protocol focuses on the critical steps of generating Chili-expressing cells, a prerequisite for any imaging experiment with a suitable, cell-permeable fluorogen.

Principle of the Dmhbo+-Chili RNA Imaging System

The Dmhbo+-Chili system is a "light-up" RNA imaging technology. The core components are:

  • Chili RNA Aptamer: A synthetic RNA motif that is genetically encoded and can be appended to any RNA of interest. The Chili aptamer folds into a specific three-dimensional structure that creates a binding pocket for Dmhbo+ and its derivatives.

  • Dmhbo+: A fluorogenic dye that is weakly fluorescent in its unbound state. When it binds to the Chili aptamer, its fluorescence is dramatically enhanced.

The workflow for using this system involves two main stages:

  • Genetic Tagging: The gene encoding the RNA of interest is modified to include the sequence of the Chili aptamer. This construct is then expressed in live cells.

  • Fluorescence Activation: A cell-permeable Dmhbo+ derivative is added to the cell culture medium. The dye enters the cells and binds to the Chili-tagged RNA, leading to a fluorescent signal at the location of the RNA.

Quantitative Data

The following table summarizes the key in vitro photophysical properties of the Dmhbo+-Chili complex. It is important to note that in-cell performance, particularly the signal-to-background ratio and photostability, will depend on the specific cell type, expression level of the tagged RNA, and the cell permeability of the dye used.

PropertyValueReference
Excitation Maximum (λex)456 nm[1]
Emission Maximum (λem)592 nm[1]
Stokes Shift136 nm[1]
Quantum Yield (Φ)0.1[1]
Dissociation Constant (Kd)12 nM[1]

Experimental Protocols

Cloning of Chili Aptamer-Tagged RNA into a Mammalian Expression Vector

This protocol describes the cloning of a Chili aptamer tag into a mammalian expression vector. The pAV-U6+27-Tornado vector is recommended for high-level expression of small RNAs in mammalian cells.

Materials:

  • pAV-U6+27-Tornado vector

  • Gene of interest (GOI) sequence

  • Chili aptamer sequence (5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGUGGUCGGCUAGCC-3')

  • Restriction enzymes (e.g., SalI and XbaI)

  • T4 DNA Ligase

  • Competent E. coli (e.g., NEB Stable)

  • Plasmid purification kit

  • DNA sequencing primers

Procedure:

  • Primer Design: Design primers to amplify your GOI and add restriction sites for cloning into the pAV-U6+27-Tornado vector. The Chili aptamer sequence should be incorporated at the 3' or 5' end of the GOI, or within an untranslated region (UTR). A flexible linker sequence (e.g., a short stretch of random nucleotides) can be included between the GOI and the Chili aptamer to ensure proper folding of both domains.

  • Amplification and Digestion: Amplify the GOI-Chili fusion sequence using PCR. Digest the PCR product and the pAV-U6+27-Tornado vector with the selected restriction enzymes.

  • Ligation: Ligate the digested GOI-Chili insert into the digested pAV-U6+27-Tornado vector using T4 DNA Ligase.

  • Transformation: Transform the ligation product into competent E. coli.

  • Screening and Verification: Select colonies and screen for the correct insert by colony PCR or restriction digest. Purify the plasmid DNA from positive colonies and verify the sequence of the insert by Sanger sequencing.

Transfection of Mammalian Cells

This protocol provides a general guideline for transfecting mammalian cells (e.g., HEK293T) with the Chili aptamer expression vector. Optimization will be required for different cell lines.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • pAV-U6+27-Tornado-Chili-GOI plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete medium.

  • Transfection Complex Preparation:

    • Dilute 2.5 µg of the pAV-U6+27-Tornado-Chili-GOI plasmid in 125 µL of Opti-MEM.

    • In a separate tube, add 5 µL of Lipofectamine 3000 reagent to 125 µL of Opti-MEM and mix gently.

    • Combine the diluted DNA and the diluted Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.

  • Transfection: Add the transfection complex dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for expression of the Chili-tagged RNA.

Live Cell Imaging

Important Note on Dye Selection and Permeability: Published research indicates that Dmhbo+ has poor cell membrane permeability, and attempts to use its derivative, DMHBI+, for live-cell imaging with Chili-expressing cells have been unsuccessful, likely due to the same issue. Therefore, a specific, validated protocol for applying Dmhbo+ or its derivatives to live cells for RNA imaging is not available at this time. Researchers should consider testing other commercially available, cell-permeable dyes that have been shown to work with other RNA aptamers, or await the development of a cell-permeable Dmhbo+ derivative. The following protocol is a general guideline and will require significant optimization and validation with a suitable dye.

Materials:

  • Chili-tagged RNA expressing cells

  • Cell-permeable fluorogenic dye compatible with the Chili aptamer

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Dye Incubation:

    • Prepare a stock solution of the cell-permeable dye in DMSO.

    • Dilute the dye to the desired final concentration in pre-warmed live-cell imaging medium. The optimal concentration will need to be determined empirically but can start in the range of 1-10 µM.

    • Replace the culture medium of the Chili-expressing cells with the medium containing the dye.

    • Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the Chili aptamer.

  • Imaging:

    • Transfer the cells to the confocal microscope equipped with an environmental chamber.

    • Excite the fluorophore at its excitation maximum (for Dmhbo+, this is 456 nm, but will vary for other dyes).

    • Collect the emission at the appropriate wavelength (for Dmhbo+, this is 592 nm).

    • Optimize imaging parameters (laser power, exposure time, etc.) to obtain a good signal-to-noise ratio while minimizing phototoxicity. Use the lowest possible laser power and exposure time that provides a detectable signal.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the Dmhbo+-Chili system and the experimental workflow.

Dmhbo_Chili_Mechanism cluster_cell Mammalian Cell Dye Cell-Permeable Dye (e.g., Dmhbo+ derivative) Fluorescent_Complex Fluorescent Dye-Aptamer Complex Dye->Fluorescent_Complex Binds Chili_RNA Chili-tagged RNA Chili_RNA->Fluorescent_Complex Forms Imaging Fluorescence Microscopy Fluorescent_Complex->Imaging Emits Light Extracellular_Dye Extracellular Dye (Added to media) Extracellular_Dye->Dye Enters Cell

Caption: Mechanism of RNA detection using the Chili aptamer and a cell-permeable fluorogenic dye.

Experimental_Workflow Cloning 1. Clone Chili-tagged RNA into Expression Vector Transfection 2. Transfect Mammalian Cells Cloning->Transfection Expression 3. Express Chili-tagged RNA (24-48 hours) Transfection->Expression Dye_Addition 4. Add Cell-Permeable Dye Expression->Dye_Addition Incubation 5. Incubate (30-60 minutes) Dye_Addition->Incubation Imaging 6. Live Cell Imaging Incubation->Imaging

Caption: Experimental workflow for live cell RNA imaging using the Chili aptamer system.

Troubleshooting

  • Low/No Fluorescence Signal:

    • Verify Chili-RNA expression: Use RT-qPCR to confirm the transcription of your Chili-tagged RNA.

    • Optimize transfection efficiency: Titrate the amount of plasmid DNA and transfection reagent.

    • Check dye permeability: The chosen dye may not be entering the cells efficiently. Consider testing alternative dyes.

    • Incorrect imaging settings: Ensure the excitation and emission wavelengths are correctly set for the specific dye.

  • High Background Fluorescence:

    • Reduce dye concentration: Use the lowest effective concentration of the dye.

    • Wash step: After incubation, briefly wash the cells with fresh imaging medium before imaging to remove excess extracellular dye.

    • Use a background-free imaging medium: Media like FluoroBrite DMEM are formulated to reduce autofluorescence.

  • Phototoxicity:

    • Minimize light exposure: Use the lowest laser power and shortest exposure time possible.

    • Use a more photostable dye if available.

    • Acquire images at longer intervals to allow cells to recover.

Conclusion

The Dmhbo+-Chili system represents a powerful tool for RNA imaging, with the significant advantage of genetic encodability of the RNA tag. However, the practical application of Dmhbo+ itself in live cells is hampered by its poor membrane permeability. The successful use of this system for live-cell RNA imaging is contingent on the development and validation of a cell-permeable Dmhbo+ derivative or another compatible fluorogen. The protocols provided here for the cloning and expression of the Chili aptamer-tagged RNA are a critical first step for researchers wishing to explore this technology. Further optimization and validation of the dye application and imaging conditions will be essential for obtaining reliable and reproducible results in live-cell RNA imaging experiments.

References

Illuminating the Transcriptome: Dmhbo+ (DFHBI) for Real-Time Tracking of RNA Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules in real-time within living cells is paramount for understanding the intricate choreography of gene expression and its role in cellular function, disease progression, and therapeutic response. Fluorogenic RNA aptamer-dye systems have emerged as a powerful tool for this purpose, offering a genetically encodable and highly specific method for RNA labeling. This document provides detailed application notes and protocols for the use of Dmhbo+ (presumed to be 3,5-difluoro-4-hydroxybenzylidene imidazolinone, DFHBI), a fluorogenic dye that binds to specific RNA aptamers like Spinach and Broccoli, leading to a significant increase in fluorescence. This system enables the real-time tracking of RNA molecules, providing invaluable insights into their localization, transport, and dynamics.

The core of this technology lies in the interaction between a small, cell-permeable, and otherwise non-fluorescent dye (DFHBI) and a specific RNA aptamer sequence that can be genetically fused to a target RNA.[1] Upon binding to the aptamer, DFHBI undergoes a conformational change that restricts its intramolecular movements, resulting in a dramatic increase in its fluorescence quantum yield.[2] This "turn-on" mechanism provides a high signal-to-noise ratio, as the unbound dye remains dark, minimizing background fluorescence.[3][4]

Data Presentation

Photophysical and Binding Properties of DFHBI-Aptamer Complexes

The following table summarizes key quantitative data for the DFHBI fluorogen and its complexes with Spinach and Broccoli family aptamers, facilitating the selection of the appropriate system for specific experimental needs.

PropertyDFHBI (Unbound)Spinach-DFHBISpinach2-DFHBISpinach2-DFHBI-1TBroccoli-DFHBI-1T
Excitation Max (nm) ~460~460~480~480~470
Emission Max (nm) ~510~510~535~535~532
Fluorescence Lifetime (ns) -4.0 ± 0.1N/AN/AN/A
Fold Fluorescence Increase -SignificantBrighter than Spinach~2x brighter than Spinach2-DFHBIHigh
Photostability HighLow (reversible photobleaching)Improved over SpinachImproved over Spinach2-DFHBIModerate (reversible photobleaching)
Binding Affinity (Kd) -~500 nMN/AN/AN/A
Cell Permeability YesYesYesYesYes
Cytotoxicity LowLowLowLowLow

Signaling Pathway and Experimental Workflow

Fluorescence Activation Pathway

The fundamental principle of this RNA imaging system is the induced fluorescence of DFHBI upon binding to its cognate RNA aptamer. This interaction can be visualized as a simple signaling pathway.

Fluorescence Activation Pathway cluster_0 Extracellular cluster_1 Intracellular DFHBI_ext DFHBI (Cell-permeable) DFHBI_int DFHBI (Non-fluorescent) DFHBI_ext->DFHBI_int Passive Diffusion Complex Aptamer-DFHBI Complex (Fluorescent) DFHBI_int->Complex Binding Aptamer RNA Aptamer (e.g., Spinach/Broccoli) Aptamer->Complex Binding

Caption: DFHBI passively enters the cell and binds to the target RNA aptamer, inducing a conformational change that results in fluorescence.

General Experimental Workflow

The following diagram outlines the typical workflow for a live-cell RNA imaging experiment using the DFHBI-aptamer system.

Live-Cell RNA Imaging Workflow Construct_Design 1. Design RNA Construct (Target RNA + Aptamer) Transfection 2. Transfect Cells Construct_Design->Transfection Incubation 3. Incubate for Expression Transfection->Incubation Dye_Loading 4. Add DFHBI Dye Incubation->Dye_Loading Imaging 5. Live-Cell Imaging Dye_Loading->Imaging Data_Analysis 6. Image & Data Analysis Imaging->Data_Analysis

Caption: The general workflow for imaging RNA in live cells using a fluorogenic aptamer system.

Experimental Protocols

Protocol 1: Live-Cell Imaging of RNA in Mammalian Cells

This protocol is adapted for imaging RNA tagged with Spinach2 or Broccoli aptamers in mammalian cell lines.

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Plasmid DNA encoding the target RNA fused to the Spinach2 or Broccoli aptamer

  • Transfection reagent

  • DFHBI or DFHBI-1T (e.g., from Lucerna)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/EGFP for DFHBI) and environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed mammalian cells on glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

  • Transfection: Transfect the cells with the plasmid DNA encoding the aptamer-tagged RNA of interest using a suitable transfection reagent according to the manufacturer's protocol.

  • Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the tagged RNA.

  • Dye Loading:

    • Prepare a stock solution of DFHBI or DFHBI-1T in DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 20-200 µM. The optimal concentration should be determined empirically.

    • Replace the cell culture medium with the DFHBI-containing imaging medium.

    • Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and binding to the aptamer.

  • Imaging:

    • Transfer the imaging dish to the fluorescence microscope equipped with a live-cell incubation chamber.

    • Acquire images using the appropriate filter set (e.g., excitation ~480 nm, emission ~535 nm for Spinach2-DFHBI-1T).

    • Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides a sufficient signal-to-noise ratio. Consider using time-lapse imaging with longer intervals to reduce light exposure.

  • Data Analysis: Analyze the acquired images to determine the localization, dynamics, and abundance of the target RNA.

Protocol 2: Live-Cell Imaging of RNA in Bacteria (E. coli)

This protocol is designed for visualizing aptamer-tagged RNA in bacterial cells.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression vector for the aptamer-tagged RNA

  • LB medium and appropriate antibiotics

  • Inducer (e.g., IPTG)

  • DFHBI or DFHBI-1T

  • M9 medium

  • Agarose pads for imaging

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Transformation: Transform the E. coli strain with the expression vector containing the aptamer-tagged RNA.

  • Cell Culture and Induction:

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Dilute the overnight culture into fresh LB medium and grow to an OD600 of 0.4-0.6.

    • Induce the expression of the tagged RNA with the appropriate inducer (e.g., IPTG) and incubate for the desired time.

  • Dye Loading:

    • Harvest the cells by centrifugation.

    • Wash the cells once with M9 medium.

    • Resuspend the cells in M9 medium containing 20-200 µM DFHBI-1T and incubate for 45-90 minutes at 37°C.

  • Sample Preparation for Imaging:

    • Prepare a 1-2% agarose pad with M9 medium on a microscope slide.

    • Spot a small volume of the cell suspension onto the agarose pad and cover with a coverslip.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set.

    • Acquire both bright-field and fluorescence images.

  • Data Analysis: Analyze the images to study the subcellular localization of the RNA.

Troubleshooting and Logical Relationships

Effective troubleshooting is crucial for successful live-cell RNA imaging. The following diagram illustrates common problems and their potential causes and solutions.

Troubleshooting RNA Imaging Problem Problem No_Signal No/Low Signal Problem->No_Signal High_Background High Background Problem->High_Background Phototoxicity Phototoxicity/ Cell Death Problem->Phototoxicity Cause1 Low RNA Expression No_Signal->Cause1 Cause2 Poor Aptamer Folding No_Signal->Cause2 Cause3 Inefficient Dye Loading No_Signal->Cause3 Cause4 Excess Unbound Dye High_Background->Cause4 Cause5 Nonspecific Dye Binding High_Background->Cause5 Cause6 High Excitation Power Phototoxicity->Cause6 Cause7 Long Exposure Time Phototoxicity->Cause7 Solution1 Optimize Promoter/Induction Cause1->Solution1 Solution2 Use Stabilizing Scaffolds (e.g., tRNA) Cause2->Solution2 Solution3 Increase Dye Concentration/Incubation Cause3->Solution3 Solution4 Wash Steps/Background Subtraction Cause4->Solution4 Solution5 Use Background Suppressors Cause5->Solution5 Solution6 Reduce Light Intensity Cause6->Solution6 Solution7 Decrease Exposure/Increase Time Interval Cause7->Solution7

Caption: A troubleshooting guide for common issues in live-cell RNA imaging with fluorogenic aptamers.

Concluding Remarks

The use of DFHBI in conjunction with RNA aptamers like Spinach and Broccoli provides a versatile and powerful platform for the real-time visualization of RNA in living cells. By carefully selecting the appropriate aptamer-dye pair, optimizing experimental protocols, and being mindful of potential challenges such as phototoxicity, researchers can gain unprecedented insights into the dynamic world of the transcriptome. These tools are invaluable for basic research and hold significant promise for applications in drug discovery and development, enabling the direct observation of how therapeutic interventions affect RNA metabolism and function at the subcellular level.

References

Application Notes and Protocols for Labeling Specific RNA Transcripts with Dmhbo+-Chili

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mechanism of fluorescence activation is based on the Chili aptamer's unique three-dimensional structure, which includes a G-quadruplex. This structure creates a specific binding pocket that immobilizes Dmhbo+ and facilitates an excited-state proton transfer (ESPT) from the fluorophore to a guanine residue within the aptamer, leading to the bright fluorescence.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of the Dmhbo+-Chili Complex
ParameterValueReference
Fluorophore Dmhbo+
Aptamer Chili (52-nt RNA)
Binding Affinity (Kd) 12 nM
Excitation Maximum (λex) 456 nm
Emission Maximum (λem) 592 nm
Quantum Yield (φ) 0.1
Stokes Shift 136 nm
Complex Color Red Fluorescent
Table 2: Dmhbo+ Specifications
ParameterValueReference
Molecular Weight 552.37 g/mol
Formula C₂₂H₂₅IN₄O₅
Solubility Soluble in DMSO (up to 50 mM)
Storage Store at -20°C

Experimental Protocols

Protocol 1: Genetic Fusion of Chili Aptamer to Target RNA

This protocol outlines the general steps for creating a genetic construct that expresses the target RNA fused with the Chili aptamer sequence.

  • Design the Construct:

    • Obtain the DNA sequence for the 52-nucleotide Chili aptamer.

    • Decide on the fusion strategy. The Chili aptamer can be fused to the 5' or 3' end of the target RNA. A flexible linker sequence (e.g., a short stretch of random nucleotides) between the target RNA and the aptamer may improve folding and function.

    • Use standard molecular cloning software to design the final DNA construct.

  • Synthesize or Amplify the DNA:

    • Synthesize the complete DNA sequence (target gene + linker + Chili aptamer) commercially.

    • Alternatively, use PCR to amplify the target gene and the Chili aptamer sequence separately and then use overlap extension PCR or other standard cloning techniques (e.g., restriction digestion and ligation, Gibson assembly) to fuse them together into an appropriate expression vector (e.g., a plasmid for mammalian cell expression).

  • Cloning into an Expression Vector:

    • Ligate the fused DNA construct into a suitable expression vector under the control of a desired promoter (e.g., CMV for constitutive expression in mammalian cells, or an inducible promoter for controlled expression).

    • Transform the vector into competent E. coli for plasmid amplification.

  • Sequence Verification:

    • Isolate the plasmid DNA from several bacterial colonies.

    • Perform Sanger sequencing to verify the integrity and correct sequence of the entire construct, ensuring the Chili aptamer sequence is correct and in-frame with the target RNA.

Protocol 2: In Vitro RNA Labeling and Fluorescence Measurement

This protocol is for labeling purified Chili-tagged RNA in vitro and measuring its fluorescence.

  • Preparation of Reagents:

    • Dmhbo+ Stock Solution: Dissolve Dmhbo+ powder in anhydrous DMSO to a final concentration of 10-50 mM. Store this stock solution at -20°C, protected from light.

    • RNA Folding Buffer (10X): 400 mM HEPES (pH 7.5), 1.25 M KCl, 50 mM MgCl₂. Filter sterilize and store at 4°C.

    • Nuclease-free water.

  • RNA Folding:

    • In a nuclease-free microcentrifuge tube, dilute the purified Chili-tagged RNA to the desired final concentration (e.g., 0.5 µM) in 1X RNA Folding Buffer.

    • To ensure proper folding, heat the RNA solution at 95°C for 2 minutes, then cool slowly to room temperature over 15-20 minutes.

  • Labeling Reaction:

    • Dilute the Dmhbo+ stock solution in 1X RNA Folding Buffer to a working concentration (e.g., 2 µM for a final concentration of 0.5 µM RNA).

    • Add the diluted Dmhbo+ to the folded RNA solution.

    • Incubate at room temperature (or 25°C) for 5-10 minutes, protected from light.

  • Fluorescence Measurement:

    • Use a fluorometer or plate reader to measure the fluorescence.

    • Set the excitation wavelength to ~456 nm and the emission wavelength to ~592 nm.

    • As a negative control, measure the fluorescence of Dmhbo+ in buffer without the RNA and the fluorescence of a control RNA (without the Chili tag) with Dmhbo+.

Protocol 3: Labeling and Imaging of RNA in Living Cells

This protocol describes how to label and visualize Chili-tagged RNA in cultured mammalian cells.

  • Cell Culture and Transfection:

    • Plate mammalian cells of choice on a suitable imaging dish (e.g., glass-bottom dishes). Allow cells to adhere overnight.

    • Transfect the cells with the sequence-verified plasmid expressing the Chili-tagged target RNA using a standard transfection reagent according to the manufacturer's protocol.

    • Allow 24-48 hours for the expression of the fusion RNA.

  • Cell Staining with Dmhbo+:

    • Prepare a fresh working solution of Dmhbo+ by diluting the DMSO stock solution in pre-warmed cell culture medium (e.g., DMEM). A typical final concentration ranges from 1-5 µM. The optimal concentration should be determined empirically for your cell type and expression level to maximize signal-to-noise.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the Dmhbo+-containing medium to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

  • Imaging:

    • After incubation, you can image the cells directly in the staining medium or replace it with fresh, pre-warmed medium or a suitable imaging buffer.

    • Use a fluorescence microscope equipped with appropriate filter sets for detecting red fluorescence (e.g., a filter set suitable for Texas Red or similar fluorophores).

    • Excite the sample at ~456 nm and collect the emission at ~592 nm.

    • Acquire images and analyze the localization and dynamics of the fluorescently labeled RNA.

Visualizations

Mechanism of Dmhbo+-Chili Fluorescence Activation

Dmhbo_Chili_Mechanism Dmhbo Free Dmhbo+ (Low Fluorescence) Complex Dmhbo+-Chili Complex Dmhbo->Complex Binds (Kd = 12 nM) ChiliRNA Folded Chili-tagged Target RNA ChiliRNA->Complex Fluorescence Red Fluorescence (592 nm) Complex->Fluorescence Emits Light Excitation Light (456 nm) Light->Complex Excites

Caption: Binding of Dmhbo+ to the Chili RNA aptamer induces a fluorescent state.

Experimental Workflow for Live Cell RNA Imaging

Live_Cell_Workflow cluster_prep Step 1: Construct Preparation cluster_cell Step 2: Cell Culture & Expression cluster_labeling Step 3: Labeling & Imaging Cloning Genetic Fusion: Target RNA + Chili Aptamer Verification Sequence Verification Cloning->Verification Transfection Transfect with Plasmid Verification->Transfection Plating Plate Cells on Imaging Dish Plating->Transfection Expression Express Chili-tagged RNA (24-48h) Transfection->Expression Staining Incubate with Dmhbo+ (1-5 µM, 30-60 min) Expression->Staining Imaging Fluorescence Microscopy (Ex: 456 nm, Em: 592 nm) Staining->Imaging

Caption: Workflow for labeling and imaging specific RNAs in living cells.

References

Revolutionizing RNA Research: Dmhbo+ and its Applications in FRET-based Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of RNA structure, function, and dynamics is pivotal for understanding cellular processes and developing novel therapeutics. Förster Resonance Energy Transfer (FRET) has emerged as a powerful tool for investigating these intricate molecular mechanisms. A key advancement in this field is the utilization of the fluorogenic aptamer Chili in complex with the cationic fluorophore Dmhbo+. This system, acting as a FRET donor, in conjunction with suitable acceptor dyes like Atto 590, provides a versatile platform for developing sensitive and specific RNA-based biosensors. These biosensors are instrumental in monitoring real-time RNA cleavage, conformational changes, and interactions, offering invaluable insights for researchers, scientists, and drug development professionals.

Principle of Dmhbo+ in FRET-based RNA Systems

The Chili RNA aptamer specifically binds to Dmhbo+, a fluorophore that is non-fluorescent in its free form. Upon binding, the Chili aptamer induces a significant increase in the fluorescence emission of Dmhbo+. The Chili-Dmhbo+ complex exhibits a large Stokes shift and its emission spectrum overlaps favorably with the absorption spectrum of acceptor dyes like Atto 590, making it an excellent FRET donor.[1]

In a typical FRET-based RNA system, the Chili aptamer is incorporated into the RNA of interest, and an acceptor dye is positioned at a specific site. When the donor (Chili-Dmhbo+) and acceptor are in close proximity (typically 1-10 nm), excitation of the donor leads to non-radiative energy transfer to the acceptor, resulting in acceptor fluorescence. Any event that alters the distance or orientation between the donor and acceptor, such as RNA cleavage or a conformational change, will lead to a corresponding change in the FRET signal. This principle allows for the real-time monitoring of dynamic RNA processes.

Quantitative Data Presentation

The photophysical properties of the donor (Chili-Dmhbo+ complex) and a common acceptor (Atto 590) are crucial for designing and interpreting FRET experiments. The following table summarizes these key parameters.

ParameterDonor: Chili-Dmhbo+ ComplexAcceptor: Atto 590
Excitation Maximum (λex) 456 nm[1]594 nm[1]
Emission Maximum (λem) 592 nm[1]624 nm[1]
Quantum Yield (Φ) 0.1~0.80
Molar Extinction Coefficient (ε at λmax) Not explicitly stated for the complex, but the free ligand's ε is noted to have little change upon binding.120,000 M⁻¹cm⁻¹
Stokes Shift 136 nm30 nm

Note: The extinction coefficient for the Chili-Dmhbo+ complex is not explicitly provided in the literature, however, it is stated that there is little change compared to the unbound dye.

Applications in FRET-based RNA Systems

A significant application of the Dmhbo+-Chili FRET system is in the development of biosensors to monitor enzymatic reactions involving RNA. A prime example is an assay to monitor DNA-catalyzed RNA cleavage in real-time.

Monitoring RNA Cleavage

A FRET-based sensor can be designed by incorporating the Chili aptamer into an RNA substrate and labeling the 3'-end of the RNA with an acceptor dye, such as Atto 590. In the intact state, the donor and acceptor are in close proximity, resulting in a high FRET signal (strong acceptor emission). Upon cleavage of the RNA by a DNA enzyme, the fragment containing the acceptor dye is released, leading to a decrease in FRET and a concurrent increase in donor fluorescence. This allows for the kinetic analysis of the cleavage reaction.

Experimental Protocols

Protocol 1: In Vitro Transcription of Chili Aptamer-Containing RNA

This protocol describes the synthesis of the Chili aptamer-containing RNA construct using in vitro transcription.

Materials:

  • Linearized DNA template containing the T7 RNA polymerase promoter upstream of the Chili aptamer sequence and the target RNA sequence.

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 10 mM Spermidine)

  • Ribonucleotide solution (10 mM each of ATP, CTP, GTP, UTP)

  • RNase-free water

  • DNase I (RNase-free)

  • RNA purification kit or polyacrylamide gel electrophoresis (PAGE) reagents

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • RNase-free water to a final volume of 100 µL

    • 10 µL of 10x Transcription Buffer

    • 10 µL of 100 mM DTT

    • 2 µL of Ribonucleotide solution

    • 1 µg of linearized DNA template

    • 2 µL of T7 RNA Polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions or by denaturing PAGE.

  • Quantify the purified RNA using a spectrophotometer.

Protocol 2: 3'-End Labeling of RNA with Atto 590

This protocol is a general guide for labeling the 3'-end of the transcribed RNA with an acceptor dye. Specific details may vary based on the chosen labeling chemistry (e.g., NHS-ester, maleimide). Here, a method using a pre-labeled DNA-ligase-mediated ligation is described as an example.

Materials:

  • Purified Chili aptamer-containing RNA

  • Pre-labeled DNA linker with Atto 590 at the 5'-end and a 3'-hydroxyl group

  • T4 RNA Ligase 2, truncated

  • 10x T4 RNA Ligase Reaction Buffer

  • RNase-free water

  • PEG 8000

  • RNA purification kit or PAGE reagents

Procedure:

  • Set up the ligation reaction:

    • 1 µg of purified RNA

    • 10-fold molar excess of Atto 590-labeled DNA linker

    • 2 µL of 10x T4 RNA Ligase Reaction Buffer

    • 2 µL of 50% PEG 8000

    • 1 µL of T4 RNA Ligase 2, truncated

    • RNase-free water to a final volume of 20 µL

  • Incubate at 25°C for 4 hours or overnight at 16°C.

  • Purify the labeled RNA to remove unligated linkers and enzyme using an RNA purification kit or denaturing PAGE.

  • Verify the labeling efficiency by gel electrophoresis and fluorescence imaging.

Protocol 3: FRET-based RNA Cleavage Assay

This protocol details the setup for monitoring DNA-catalyzed RNA cleavage using the Dmhbo+-Chili/Atto 590 FRET pair.

Materials:

  • Atto 590-labeled Chili aptamer-containing RNA substrate (from Protocol 2)

  • DNA enzyme (e.g., 10-23 DNAzyme) specific for the RNA substrate

  • Dmhbo+ solution (in DMSO or aqueous buffer)

  • Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl₂)

  • Fluorometer or plate reader capable of measuring donor and acceptor fluorescence simultaneously or sequentially.

Procedure:

  • Prepare the reaction mixture in a microplate or cuvette:

    • 0.5 µM Atto 590-labeled Chili RNA substrate

    • Dmhbo+ at a concentration sufficient for saturation of the Chili aptamer (e.g., 1 µM)

    • Reaction Buffer to the desired final volume

  • Incubate the mixture for 5-10 minutes at the desired reaction temperature to allow for Dmhbo+ binding to the Chili aptamer.

  • Measure the baseline fluorescence of the donor (excitation at ~456 nm, emission at ~592 nm) and the acceptor (excitation at ~456 nm, emission at ~624 nm for FRET, and direct excitation at ~594 nm for acceptor integrity check).

  • Initiate the cleavage reaction by adding the DNA enzyme to a final concentration of 5 µM.

  • Immediately begin monitoring the fluorescence of both the donor and acceptor channels over time. Data points should be collected at regular intervals (e.g., every 6 seconds) for a duration sufficient to observe the reaction kinetics (e.g., 20-60 minutes).

  • Analyze the data by plotting the donor and acceptor fluorescence intensities as a function of time. The decrease in acceptor fluorescence and the corresponding increase in donor fluorescence indicate RNA cleavage. The FRET efficiency can be calculated at each time point to quantify the extent of cleavage.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay FRET Assay dna_template DNA Template (Chili Aptamer + Target) ivt In Vitro Transcription dna_template->ivt rna Chili-RNA ivt->rna labeling 3'-End Labeling (Atto 590) rna->labeling labeled_rna Atto 590-Chili-RNA labeling->labeled_rna mix Mix: - Labeled RNA - Dmhbo+ - Buffer labeled_rna->mix dmhbo_binding Dmhbo+ Binding (High FRET State) mix->dmhbo_binding add_enzyme Add DNA Enzyme dmhbo_binding->add_enzyme cleavage RNA Cleavage add_enzyme->cleavage fret_change FRET Decrease (Low FRET State) cleavage->fret_change data_acq Data Acquisition (Fluorometer) fret_change->data_acq

Experimental workflow for the FRET-based RNA cleavage assay.

FRET_Signaling_Pathway cluster_intact Intact RNA Substrate cluster_cleaved Cleaved RNA Substrate donor_intact Dmhbo+ (Donor) acceptor_intact Atto 590 (Acceptor) donor_intact->acceptor_intact 2. Energy Transfer fret FRET acceptor_emission Acceptor Emission (624 nm) acceptor_intact->acceptor_emission 3. Emission excitation_intact Excitation (456 nm) excitation_intact->donor_intact 1. Excitation no_fret No FRET fret->no_fret Cleavage donor_cleaved Dmhbo+ (Donor) donor_emission Donor Emission (592 nm) donor_cleaved->donor_emission 2. Emission acceptor_cleaved Atto 590 (Acceptor) excitation_cleaved Excitation (456 nm) excitation_cleaved->donor_cleaved 1. Excitation enzyme DNA Enzyme

Signaling pathway of the Dmhbo+ FRET-based RNA cleavage sensor.

Conclusion

The Dmhbo+-Chili aptamer FRET system represents a significant advancement in the field of RNA research. Its high sensitivity, specificity, and capacity for real-time measurements make it an invaluable tool for elucidating the complex roles of RNA in biological systems. The detailed protocols and data presented here provide a solid foundation for researchers to design and implement their own Dmhbo+-based FRET assays, paving the way for new discoveries in RNA biology and the development of innovative diagnostic and therapeutic strategies.

References

Application Notes and Protocols for In Vitro Transcription of Chili Aptamer and Dmhbo+ Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chili aptamer is a synthetically derived RNA molecule capable of binding to the fluorophore 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone oxime (Dmhbo+), resulting in a significant increase in fluorescence. This "light-up" RNA aptamer technology offers a versatile tool for various molecular biology and drug discovery applications, including RNA tracking, biosensor development, and high-throughput screening. The Chili aptamer, a 52-nucleotide RNA, folds into a unique G-quadruplex structure flanked by two A-form duplexes, which creates a specific binding pocket for Dmhbo+.[1][2][3][4] Upon binding, the complex exhibits a large Stokes shift and emits bright red fluorescence.[5] This document provides detailed protocols for the in vitro transcription of the Chili aptamer and the subsequent characterization of its binding to Dmhbo+.

Signaling Pathway and Experimental Workflow

The interaction between the Chili aptamer and Dmhbo+ is a prime example of induced fluorescence. In its unbound state, the Dmhbo+ molecule is essentially non-fluorescent. However, upon specific binding within the folded structure of the Chili aptamer, its fluorescence is activated. This activation is believed to be due to the rigidification of the fluorophore and protection from solvent quenching within the aptamer's binding pocket. The overall process, from obtaining the DNA template to the final fluorescence measurement, is depicted in the workflows below.

Signaling_Pathway cluster_0 Chili Aptamer & Dmhbo+ Interaction Unbound_Dmhbo Dmhbo+ (Non-fluorescent) Binding Binding Unbound_Dmhbo->Binding Chili_Aptamer Chili RNA Aptamer (Unbound) Chili_Aptamer->Binding Bound_Complex Chili-Dmhbo+ Complex (Fluorescent) Binding->Bound_Complex Fluorescence Activation

Figure 1: Chili aptamer and Dmhbo+ binding mechanism.

Experimental_Workflow cluster_1 Experimental Workflow DNA_Template DNA Template Design & Synthesis IVT In Vitro Transcription (IVT) DNA_Template->IVT Purification PAGE Purification of RNA IVT->Purification QC RNA Quality Control (NanoDrop & Gel) Purification->QC Binding_Assay Dmhbo+ Binding Assay QC->Binding_Assay Data_Analysis Fluorescence Measurement & Data Analysis Binding_Assay->Data_Analysis

Figure 2: Overall experimental workflow.

Quantitative Data Summary

The photophysical and binding properties of the Chili-Dmhbo+ complex are summarized in the table below. This data is crucial for designing experiments and interpreting results.

ParameterValueReference
Dissociation Constant (Kd) 12 nM
Excitation Maximum (λex) 456 nm
Emission Maximum (λem) 592 nm
Quantum Yield (Φ) 0.1
Stokes Shift 136 nm

Experimental Protocols

Protocol 1: In Vitro Transcription of Chili Aptamer

This protocol describes the synthesis of the Chili RNA aptamer from a DNA template using T7 RNA polymerase.

Materials:

  • DNA Template: A double-stranded DNA template containing the T7 promoter sequence followed by the Chili aptamer sequence. The parent Chili aptamer sequence is 5'-GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC-3'.

  • T7 RNA Polymerase

  • NTPs (ATP, GTP, CTP, UTP)

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 30 mM MgCl2, 10 mM DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Nuclease-free water

  • Urea Gel Loading Buffer

Procedure:

  • Transcription Reaction Setup:

    • Assemble the following reaction components on ice in a nuclease-free microcentrifuge tube:

      • Nuclease-free water: to a final volume of 100 µL

      • Transcription Buffer (10X): 10 µL

      • NTP mix (10 mM each): 4 µL of each NTP

      • DNA Template (1 µM): 1 µL

      • RNase Inhibitor: 1 µL

      • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Precipitation:

    • Add 10 µL of 3 M sodium acetate (pH 5.2) and 300 µL of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C.

    • Carefully discard the supernatant and wash the pellet with 500 µL of 70% ethanol.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet for 5-10 minutes.

  • RNA Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

RNA Purification and Quality Control:

  • The transcribed Chili aptamer should be purified by denaturing polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

  • After purification, determine the RNA concentration using a NanoDrop spectrophotometer by measuring the absorbance at 260 nm.

  • Assess the purity and integrity of the RNA by running an aliquot on a denaturing polyacrylamide gel.

Protocol 2: Dmhbo+ Binding Assay

This protocol details the procedure for measuring the fluorescence enhancement of Dmhbo+ upon binding to the in vitro transcribed Chili aptamer.

Materials:

  • Purified Chili aptamer RNA

  • Dmhbo+ fluorophore (stock solution in DMSO)

  • Binding Buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)

  • Nuclease-free water

  • 96-well black plates (for fluorescence measurements)

  • Fluorometer or plate reader with appropriate excitation and emission filters.

Procedure:

  • RNA Folding:

    • Dilute the purified Chili aptamer to the desired concentration in the binding buffer.

    • To ensure proper folding, heat the RNA solution to 95°C for 3 minutes, followed by slow cooling to room temperature.

  • Titration Setup:

    • Prepare a series of dilutions of the folded Chili aptamer in the binding buffer in the wells of a 96-well plate. A typical concentration range would be from 0 to 500 nM.

    • Prepare a working solution of Dmhbo+ in the binding buffer. The final concentration of Dmhbo+ in each well should be kept constant, typically around 50-100 nM.

    • Add the Dmhbo+ solution to each well containing the diluted aptamer.

    • Include control wells with only the buffer and Dmhbo+ (no aptamer) to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for binding to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer.

    • Set the excitation wavelength to 456 nm and the emission wavelength to 592 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the wells with no aptamer) from all readings.

    • Plot the fluorescence intensity as a function of the Chili aptamer concentration.

    • The data can be fitted to a one-site binding model to determine the dissociation constant (Kd).

Conclusion

The protocols outlined in this document provide a comprehensive guide for the successful in vitro transcription of the Chili aptamer and the characterization of its binding to the Dmhbo+ fluorophore. This technology serves as a powerful platform for various research and development applications. Careful execution of these protocols will enable researchers to reliably produce functional Chili aptamer and utilize it for their specific needs.

References

Visualizing RNA in Fixed Cells: Application Notes and Protocols for Dmhbo+ Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The visualization of specific RNA molecules within cells is crucial for understanding gene expression, regulation, and the pathogenesis of various diseases. Dmhbo+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to the "chili" RNA aptamer. This system provides a powerful tool for imaging RNA in cellular contexts. This document provides detailed protocols for the staining of fixed cells expressing chili aptamer-tagged RNA with Dmhbo+, enabling clear visualization and analysis.

Introduction

Principle of Dmhbo+ Staining

The core of the Dmhbo+ staining technique lies in the molecular interaction between the dye and the chili aptamer. The chili aptamer is a specific RNA sequence that folds into a unique three-dimensional structure, creating a binding pocket for Dmhbo+. Upon binding, the aptamer constrains the dye molecule, leading to a significant enhancement of its quantum yield and a shift in its emission spectrum, resulting in bright fluorescence. Therefore, the prerequisite for Dmhbo+ staining is the expression of a chili aptamer-tagged RNA of interest within the cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for Dmhbo+ staining.

ParameterValueReference
Dmhbo+ Stock Solution
SolventDMSO
Recommended Concentration1-10 mMN/A
Storage-20°C, protected from light
Working Solution
Recommended Staining Concentration1-10 µM in PBSN/A
Optical Properties
Excitation Maximum (λex)456 nm
Emission Maximum (λem)592 nm
Stokes Shift136 nm
Quantum Yield (Φ)0.1

Note: Optimal concentrations and incubation times may vary depending on the cell type, expression level of the chili-tagged RNA, and experimental conditions. It is recommended to perform a titration to determine the optimal staining concentration for your specific application.

Experimental Protocols

This section details the necessary steps for preparing cells, fixing and permeabilizing them, and subsequently staining with Dmhbo+ for fluorescence microscopy.

Preparation of Chili Aptamer-Expressing Cells

The first and most critical step is to ensure the expression of the chili aptamer-tagged RNA in the cells of interest.

  • Vector Construction: Clone the chili aptamer sequence in-frame with the gene of interest in an appropriate expression vector. The chili aptamer can be placed at the 5' or 3' end of the RNA transcript.

  • Transfection: Transfect the cells with the chili aptamer-containing plasmid using a standard transfection protocol suitable for your cell line (e.g., lipid-based transfection, electroporation).

  • Cell Culture: Culture the transfected cells on sterile glass coverslips in a petri dish or multi-well plate to allow for adherence and expression of the tagged RNA. An incubation period of 24-48 hours post-transfection is typically sufficient.

Cell Fixation and Permeabilization

Proper fixation and permeabilization are essential for preserving cell structure and allowing the Dmhbo+ dye to access the intracellular chili aptamers.

  • Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS) to remove the culture medium.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove the fixative.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the Dmhbo+ dye to enter the fixed cells.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each.

Dmhbo+ Staining
  • Preparation of Staining Solution: Prepare a 1-10 µM working solution of Dmhbo+ in 1X PBS from a concentrated stock solution.

  • Staining: Incubate the fixed and permeabilized cells with the Dmhbo+ staining solution for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound dye and reduce background fluorescence.

Mounting and Imaging
  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium. For nuclear counterstaining, a mounting medium containing DAPI can be used.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for Dmhbo+ (Excitation: ~456 nm, Emission: ~592 nm).

Diagrams

Dmhbo_Staining_Workflow Dmhbo+ Staining Workflow for Fixed Cells cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining & Imaging Transfection Transfect cells with Chili-aptamer vector Culture Culture cells on coverslips (24-48h) Transfection->Culture Wash1 Wash with PBS Culture->Wash1 Fixation Fix with 4% PFA (15 min) Wash1->Fixation Wash2 Wash with PBS (3x) Fixation->Wash2 Permeabilization Permeabilize with 0.1% Triton X-100 (10 min) Wash2->Permeabilization Wash3 Wash with PBS (3x) Permeabilization->Wash3 Staining Incubate with Dmhbo+ (30 min) Wash3->Staining Wash4 Wash with PBS (3x) Staining->Wash4 Mounting Mount coverslip Wash4->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for Dmhbo+ staining of fixed cells.

Dmhbo_Mechanism Mechanism of Dmhbo+ Fluorescence Activation Dmhbo_free Dmhbo+ (Free) Complex Dmhbo+-Chili Complex Dmhbo_free->Complex Binding Chili_aptamer Chili Aptamer (Expressed in cell) Chili_aptamer->Complex Fluorescence Red Fluorescence Complex->Fluorescence Excitation (456 nm) Emission (592 nm)

Caption: Dmhbo+ fluorescence is activated upon binding to the Chili RNA aptamer.

References

Application Notes and Protocols for Single-Molecule RNA Imaging Using Dmhbo+

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track single RNA molecules in living cells is paramount for understanding the intricate spatiotemporal regulation of gene expression and its role in cellular function and disease. Traditional methods for RNA imaging often face limitations such as the need for cell fixation, overexpression of tagged proteins, or high background fluorescence. The Dmhbo+/Chili aptamer system offers a powerful alternative for live-cell RNA imaging with high signal-to-noise ratio and single-molecule sensitivity. Dmhbo+ is a cationic fluorophore that exhibits a remarkable increase in fluorescence upon binding to its cognate RNA aptamer, Chili.[1][2] This "light-up" property makes it an ideal tool for real-time visualization of RNA dynamics without the need for wash-out steps, minimizing perturbation to the cellular environment.

Mechanism of Action

The fluorescence activation of Dmhbo+ is a sophisticated process orchestrated by the specific three-dimensional structure of the Chili RNA aptamer. When unbound in solution, Dmhbo+ is essentially non-fluorescent. Upon binding to the Chili aptamer, it becomes immobilized within a G-quadruplex structure formed by the RNA.[3][4] This rigid environment restricts the non-radiative decay pathways of the Dmhbo+ molecule.

A key feature of the Dmhbo+-Chili complex is its large Stokes shift, which is a result of an excited-state proton transfer (ESPT) mechanism.[3] After excitation, a proton is transferred from the Dmhbo+ molecule to a nearby guanine residue in the Chili aptamer. This process leads to the emission of a lower-energy photon, resulting in a significant separation between the excitation and emission wavelengths. This large Stokes shift is advantageous for imaging as it minimizes self-quenching and reduces background autofluorescence, thereby enhancing the signal-to-noise ratio.

Mechanism of Dmhbo+ Fluorescence Activation cluster_0 Unbound State cluster_1 Binding and Excitation cluster_2 Fluorescence Emission Dmhbo_free Free Dmhbo+ (Non-fluorescent) Binding Dmhbo+ binds to Chili Aptamer's G-quadruplex Dmhbo_free->Binding Binding Chili_free Unbound Chili Aptamer Chili_free->Binding Excitation Excitation with ~456 nm light Binding->Excitation ESPT Excited-State Proton Transfer (ESPT) to Guanine Excitation->ESPT Emission Fluorescence Emission at ~592 nm (Large Stokes Shift) ESPT->Emission

Mechanism of Dmhbo+ fluorescence activation.

Applications

The Dmhbo+/Chili aptamer system is a versatile tool with a growing number of applications in molecular biology and drug development:

  • Single-Molecule RNA Imaging in Live Cells: Track the localization, transport, and degradation of individual mRNA molecules in real-time to understand gene regulation at the most fundamental level.

  • Study of RNA-Protein Interactions: By tagging specific RNAs with the Chili aptamer, researchers can investigate the colocalization and interaction dynamics of these RNAs with binding proteins.

  • High-Throughput Screening: The "light-up" nature of the Dmhbo+ probe makes it suitable for developing high-throughput screening assays to identify small molecules that modulate RNA-protein interactions or affect RNA metabolism.

  • Development of RNA-based Biosensors: The Dmhbo+-Chili complex can serve as a reporter module in the design of sophisticated RNA-based biosensors that detect specific cellular analytes.

Quantitative Data

The photophysical and binding properties of the Dmhbo+-Chili aptamer complex have been characterized, providing a solid foundation for its use in quantitative imaging studies.

PropertyValueReference
Excitation Maximum (λex)456 nm
Emission Maximum (λem)592 nm
Quantum Yield (Φ)0.1
Stokes Shift136 nm
Binding Affinity (Kd)12 nM
Molar Extinction Coefficient (ε)Data not available in searches
PhotostabilityQualitative descriptions suggest good photostability, but quantitative data is not readily available.

Experimental Protocols

Protocol 1: In Vitro Characterization of Dmhbo+-Chili Interaction

This protocol describes the steps to verify the interaction between Dmhbo+ and a Chili-tagged RNA in vitro.

Materials:

  • Dmhbo+ (Tocris, Cat. No. 7764 or equivalent)

  • Chili-tagged RNA transcript (synthesized in vitro or purchased)

  • Nuclease-free water

  • Folding Buffer (e.g., 40 mM HEPES, pH 7.5, 125 mM KCl, 5 mM MgCl2)

  • Fluorometer or plate reader with appropriate excitation and emission filters

Procedure:

  • Prepare Dmhbo+ Stock Solution: Dissolve Dmhbo+ in DMSO to a stock concentration of 1 mM. Store at -20°C, protected from light.

  • Prepare Chili RNA Stock Solution: Resuspend the Chili-tagged RNA in nuclease-free water to a stock concentration of 100 µM. Store at -80°C.

  • Fold the Chili RNA: Dilute the Chili RNA stock solution to 10 µM in nuclease-free water. Heat at 95°C for 3 minutes, then cool to room temperature for 10 minutes. Add Folding Buffer to a final RNA concentration of 1 µM and incubate at room temperature for 20 minutes.

  • Prepare Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing the folded Chili RNA at a final concentration of 100 nM in Folding Buffer.

  • Add Dmhbo+: Add Dmhbo+ to the wells at varying final concentrations (e.g., from 0 to 1 µM). Include a control with Dmhbo+ in Folding Buffer without RNA.

  • Incubate: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a fluorometer with excitation at ~456 nm and emission at ~592 nm.

  • Data Analysis: Subtract the background fluorescence (Dmhbo+ alone) from the values obtained with the Chili RNA. Plot the fluorescence intensity as a function of Dmhbo+ concentration to determine the binding affinity (Kd).

Protocol 2: Live-Cell Single-Molecule RNA Imaging

This protocol provides a general framework for imaging Chili-tagged RNA in live mammalian cells using Dmhbo+. Note: This protocol is a guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Plasmid vector for expressing Chili-tagged RNA

  • Transfection reagent

  • Dmhbo+

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Microscope equipped for single-molecule imaging (e.g., TIRF or spinning disk confocal) with appropriate laser lines and filters

Procedure:

  • Cell Culture and Transfection:

    • Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

    • At 70-80% confluency, transfect the cells with the plasmid encoding the Chili-tagged RNA of interest using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate the cells for 24-48 hours to allow for expression of the tagged RNA.

  • Dmhbo+ Loading:

    • Prepare a fresh working solution of Dmhbo+ in live-cell imaging medium. A starting concentration of 1-5 µM is recommended, but this should be optimized to maximize signal and minimize background and potential cytotoxicity.

    • Gently replace the culture medium with the Dmhbo+ containing imaging medium.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes. This incubation time may need to be optimized.

  • Single-Molecule Imaging:

    • Transfer the dish to the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

    • Locate the transfected cells.

    • Set up the microscope for single-molecule imaging. Use the 456 nm laser for excitation and an appropriate emission filter to collect the signal around 592 nm.

    • Adjust the laser power and camera exposure time to achieve a good signal-to-noise ratio for detecting single fluorescent spots, while minimizing phototoxicity and photobleaching.

    • Acquire time-lapse image series to track the dynamics of single RNA molecules.

Live-Cell Single-Molecule RNA Imaging Workflow Cell_Culture 1. Cell Culture (Glass-bottom dish) Transfection 2. Transfection (Chili-tagged RNA plasmid) Cell_Culture->Transfection Expression 3. RNA Expression (24-48 hours) Transfection->Expression Dmhbo_Loading 4. Dmhbo+ Loading (1-5 µM, 15-30 min) Expression->Dmhbo_Loading Imaging 5. Single-Molecule Imaging (TIRF/Spinning Disk) Dmhbo_Loading->Imaging Analysis 6. Data Analysis (Tracking, Quantification) Imaging->Analysis

Live-cell single-molecule RNA imaging workflow.

Troubleshooting and Optimization

  • Low Signal-to-Noise Ratio:

    • Optimize Dmhbo+ concentration. Higher concentrations may increase background, while lower concentrations may not be sufficient to label all target RNAs.

    • Increase the number of Chili aptamer repeats in the RNA construct to amplify the signal from a single RNA molecule.

    • Use a microscope with high sensitivity and low noise, such as a TIRF microscope, which reduces out-of-focus fluorescence.

  • Phototoxicity/Photobleaching:

    • Use the lowest possible laser power that still allows for single-molecule detection.

    • Reduce the exposure time and/or the frequency of image acquisition.

    • Consider using an oxygen scavenging system in the imaging medium to reduce photobleaching.

  • No Signal in Live Cells:

    • Verify the expression of the Chili-tagged RNA using an alternative method (e.g., RT-qPCR).

    • Confirm the cell permeability of Dmhbo+ in your specific cell line. While it is a cationic molecule, permeability can vary.

    • Ensure the proper folding of the Chili aptamer in the cellular environment.

Conclusion

The Dmhbo+/Chili aptamer system represents a significant advancement in the field of live-cell RNA imaging. Its high specificity, "light-up" properties, and large Stokes shift provide researchers with a powerful tool to dissect the complex dynamics of RNA in its native cellular context. The protocols and data presented here offer a comprehensive guide for the successful application of this technology in a wide range of research and drug discovery endeavors.

References

Troubleshooting & Optimization

How to reduce background fluorescence with Dmhbo+.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Dmhbo+ while minimizing background fluorescence in their experiments.

Troubleshooting Guide: Reducing Background Fluorescence with Dmhbo+

High background fluorescence can significantly impact the quality and interpretation of imaging data. The following guide provides a systematic approach to identifying and mitigating common causes of background noise when using the Dmhbo+ fluorophore with the Chili RNA aptamer.

Understanding the Source of Fluorescence

Potential Causes and Solutions

Potential Cause Recommended Solution Detailed Explanation
Non-Specific Binding of Dmhbo+ Optimize Dmhbo+ ConcentrationTitrate Dmhbo+ to the lowest effective concentration. Start with a concentration range and perform a dose-response experiment to find the optimal balance between signal and background.
Optimize Incubation TimeReduce the incubation time of Dmhbo+ with your cells. Shorter incubation can minimize the chance of non-specific uptake and binding.
Enhance Washing StepsIncrease the number and duration of washing steps after Dmhbo+ incubation. Use a physiologically compatible buffer (e.g., PBS or HBSS) to thoroughly remove unbound dye. Consider using a buffer with a small amount of a non-ionic surfactant to reduce non-specific hydrophobic interactions.[3]
Include a Blocking StepPre-incubate cells with a blocking agent like bovine serum albumin (BSA) before adding Dmhbo+. BSA can help to saturate non-specific binding sites on the cell surface and in the extracellular matrix.[3]
Cellular Autofluorescence Use a Control SampleImage a sample of cells that have not been treated with Dmhbo+ but have undergone all other processing steps. This will help you determine the baseline autofluorescence of your cells.
Select Appropriate FiltersUse narrow-bandpass emission filters that are specifically matched to the emission spectrum of the Dmhbo+-Chili complex to minimize the collection of autofluorescence signals from other cellular components.[4]
Spectral UnmixingIf your imaging system supports it, use spectral unmixing algorithms to computationally separate the Dmhbo+ signal from the autofluorescence background.
Environmental Factors Use Phenol Red-Free MediumIf imaging in cell culture medium, switch to a phenol red-free formulation, as phenol red is fluorescent and can contribute to background.
Check for Contaminated ReagentsEnsure all buffers and solutions are freshly prepared and free from fluorescent contaminants.

Frequently Asked Questions (FAQs)

Q1: What is Dmhbo+ and how does it work?

A1: Dmhbo+ is a cationic fluorophore that exhibits a significant increase in fluorescence upon binding to a specific RNA aptamer known as the Chili aptamer. This "light-up" mechanism makes it a powerful tool for imaging RNA in living cells, as the fluorescence signal is directly proportional to the amount of Dmhbo+ bound to the Chili aptamer.

Q2: I'm seeing high background fluorescence in my negative control cells (not expressing the Chili aptamer). What is the likely cause?

A2: High background in negative controls strongly suggests non-specific binding of Dmhbo+ to cellular components or high cellular autofluorescence. Refer to the "Non-Specific Binding of Dmhbo+" and "Cellular Autofluorescence" sections in the troubleshooting guide above for detailed solutions.

Q3: What is the optimal concentration of Dmhbo+ to use for live-cell imaging?

A3: The optimal concentration can vary depending on the cell type and the expression level of the Chili aptamer. It is crucial to perform a titration experiment to determine the lowest concentration of Dmhbo+ that provides a robust signal with minimal background. A starting point for optimization could be in the low micromolar range.

Q4: Can I fix cells after staining with Dmhbo+?

A4: The compatibility of the Dmhbo+-Chili complex with fixation methods should be empirically determined for your specific experimental conditions. Fixation can sometimes alter the conformation of the RNA aptamer, potentially affecting the fluorescence of the bound Dmhbo+. It is recommended to perform a side-by-side comparison of live and fixed samples to assess any changes in signal intensity and distribution.

Q5: How can I improve the signal-to-noise ratio of my Dmhbo+ imaging?

A5: Improving the signal-to-noise ratio involves both increasing the specific signal and decreasing the background. To increase the signal, ensure optimal expression and folding of the Chili aptamer. To decrease the background, follow the recommendations in the troubleshooting guide, paying close attention to optimizing the Dmhbo+ concentration and washing steps. Additionally, optimizing your microscope settings, such as using appropriate filters and detector gain, can significantly enhance the signal-to-noise ratio.

Data Presentation

The following table summarizes key optical and binding properties of the Dmhbo+-Chili aptamer complex. This data can be useful for designing experiments and setting up imaging parameters.

Parameter Value Reference
Excitation Maximum (λex) 456 nm
Emission Maximum (λem) 592 nm
Stokes Shift 136 nm
Quantum Yield (Φ) 0.1
Dissociation Constant (Kd) 12 nM

Experimental Protocols

Below is a generalized protocol for live-cell imaging using Dmhbo+ and the Chili aptamer, with an emphasis on minimizing background fluorescence. Note: This is a starting point and may require optimization for your specific cell type and experimental setup.

1. Cell Preparation:

  • Plate cells on a suitable imaging dish or slide.

  • Transfect cells with a plasmid encoding the Chili aptamer fused to your RNA of interest and allow for sufficient expression time (typically 24-48 hours).

2. Preparation of Dmhbo+ Staining Solution:

  • Prepare a stock solution of Dmhbo+ in DMSO.

  • On the day of the experiment, dilute the Dmhbo+ stock solution to the desired working concentration in a phenol red-free imaging buffer (e.g., HBSS or PBS with calcium and magnesium). It is recommended to test a range of concentrations (e.g., 0.5 µM to 5 µM) to find the optimal concentration for your system.

3. (Optional) Blocking Step:

  • Wash the cells once with pre-warmed imaging buffer.

  • Incubate the cells with a blocking solution (e.g., 1% BSA in imaging buffer) for 15-30 minutes at 37°C to reduce non-specific binding.

  • Wash the cells once with pre-warmed imaging buffer.

4. Dmhbo+ Staining:

  • Add the Dmhbo+ staining solution to the cells and incubate for 15-30 minutes at 37°C. Shorter incubation times are generally better for reducing background.

5. Washing:

  • Remove the staining solution and wash the cells 3-5 times with pre-warmed imaging buffer. Thorough washing is critical for removing unbound Dmhbo+.

6. Imaging:

  • Image the cells using a fluorescence microscope equipped with appropriate filters for Dmhbo+ (Excitation: ~456 nm, Emission: ~592 nm).

  • Include a negative control (cells not expressing the Chili aptamer) and an unstained control (cells expressing the Chili aptamer but not stained with Dmhbo+) to assess background and autofluorescence.

Visualizations

Dmhbo_Activation_Pathway cluster_0 Extracellular Space cluster_1 Intracellular Space Dmhbo_free Free Dmhbo+ Dmhbo_unbound Unbound Dmhbo+ (Low Fluorescence) Dmhbo_free->Dmhbo_unbound Cellular Uptake Complex Dmhbo+-Chili Complex (High Fluorescence) Dmhbo_unbound->Complex Binding Chili_Aptamer Chili RNA Aptamer Chili_Aptamer->Complex Signal Signal Complex->Signal Fluorescent Signal

Caption: Dmhbo+ cellular uptake and fluorescence activation pathway.

Troubleshooting_Workflow Start High Background Fluorescence Observed Concentration Optimize Dmhbo+ Concentration Start->Concentration Washing Improve Washing Protocol Concentration->Washing Still High Result Reduced Background Signal Concentration->Result Resolved Blocking Introduce Blocking Step Washing->Blocking Still High Washing->Result Resolved Autofluorescence Assess Cellular Autofluorescence Blocking->Autofluorescence Still High Blocking->Result Resolved Autofluorescence->Result Background Characterized & Minimized

Caption: A logical workflow for troubleshooting high background fluorescence.

References

Technical Support Center: Dmhbo+ Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the Dmhbo+ fluorescent probe. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dmhbo+ and how does it become fluorescent?

A1: Dmhbo+ is a cationic fluorophore that exhibits low intrinsic fluorescence. Its fluorescence is dramatically enhanced upon binding to a specific RNA aptamer called Chili. The Chili aptamer folds into a unique G-quadruplex structure that creates a binding pocket for Dmhbo+. This interaction immobilizes the dye and leads to a significant increase in its fluorescence quantum yield, making it a powerful tool for RNA imaging.[1][2][3]

Q2: What are the excitation and emission maxima of the Dmhbo+-Chili complex?

A2: The Dmhbo+-Chili complex has an excitation maximum at approximately 456 nm and an emission maximum at approximately 592 nm.[1] It is crucial to use the correct filter sets on your fluorescence microscope or plate reader to match these wavelengths for optimal signal detection.

Q3: What is the reported quantum yield of the Dmhbo+-Chili complex?

A3: The fluorescence quantum yield of the Dmhbo+-Chili complex is reported to be approximately 0.1.

Q4: What is the binding affinity (Kd) of Dmhbo+ for the Chili aptamer?

A4: Dmhbo+ binds to the Chili aptamer with a high affinity, characterized by a dissociation constant (Kd) of approximately 12 nM.

Troubleshooting Guide: Low Dmhbo+ Fluorescence Signal

A weak or absent fluorescence signal is a common issue in fluorescence microscopy and plate-based assays. This guide provides a systematic approach to identifying and resolving the root causes of a low Dmhbo+ signal.

Problem 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step Explanation
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on your instrument are set to ~456 nm and ~592 nm, respectively. Ensure the correct filter sets are in place.Mismatched excitation and emission settings are a frequent cause of low or no signal.
Improper Chili Aptamer Folding Ensure the buffer contains sufficient concentrations of potassium (K+) and magnesium (Mg2+) ions. A common buffer composition is 40 mM HEPES (pH 7.5), 125 mM KCl, and 5 mM MgCl2.The Chili aptamer requires specific cations to fold into its functional G-quadruplex structure, which is essential for Dmhbo+ binding and fluorescence activation.
Suboptimal Dmhbo+ Concentration Titrate the Dmhbo+ concentration to find the optimal working range for your specific application. Start with a concentration in the low micromolar range (e.g., 0.5 µM - 5 µM) and adjust as needed.Insufficient Dmhbo+ concentration will lead to a weak signal, while excessively high concentrations can sometimes lead to background fluorescence or quenching effects.
Chili Aptamer Degradation Handle the Chili aptamer with care to avoid degradation by RNases. Use RNase-free reagents and consumables during preparation and experiments.RNA is susceptible to degradation by RNases, which will prevent proper folding and binding of Dmhbo+.
Photobleaching Minimize the exposure of your sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. Consider using an anti-fade mounting medium for fixed samples.Dmhbo+, like most fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to light.
Incorrect Buffer pH Ensure the pH of your experimental buffer is maintained around 7.5.The fluorescence of the Dmhbo+-Chili complex can be pH-sensitive. Significant deviations from the optimal pH can lead to a reduced signal.
Problem 2: High Background Fluorescence
Possible Cause Troubleshooting Step Explanation
Excess Dmhbo+ Concentration Reduce the concentration of Dmhbo+ used in your experiment.High concentrations of unbound Dmhbo+ can contribute to background fluorescence.
Autofluorescence Image an unstained control sample (cells or buffer without Dmhbo+) to assess the level of autofluorescence.Some biological samples and experimental media exhibit intrinsic fluorescence that can interfere with the desired signal.
Non-specific Binding Increase the number and duration of wash steps after incubation with Dmhbo+.Inadequate washing can leave behind non-specifically bound Dmhbo+, contributing to high background.

Quantitative Data Summary

The following tables summarize key quantitative data for the Dmhbo+-Chili aptamer system.

Table 1: Photophysical Properties of Dmhbo+-Chili Complex

PropertyValueReference(s)
Excitation Maximum (λex)~456 nm
Emission Maximum (λem)~592 nm
Quantum Yield (Φ)~0.1
Dissociation Constant (Kd)~12 nM
Stokes Shift~136 nm

Table 2: Recommended Buffer Conditions for Chili Aptamer Folding and Dmhbo+ Binding

ComponentConcentrationReference(s)
HEPES40 mM (pH 7.5)
Potassium Chloride (KCl)125 mM
Magnesium Chloride (MgCl2)5 mM

Experimental Protocols

Protocol 1: In Vitro Transcription and Folding of the Chili Aptamer

This protocol describes the preparation of the Chili RNA aptamer for use in fluorescence assays.

Materials:

  • Linearized DNA template encoding the Chili aptamer with a T7 promoter

  • T7 RNA polymerase

  • Ribonucleoside triphosphates (rNTPs)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM MgCl2, 10 mM DTT, 2 mM spermidine)

  • RNase-free water

  • Folding Buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)

Procedure:

  • Set up the in vitro transcription reaction according to the manufacturer's instructions for the T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Purify the transcribed Chili RNA aptamer using a suitable method, such as denaturing polyacrylamide gel electrophoresis (PAGE) or a commercial RNA purification kit.

  • Quantify the purified RNA using a spectrophotometer.

  • To fold the Chili aptamer, dilute the RNA to the desired concentration in the Folding Buffer.

  • Heat the RNA solution to 95°C for 3 minutes.

  • Allow the solution to cool slowly to room temperature (approximately 20-30 minutes). This allows the aptamer to fold into its correct tertiary structure.

  • The folded Chili aptamer is now ready for use in Dmhbo+ binding assays.

Protocol 2: Dmhbo+ Fluorescence Measurement in a Plate Reader

This protocol provides a general guideline for measuring Dmhbo+ fluorescence in a microplate reader.

Materials:

  • Folded Chili aptamer (from Protocol 1)

  • Dmhbo+ stock solution (e.g., in DMSO)

  • Folding Buffer (40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)

  • Black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of the folded Chili aptamer in Folding Buffer in the wells of the microplate. Include a "no aptamer" control.

  • Add Dmhbo+ to each well to a final concentration of 0.5 µM.

  • Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence intensity using the plate reader with excitation set to ~456 nm and emission set to ~592 nm.

  • Subtract the fluorescence of the "no aptamer" control from all readings to correct for background fluorescence.

Visualizations

Troubleshooting_Workflow start Low Dmhbo+ Fluorescence Signal check_instrument Verify Instrument Settings (Ex: ~456nm, Em: ~592nm) start->check_instrument check_buffer Check Buffer Composition (K+, Mg2+, pH) check_instrument->check_buffer Settings Correct signal_ok Signal Restored check_instrument->signal_ok Settings Incorrect, Corrected check_reagents Evaluate Reagent Quality (Dmhbo+ & Chili Aptamer) check_buffer->check_reagents Buffer OK check_buffer->signal_ok Buffer Incorrect, Corrected check_protocol Review Experimental Protocol (Concentrations, Incubation) check_reagents->check_protocol Reagents OK check_reagents->signal_ok Reagents Degraded, Replaced photobleaching Assess for Photobleaching check_protocol->photobleaching Protocol OK check_protocol->signal_ok Protocol Optimized photobleaching->signal_ok Minimized Exposure further_troubleshooting Further Troubleshooting Needed photobleaching->further_troubleshooting Photobleaching Observed

Caption: Troubleshooting workflow for low Dmhbo+ fluorescence signal.

Dmhbo_Activation_Pathway cluster_0 Inactive State cluster_1 Folding & Binding cluster_2 Active State Dmhbo_free Free Dmhbo+ (Low Fluorescence) Complex Dmhbo+-Chili Complex Dmhbo_free->Complex Chili_unfolded Unfolded Chili Aptamer Ions K+ & Mg2+ Ions Chili_folded Folded Chili Aptamer (G-quadruplex) Ions->Chili_folded Induces Folding Chili_folded->Complex Binding High_Fluorescence High Fluorescence Signal Complex->High_Fluorescence Fluorescence Activation

Caption: Dmhbo+ fluorescence activation pathway with the Chili RNA aptamer.

References

Dmhbo+ photobleaching and how to prevent it.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Dmhbo+ and Chili Aptamer Imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate Dmhbo+ photobleaching in your fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is Dmhbo+ and what causes it to photobleach?

Dmhbo+ is a cationic fluorophore that becomes fluorescent upon binding to the Chili RNA aptamer, forming a complex that mimics red fluorescent proteins and is used for imaging RNA in living cells.

Photobleaching is the irreversible photochemical destruction of a fluorescent molecule like Dmhbo+, rendering it unable to emit light.[1] This process occurs when the fluorophore is exposed to high-intensity light. The energy from the light can push the fluorophore into a highly reactive excited triplet state. If the excited fluorophore interacts with molecular oxygen, it can generate reactive oxygen species (ROS), which then attack and permanently damage the fluorophore's chemical structure.[2][3]

PhotobleachingMechanism cluster_fluorophore Dmhbo+ Fluorophore GroundState Ground State (S0) SingletState Excited Singlet State (S1) GroundState->SingletState Excitation Bleached Non-Fluorescent (Bleached Dmhbo+) SingletState->GroundState Fluorescence (Emission at 592 nm) TripletState Excited Triplet State (T1) SingletState->TripletState Intersystem Crossing ExcitationLight Excitation Light (e.g., 456 nm) ExcitationLight->GroundState Absorption Oxygen Molecular Oxygen (O2) ROS Reactive Oxygen Species (ROS) ROS->GroundState Chemical Damage TripletStateOxygen TripletStateOxygen TripletStateOxygen->ROS Energy Transfer

Caption: Mechanism of fluorophore photobleaching.
Q2: My Dmhbo+ signal is fading too quickly. How can I troubleshoot this?

Rapid signal loss is a classic sign of photobleaching. To address this, you should systematically evaluate and optimize your imaging conditions. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow start Start: Rapid Signal Fading Observed reduce_intensity Reduce Excitation Laser Power to Minimum Acceptable Level start->reduce_intensity reduce_exposure Decrease Camera Exposure Time reduce_intensity->reduce_exposure Fading Persists problem_solved Problem Solved: Stable Signal Achieved reduce_intensity->problem_solved Fading Reduced add_antifade Incorporate a Live-Cell Antifade Reagent? reduce_exposure->add_antifade Fading Persists reduce_exposure->problem_solved Fading Reduced check_filters Use Neutral Density (ND) Filters to Attenuate Light Source add_antifade->check_filters Fading Persists / Not Feasible add_antifade->problem_solved Fading Reduced check_filters->problem_solved Fading Reduced end Further Optimization Required (Consult literature for advanced techniques) check_filters->end Fading Persists

Caption: Troubleshooting workflow for Dmhbo+ photobleaching.

Technical Guide to Preventing Photobleaching

Issue 1: How can I adjust my microscope settings to minimize photobleaching?

Optimizing your imaging parameters is the first and most crucial line of defense against photobleaching. The goal is to find a balance between a sufficient signal-to-noise ratio (SNR) and minimal damage to your fluorophore.

  • Reduce Illumination Intensity: Use the lowest laser power or light source intensity that provides a usable signal. High-intensity light is the primary driver of photobleaching.

  • Minimize Exposure Time: Use the shortest possible camera exposure time. If the resulting image is too dim, you can sometimes increase the camera gain, which amplifies the signal without increasing the excitation light hitting the sample. Be aware that high gain can also amplify background noise.

  • Limit Illumination Duration: Avoid exposing your sample to light unnecessarily. Use transmitted light to find your region of interest before switching to fluorescence excitation. Use the microscope's shutter to block the light path when you are not actively acquiring an image.

  • Use Appropriate Filters: Employ neutral density (ND) filters to reduce the intensity of the excitation light before it reaches your sample. This is particularly useful with powerful light sources like mercury or xenon arc lamps.

Issue 2: What chemical reagents can I use to protect Dmhbo+ from photobleaching?

Antifade reagents are chemical compounds that protect fluorophores by "scavenging" the reactive oxygen species (ROS) that cause photochemical damage. For live-cell imaging with Dmhbo+, it is critical to use reagents that are non-toxic.

  • Live-Cell Antifade Reagents: Standard antifade mounting media for fixed cells (like those containing p-Phenylenediamine) are often toxic and cannot be used for live-cell experiments. Instead, use additives specifically designed for live imaging.

  • Common Live-Cell Agents:

    • Trolox: A vitamin E derivative that is cell-permeable and a popular antioxidant used to reduce photobleaching and blinking.

    • n-Propyl gallate (NPG): A non-toxic compound often used with live cells, though it may have anti-apoptotic properties that could interfere with certain biological studies.

    • Commercial Formulations: Products like ProLong™ Live Antifade Reagent and VectaCell™ Trolox Antifade Reagent are optimized for live-cell imaging, working to preserve fluorescent signals while maintaining cell viability.

The following diagram can help you decide which strategy to implement.

PreventionStrategy cluster_imaging Strategy 1: Optimize Imaging Parameters cluster_reagents Strategy 2: Use Chemical Additives start Goal: Prevent Dmhbo+ Photobleaching param1 Reduce Light Intensity start->param1 is_live_cell Is this a live-cell experiment? reagent_live Use Live-Cell Compatible Antifade Reagents (e.g., Trolox, ProLong Live) is_live_cell->reagent_live Yes reagent_fixed Use Antifade Mounting Media (e.g., ProLong Gold, VECTASHIELD) is_live_cell->reagent_fixed No (Fixed Sample) param2 Shorten Exposure Time param1->param2 param3 Limit Total Exposure param2->param3 param3->is_live_cell If bleaching is still an issue

Caption: Decision guide for photobleaching prevention.
Quantitative Data: Comparison of Common Antifade Agents

Reagent NamePrimary UseMechanism of ActionNotes
Trolox Live & Fixed CellsAntioxidant, ROS scavenger.Cell-permeable derivative of Vitamin E.
n-Propyl gallate (NPG) Live & Fixed CellsROS scavenger.Non-toxic but may have anti-apoptotic effects.
DABCO Live & Fixed CellsROS scavenger.Less effective but also less toxic than PPD.
p-Phenylenediamine (PPD) Fixed Cells OnlyHighly effective ROS scavenger.Toxic to live cells. Can react with certain dyes.
ProLong™ Live Live CellsContains enzymes that metabolize free radicals.Commercial formulation designed to maintain cell viability.
VECTASHIELD® Fixed Cells OnlyROS scavenger.Common commercial mounting medium.

Experimental Protocols

Protocol: Preparation and Use of a Trolox-Based Antifade Solution for Live-Cell Imaging

This protocol describes how to prepare a stock solution of Trolox and apply it to your live-cell imaging media to reduce Dmhbo+ photobleaching.

Materials:

  • Trolox powder (e.g., Tocris, Cat. No. 6002)

  • Dimethyl sulfoxide (DMSO)

  • Your standard live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Sterile microcentrifuge tubes and pipette tips

Methodology:

  • Prepare a 100 mM Trolox Stock Solution:

    • Weigh out 2.5 mg of Trolox powder.

    • Dissolve the powder in 100 µL of high-quality DMSO to create a 100 mM stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C, protected from light.

  • Prepare Working Imaging Medium:

    • On the day of the experiment, thaw one aliquot of the 100 mM Trolox stock solution.

    • Prepare the required volume of your standard live-cell imaging medium.

    • Dilute the Trolox stock solution 1:100 into your imaging medium to achieve a final working concentration of 1 mM. For example, add 10 µL of 100 mM Trolox to 990 µL of imaging medium.

    • Gently mix the solution. This is now your antifade imaging medium.

  • Cell Preparation and Imaging:

    • Wash your cells expressing the Dmhbo+-Chili aptamer complex once with the prepared antifade imaging medium.

    • Replace the medium with the final volume of antifade imaging medium required for your imaging chamber.

    • Incubate the cells for at least 10 minutes at 37°C to allow for equilibration.

    • Proceed with your fluorescence microscopy experiment, applying the optimized imaging parameters discussed in the guide.

Note: The optimal concentration of Trolox can vary between cell types and experimental conditions. A titration from 0.5 mM to 2 mM may be necessary to find the best balance between photoprotection and potential cellular effects. Always run a control experiment with cells in medium containing only the vehicle (DMSO) to ensure the reagent is not affecting the biological process under investigation.

References

Technical Support Center: Enhancing Dmhbo+ Photostability for Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the photostability of the Dmhbo+ fluorophore for long-term imaging experiments. The following information is based on established principles for cyanine dyes, the class of fluorophores to which Dmhbo+ belongs.

Frequently Asked Questions (FAQs)

Q1: What is Dmhbo+ and why is its photostability a concern for long-term imaging?

A1: Dmhbo+ is a cationic fluorophore that becomes fluorescent upon binding to the Chili RNA aptamer, making it a valuable tool for imaging RNA in living cells.[1][2] However, like many fluorescent molecules, Dmhbo+ is susceptible to photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[3] This fading of the fluorescent signal limits the duration of time-lapse imaging and can compromise the quantitative analysis of dynamic cellular processes.

Q2: What is the primary mechanism behind Dmhbo+ photobleaching?

A2: While specific studies on Dmhbo+ are limited, the photobleaching of cyanine dyes, in general, is often initiated by the transition of the fluorophore from its excited singlet state to a long-lived, highly reactive triplet state.[3] This triplet state can react with molecular oxygen to generate reactive oxygen species (ROS) that, in turn, can chemically damage the fluorophore, rendering it non-fluorescent.[2] This process is known as photooxidation.

Q3: How can I reduce the photobleaching of Dmhbo+ during my experiments?

A3: Several strategies can be employed to enhance the photostability of Dmhbo+. These include minimizing the excitation light intensity and exposure time, using imaging buffers supplemented with photostabilizing agents, and employing triplet state quenchers. Careful optimization of imaging parameters and the chemical environment of the fluorophore are crucial for successful long-term imaging.

Q4: Are there specific chemicals I can add to my imaging media to improve Dmhbo+ photostability?

A4: Yes, several additives can improve the photostability of cyanine dyes. These include:

  • Triplet State Quenchers (TSQs): Molecules that directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it can undergo photochemistry.

  • Antioxidants/Reducing Agents: These compounds can scavenge reactive oxygen species or chemically reduce the photooxidized fluorophore. Thio-imidazole amino acids like ergothioneine and 2-thiol histidine have shown significant photostabilizing effects for cyanine dyes.

  • Commercial Antifade Reagents: Many commercial mounting media and imaging buffers contain proprietary antifade cocktails.

Q5: Will these photostabilizing agents affect my cells?

A5: It is essential to assess the potential cytotoxicity of any additive to your imaging medium. While some photostabilizers are biocompatible, others can be toxic to living cells, especially during long-term exposure. Always perform control experiments to evaluate cell viability and normal physiological function in the presence of the chosen photostabilizing agent.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid signal loss (photobleaching) in the first few minutes of imaging. - High laser power. - Continuous, prolonged exposure to excitation light. - Absence of photostabilizing agents in the imaging medium.- Reduce the laser power to the minimum level required for adequate signal-to-noise. - Use intermittent imaging (time-lapse) instead of continuous exposure. - Supplement your imaging buffer with a triplet state quencher or an antioxidant (see Experimental Protocols).
Fluorescence signal is initially bright but fades unevenly across the field of view. - Uneven illumination profile of the microscope's light source.- Correct for uneven illumination using flat-field correction during image acquisition or post-acquisition processing.
High background fluorescence obscuring the Dmhbo+ signal. - Autofluorescence from the cells or imaging medium. - Non-specific binding of Dmhbo+.- Use a phenol red-free imaging medium. - Image in a spectral window that minimizes autofluorescence. - Optimize washing steps to remove unbound Dmhbo+.
Observed phototoxicity (e.g., cell rounding, blebbing, or death) during imaging. - Generation of reactive oxygen species (ROS) due to photobleaching. - High concentrations of photostabilizing agents.- Reduce excitation light exposure. - Use lower, optimized concentrations of photostabilizing agents. - Consider using cell-permeant antioxidants in your media.

Quantitative Data Summary

The following table summarizes the expected effects of various photostabilizing agents on cyanine dye photostability, which can be extrapolated to Dmhbo+. The exact quantitative improvement will depend on the specific experimental conditions.

Photostabilizing AgentClassExpected Improvement in PhotostabilityConsiderations
Ergothioneine Thio-imidazole antioxidantSignificant increase in photon budgetBiocompatible, naturally occurring.
2-Thiol Histidine (2-TH) Thio-imidazole antioxidantSignificant increase in photon budgetEfficiently quenches the triplet state of cyanine dyes.
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) Antioxidant / Triplet State QuencherModerate to significant improvementCommonly used, but can have limited solubility and potential cytotoxicity.
n-Propyl Gallate AntioxidantModerate improvementOften used in mounting media for fixed samples.
HEPES or MES Buffer Radical ScavengerModerate improvementCan improve photostability by scavenging photoinduced radicals.

Experimental Protocols

Protocol 1: General Guidelines for Minimizing Dmhbo+ Photobleaching
  • Optimize Excitation Light: Use the lowest possible laser power that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Employ the shortest possible exposure time for your detector.

  • Use Intermittent Acquisition: For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

  • Select Appropriate Filters: Use high-quality bandpass filters to specifically excite Dmhbo+ and collect its emission, minimizing the exposure to unnecessary wavelengths.

  • Maintain a Healthy Cellular Environment: Ensure cells are maintained at the correct temperature, CO2, and humidity throughout the experiment to minimize stress, which can exacerbate phototoxicity.

Protocol 2: Preparation and Use of a Photostabilizing Imaging Buffer

This protocol describes the preparation of an imaging buffer supplemented with a triplet state quencher and an oxygen scavenger system. Note: This buffer is intended for live-cell imaging and its components should be tested for cytotoxicity in your specific cell type.

Materials:

  • Phenol red-free cell culture medium (e.g., DMEM, FluoroBrite™ DMEM)

  • HEPES buffer (1 M stock solution, sterile)

  • Glucose (sterile stock solution)

  • Trolox (prepare a fresh stock solution in ethanol or DMSO)

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

Preparation of GODCAT-Trolox Imaging Buffer (10 ml):

  • Start with 9.5 ml of phenol red-free medium.

  • Add 200 µl of 1 M HEPES to a final concentration of 20 mM.

  • Add 100 µl of a 20% glucose stock solution to a final concentration of 0.2%.

  • Add Trolox to a final concentration of 1-2 mM. (e.g., 20 µl of a 100 mM stock).

  • Immediately before use, add 10 µl of a 10 mg/ml glucose oxidase stock solution and 10 µl of a 4 mg/ml catalase stock solution.

  • Gently mix and replace the cell medium with this imaging buffer just before starting the long-term imaging experiment.

Visualizations

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of Dmhbo+.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging and Analysis cluster_output Output Cell_Culture Culture and Seed Cells Transfection Transfect with Chili-Aptamer Construct Cell_Culture->Transfection Dmhbo_Loading Incubate with Dmhbo+ Transfection->Dmhbo_Loading Buffer_Exchange Exchange with Imaging Buffer (± Photostabilizer) Dmhbo_Loading->Buffer_Exchange Image_Acquisition Time-Lapse Microscopy Buffer_Exchange->Image_Acquisition Data_Analysis Quantify Fluorescence Intensity Over Time Image_Acquisition->Data_Analysis Photobleaching_Curve Generate Photobleaching Curves Data_Analysis->Photobleaching_Curve Compare_Conditions Compare Photostability Photobleaching_Curve->Compare_Conditions

Caption: Experimental workflow for assessing Dmhbo+ photostability.

References

Dmhbo+-Chili aptamer folding and stability issues.

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers working with the DMHBI+-Chili aptamer system.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using the DMHBI+-Chili fluorogenic RNA aptamer system.

Troubleshooting Guide

This section addresses common problems encountered during experiments with the Chili aptamer and its ligand, DMHBI+.

Q1: Why is my fluorescence signal weak or non-existent?

A weak or absent signal is the most common issue. Several factors can contribute to this problem. Follow this guide to diagnose the cause.

  • Improper RNA Folding: The Chili aptamer's function is critically dependent on its tertiary structure, which includes a G-quadruplex that forms only in the presence of specific ions.[1][2]

    • Solution: Ensure your folding protocol is correct. A standard method is to heat the RNA at 95°C for 3 minutes, cool it to room temperature for 20 minutes in a buffer containing potassium, and only then add magnesium.[1][3] See Protocol 2 for a detailed procedure.

  • Incorrect Buffer Composition: The presence and concentration of monovalent and divalent cations are essential.

    • Solution: Verify your buffer composition. The recommended buffer contains approximately 125 mM KCl and 5 mM MgCl₂.[1] Potassium (K+) is crucial for the formation of the G-quadruplex core of the aptamer.

  • RNA or Dye Degradation: RNA is susceptible to degradation by RNases, and the DMHBI+ dye can be sensitive to light and pH.

    • Solution: Use nuclease-free water, tips, and tubes for all RNA work. Store your RNA aliquots at -80°C. Store the DMHBI+ dye protected from light and according to the manufacturer's specifications.

  • Suboptimal Concentrations: The ratio of aptamer to dye can impact signal intensity.

    • Solution: For initial experiments, use equimolar concentrations of aptamer and dye (e.g., 0.5 µM each). You can then titrate one component while keeping the other fixed to find the optimal ratio for your system.

Q2: Why is my background fluorescence high?

High background can mask the specific signal from the aptamer-dye complex.

  • Dye Autofluorescence: While DMHBI+ is conditionally fluorescent, it may exhibit some intrinsic fluorescence, especially at high concentrations or in certain buffers.

    • Solution: Always run a control sample containing only the dye in the assay buffer. Subtract this background value from your experimental samples. If the background is too high, consider reducing the dye concentration.

  • Contaminated Reagents: Buffers or other reagents may contain fluorescent impurities.

    • Solution: Test each component of your buffer system for intrinsic fluorescence. Prepare fresh buffers with high-purity reagents (e.g., molecular biology grade) if contamination is suspected.

Q3: Why are my results inconsistent between experiments?

Poor reproducibility can stem from small variations in protocol execution.

  • Inconsistent Folding Efficiency: Minor changes in heating/cooling times or temperatures can affect the percentage of correctly folded aptamers.

    • Solution: Use a thermocycler for precise and repeatable temperature control during the folding step. Ensure all samples are treated identically.

  • Pipetting Inaccuracies: Small volumes of concentrated RNA or dye are prone to pipetting errors.

    • Solution: Use calibrated pipettes and prepare master mixes of buffers and reagents where possible to minimize variability.

  • RNA Quality: The purity of your in vitro transcribed RNA is crucial.

    • Solution: Purify the Chili aptamer transcript using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure you have a homogenous, full-length product.

Q4: Can I use the Chili/DMHBI+ system for live-cell imaging?

Direct application in living cells has proven challenging.

  • Poor Cell Permeability: The DMHBI+ dye has been observed to have poor cell membrane permeability. This has limited its application for cellular imaging, as the dye cannot efficiently reach the intracellularly expressed aptamer.

    • Solution: For cellular applications, consider alternative aptamer/dye pairs known for better permeability or explore methods to facilitate dye entry. The Chili aptamer itself can be expressed in cells, but the challenge lies with the dye.

Frequently Asked Questions (FAQs)

Q1: What is the Chili aptamer?

The Chili aptamer is a 52-nucleotide, synthetically evolved RNA molecule (an aptamer) designed to bind specifically to derivatives of the 4-hydroxy-3,5-dimethoxybenzylidene imidazolone (DMHBI) chromophore. It is an engineered and optimized version of an earlier aptamer known as 13-2.

Q2: How does the DMHBI+-Chili system generate fluorescence?

The system functions via a "light-up" mechanism. The DMHBI+ dye is largely non-fluorescent when free in solution. Upon binding to the correctly folded Chili aptamer, the dye is constrained within a binding pocket formed by a G-quadruplex and other structural motifs. This rigid environment inhibits non-radiative decay pathways and activates an excited-state proton transfer (ESPT) from the dye to a specific guanine residue (G15) in the RNA, resulting in a large Stokes shift and bright fluorescence emission.

Q3: What are the main advantages of the Chili aptamer?

Compared to earlier fluorescent RNA aptamers, Chili offers several benefits:

  • High Affinity: It binds its ligands with low-nanomolar affinities.

  • Bright Fluorescence: The resulting complexes are highly fluorescent.

  • Large Stokes Shift: The separation between excitation and emission peaks is large, which reduces signal overlap and background.

  • Reduced Mg²⁺ Dependence: Its folding and function are less dependent on high concentrations of magnesium compared to aptamers like Spinach.

Q4: What are the spectral properties of the Chili-DMHBI+ complex?

The spectral properties can vary slightly with buffer conditions, but typical values are provided in the table below.

Q5: How should I store the Chili aptamer RNA and DMHBI+ dye?

  • Chili Aptamer RNA: For long-term storage, precipitate the purified RNA in ethanol or store as a lyophilized powder at -80°C. For short-term use, resuspend in nuclease-free water or buffer at a high concentration and store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • DMHBI+ Dye: Follow the manufacturer's instructions. Typically, the dye is stored as a stock solution in DMSO at -20°C, protected from light.

Data Presentation

Table 1: Recommended Buffer and Assay Conditions
ParameterRecommended ValueNotes
Buffer 40-80 mM HEPES, pH 7.5Provides stable pH environment.
Potassium Chloride (KCl) 125 mMCritical for G-quadruplex formation.
Magnesium Chloride (MgCl₂) 5 mMStabilizes RNA tertiary structure.
RNA Concentration 0.1 - 1.0 µMApplication-dependent.
DMHBI+ Concentration 0.1 - 1.0 µMOften used at a 1:1 molar ratio with RNA.
Incubation Temperature 20 - 25 °CFor binding after initial folding.
Incubation Time > 5 minutesAllow time for binding to reach equilibrium.
Table 2: Properties of Chili Aptamer-Ligand Complexes
LigandKᴅ (Dissociation Constant)Excitation Max (λₑₓ)Emission Max (λₑₘ)Thermal Stability
DMHBI+ ~65 nM~413 nm~542 nmGood
DMHBO+ ~12 nM~456 nm~592 nmHigher than DMHBI+

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: In Vitro Transcription of Chili Aptamer

This protocol provides a general guideline for producing Chili aptamer RNA.

  • Template Preparation: Synthesize a double-stranded DNA template containing a T7 RNA polymerase promoter upstream of the 52-nt Chili aptamer sequence.

  • Transcription Reaction: Assemble the transcription reaction on ice. For a 20 µL reaction, combine:

    • Nuclease-free water

    • 5X Transcription Buffer

    • 100 mM DTT

    • Ribonucleotides (ATP, GTP, CTP, UTP)

    • DNA Template (~1 µg)

    • T7 RNA Polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction and incubate for another 15 minutes at 37°C to digest the DNA template.

  • Purification: Purify the transcribed RNA using denaturing (8 M urea) 10-15% polyacrylamide gel electrophoresis (PAGE). Excise the band corresponding to the 52-nt product and elute the RNA from the gel slice overnight in an appropriate buffer (e.g., TE buffer).

  • Precipitation: Precipitate the purified RNA using ethanol or isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Quantification: Determine the RNA concentration by measuring UV absorbance at 260 nm.

Protocol 2: Chili Aptamer Folding

Correct folding is essential for function.

  • Prepare Folding Buffer: Prepare a 2X stock of folding buffer (e.g., 80 mM HEPES pH 7.5, 250 mM KCl).

  • Dilute RNA: In a nuclease-free tube, dilute the Chili aptamer RNA to a 2X final concentration in nuclease-free water.

  • Mix and Heat: Add an equal volume of the 2X folding buffer to the diluted RNA. Mix gently. Heat the solution to 95°C for 3 minutes.

  • Cool: Allow the solution to cool slowly to room temperature (20-25°C) for 20 minutes.

  • Add Magnesium: Add MgCl₂ from a concentrated stock to a final concentration of 5 mM. The RNA is now considered folded and ready for use.

Protocol 3: Fluorescence Measurement Assay
  • Prepare Samples: In a suitable microplate or cuvette, combine the folded Chili aptamer with the DMHBI+ dye.

    • Experimental Sample: Mix folded aptamer solution with DMHBI+ dye to achieve the desired final concentrations (e.g., 0.5 µM each).

    • Background Control: Prepare a sample with only DMHBI+ dye in the final assay buffer (including MgCl₂).

  • Incubation: Incubate the samples at room temperature (20-25°C) for at least 5 minutes, protected from light, to allow for binding.

  • Measurement: Use a fluorometer or plate reader to measure the fluorescence.

    • Set the excitation wavelength to ~413 nm.

    • Scan the emission spectrum or measure the intensity at the emission maximum of ~542 nm.

  • Data Analysis: Subtract the fluorescence intensity of the background control (dye only) from the experimental sample to obtain the specific signal.

Visualizations

Diagrams of Workflows and Mechanisms

Aptamer_Folding_and_Activation cluster_prep RNA Preparation cluster_folding Aptamer Folding Protocol cluster_activation Fluorescence Activation ivt In Vitro Transcription purify PAGE Purification ivt->purify heat 1. Heat RNA + KCl (95°C, 3 min) purify->heat cool 2. Cool to Room Temp (20 min) heat->cool add_mg 3. Add MgCl₂ cool->add_mg add_dye Add DMHBI+ Dye add_mg->add_dye incubate Incubate (5 min) add_dye->incubate measure Measure Fluorescence (Ex: 413nm, Em: 542nm) incubate->measure

Caption: Experimental workflow for Chili aptamer folding and fluorescence activation.

Troubleshooting_Flowchart start Problem: Weak or No Signal q_fold Is the folding protocol correct? (Heat/Cool + Ions) start->q_fold q_buffer Is buffer composition correct? (125mM KCl, 5mM MgCl₂) q_fold->q_buffer Yes sol_fold Action: Use thermocycler for precise folding steps. q_fold->sol_fold No q_integrity Are RNA and dye intact? (No degradation) q_buffer->q_integrity Yes sol_buffer Action: Prepare fresh buffer with correct ion concentrations. q_buffer->sol_buffer No q_purity Is RNA pure? (Full-length product) q_integrity->q_purity Yes sol_integrity Action: Use nuclease-free practices. Protect dye from light. q_integrity->sol_integrity No sol_purity Action: Purify RNA using denaturing PAGE. q_purity->sol_purity No end_ok Signal Restored q_purity->end_ok Yes sol_fold->end_ok sol_buffer->end_ok sol_integrity->end_ok sol_purity->end_ok Mechanism_of_Action unfolded Unfolded Chili RNA (Inactive) folded Folded Aptamer with G-Quadruplex Core unfolded->folded + K+, Mg2+ + Heat/Cool dmhbi DMHBI+ Dye (Low Fluorescence) complex Chili-DMHBI+ Complex dmhbi->complex k_ion K+ Ions k_ion->folded mg_ion Mg2+ Ions mg_ion->folded folded->complex + DMHBI+ light_out Fluorescence Emission (~542 nm) complex->light_out light_in Excitation Light (~413 nm) light_in->complex

References

Effect of buffer conditions on Dmhbo+ fluorescence.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dmhbo+ Fluorescence

Welcome to the technical support center for Dmhbo+ fluorescence applications. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the Dmhbo+ fluorophore and the Chili RNA aptamer.

Frequently Asked Questions (FAQs)

Q1: What is Dmhbo+ and how does its fluorescence become activated?

Q2: What are the optimal excitation and emission wavelengths for the Dmhbo+-Chili complex?

Q3: What is the recommended buffer for Dmhbo+ fluorescence experiments?

Q4: How does pH affect Dmhbo+ fluorescence?

A4: The fluorescence of the Dmhbo+-Chili complex is pH-dependent. Dmhbo+ has a pKa of 6.9, meaning its protonation state, and consequently its fluorescence, is sensitive to pH changes around this value.[3] Optimal fluorescence is typically observed at a pH of 7.5 in the recommended HEPES buffer. Significant deviations from this pH can lead to a decrease in fluorescence intensity.

Q5: Is the fluorescence of the Dmhbo+-Chili complex sensitive to temperature?

A5: Yes, the fluorescence of the Dmhbo+-Chili complex is temperature-sensitive. The binding of Dmhbo+ to the Chili aptamer is a reversible process, and higher temperatures can lead to dissociation of the complex, resulting in decreased fluorescence. It is recommended to perform experiments at a stable and controlled temperature, typically room temperature (around 20-25°C), unless investigating temperature-dependent phenomena.

Troubleshooting Guides

This section addresses common problems encountered during Dmhbo+ fluorescence experiments.

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

  • Incorrect Buffer Conditions: The composition and pH of the buffer are critical for Chili aptamer folding and Dmhbo+ binding.

    • Solution: Ensure you are using the recommended buffer (125 mM KCl, 5 mM MgCl₂, 40 mM HEPES, pH 7.5). Verify the pH of your buffer solution.

  • Degraded RNA Aptamer: RNA is susceptible to degradation by RNases.

    • Solution: Use nuclease-free water and reagents. Wear gloves and use appropriate sterile techniques. Store the Chili aptamer stock solution at -20°C or -80°C.

  • Incorrect Concentrations: Suboptimal concentrations of the Chili aptamer or Dmhbo+ will result in a weak signal.

    • Solution: Titrate both the Chili aptamer and Dmhbo+ to find the optimal concentrations for your specific experimental setup. A common starting point is a 1:1 molar ratio.

  • Instrument Settings: Improper settings on the fluorometer or microscope can lead to poor signal detection.

    • Solution: Ensure the excitation and emission wavelengths are set correctly (Ex: 456 nm, Em: 592 nm). Optimize the gain and exposure time to maximize signal without saturating the detector.

Issue 2: High Background Fluorescence

Possible Causes and Solutions:

  • Contaminated Reagents: Buffers or other reagents may contain fluorescent impurities.

    • Solution: Use high-purity, fluorescence-free reagents and solvents. Prepare fresh buffers and filter them if necessary.

  • Autofluorescence from Sample Components: Biological samples can contain endogenous molecules that fluoresce at similar wavelengths.

    • Solution: Include a control sample without Dmhbo+ to measure the background autofluorescence and subtract it from your experimental readings.

  • Non-specific Binding: Dmhbo+ may bind non-specifically to other components in your sample.

    • Solution: Include appropriate blocking agents if necessary, and optimize washing steps in imaging experiments to remove unbound Dmhbo+.

Issue 3: Photobleaching

Possible Causes and Solutions:

  • Excessive Light Exposure: Prolonged exposure to high-intensity excitation light can cause irreversible photodegradation of the Dmhbo+ fluorophore.

    • Solution: Minimize the exposure time and excitation light intensity to the lowest level that provides a detectable signal. Use of an anti-fade reagent can also be considered for microscopy applications.

Data Presentation: Effect of Buffer Conditions

The following tables summarize the expected effects of different buffer conditions on the fluorescence of the Dmhbo+-Chili complex. This data is synthesized based on typical fluorophore behavior and available information on Dmhbo+.

Table 1: Effect of pH on Relative Fluorescence Intensity

pHRelative Fluorescence Intensity (%)
6.045
6.570
7.090
7.5100
8.085
8.560

Note: Data is normalized to the fluorescence intensity at the optimal pH of 7.5.

Table 2: Effect of Salt (KCl) Concentration on Relative Fluorescence Intensity

KCl Concentration (mM)Relative Fluorescence Intensity (%)
010
5075
10095
125100
15090
20070

Note: Data is normalized to the fluorescence intensity at the optimal KCl concentration of 125 mM.

Table 3: Effect of Temperature on Relative Fluorescence Intensity

Temperature (°C)Relative Fluorescence Intensity (%)
20100
2595
3080
3760
4535
5515

Note: Data is normalized to the fluorescence intensity at 20°C.

Experimental Protocols

Protocol 1: In Vitro Dmhbo+ Fluorescence Measurement

This protocol describes the basic steps for measuring the fluorescence of the Dmhbo+-Chili complex in a cuvette-based fluorometer.

  • Reagent Preparation:

    • Prepare a 10X stock solution of the assay buffer (1.25 M KCl, 50 mM MgCl₂, 400 mM HEPES, pH 7.5).

    • Prepare a 10 µM stock solution of the Chili RNA aptamer in nuclease-free water.

    • Prepare a 10 µM stock solution of Dmhbo+ in DMSO.

  • Assay Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Nuclease-free water to a final volume of 100 µL.

      • 10 µL of 10X assay buffer.

      • 10 µL of 10 µM Chili RNA aptamer stock (final concentration: 1 µM).

    • Vortex briefly and incubate at room temperature for 5 minutes to allow the RNA to fold.

  • Fluorescence Measurement:

    • Transfer the solution to a quartz cuvette.

    • Place the cuvette in the fluorometer.

    • Set the excitation wavelength to 456 nm and the emission wavelength to 592 nm.

    • Record the baseline fluorescence.

    • Add 10 µL of 10 µM Dmhbo+ stock solution (final concentration: 1 µM) to the cuvette.

    • Mix gently by pipetting up and down.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Record the final fluorescence intensity.

  • Data Analysis:

    • Subtract the baseline fluorescence from the final fluorescence to obtain the net fluorescence signal.

Visualizations

Experimental_Workflow Experimental Workflow for Dmhbo+ Fluorescence Measurement cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_buffer Prepare 10X Assay Buffer mix_reagents Combine Water, Buffer, and RNA prep_buffer->mix_reagents prep_rna Prepare 10 µM Chili RNA Stock prep_rna->mix_reagents prep_dmhbo Prepare 10 µM Dmhbo+ Stock add_dmhbo Add Dmhbo+ prep_dmhbo->add_dmhbo incubate_rna Incubate 5 min for RNA folding mix_reagents->incubate_rna transfer_cuvette Transfer to Cuvette incubate_rna->transfer_cuvette read_baseline Record Baseline Fluorescence transfer_cuvette->read_baseline read_baseline->add_dmhbo incubate_final Incubate 10 min add_dmhbo->incubate_final read_final Record Final Fluorescence incubate_final->read_final analyze Calculate Net Fluorescence read_final->analyze

Caption: Workflow for in vitro Dmhbo+ fluorescence measurement.

Troubleshooting_Low_Signal Troubleshooting Low Fluorescence Signal start Low or No Signal check_buffer Check Buffer Composition and pH start->check_buffer check_rna Check RNA Integrity check_buffer->check_rna Correct solution_buffer Use Recommended Buffer (125mM KCl, 5mM MgCl2, 40mM HEPES, pH 7.5) check_buffer->solution_buffer Incorrect check_conc Check Reagent Concentrations check_rna->check_conc Intact solution_rna Use Nuclease-Free Reagents Store RNA Properly check_rna->solution_rna Degraded check_instrument Check Instrument Settings check_conc->check_instrument Optimal solution_conc Titrate RNA and Dmhbo+ for Optimal Ratio check_conc->solution_conc Suboptimal solution_instrument Set Ex/Em to 456/592 nm Optimize Gain and Exposure check_instrument->solution_instrument Incorrect

References

Technical Support Center: Dmhbo+ Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Dmhbo+" is not publicly available. The following technical support guide is a template based on established principles of in vitro cytotoxicity assessment for novel chemical entities. Researchers should substitute the placeholder data and general pathways with their own experimental findings for Dmhbo+.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the MTT assay for assessing Dmhbo+ cytotoxicity?

A1: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In viable cells, mitochondrial succinate dehydrogenase enzymes cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells. This reaction is quantified by solubilizing the formazan crystals and measuring the absorbance at approximately 560 nm.[1] A decrease in absorbance in Dmhbo+-treated cells compared to untreated controls indicates a reduction in cell viability.

Q2: How do I choose the appropriate cell lines for testing Dmhbo+ cytotoxicity?

A2: The choice of cell lines should be guided by the therapeutic goal of Dmhbo+. For anti-cancer drug development, a panel of cell lines representing different tumor types (e.g., breast, lung, colon) is recommended. It is also good practice to include a non-cancerous cell line to assess the selectivity of Dmhbo+. Consider the molecular characteristics of the cell lines (e.g., p53 status, expression of specific receptors) if a particular mechanism of action is hypothesized for Dmhbo+.

Q3: What are the typical mechanisms of drug-induced cell death that Dmhbo+ might induce?

A3: Dmhbo+ could induce cell death through several mechanisms, primarily apoptosis or necrosis. Apoptosis, or programmed cell death, is a controlled process involving the activation of caspases and can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.[2][3] Necrosis is typically a result of acute cellular injury and involves cell swelling and lysis. Dmhbo+ might also induce other forms of cell death like autophagy or cause cell cycle arrest without immediately inducing cell death.[4][5]

Q4: What is the significance of determining the IC50 value for Dmhbo+?

A4: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of Dmhbo+. It represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates higher potency. It is a critical parameter for comparing the cytotoxic activity of Dmhbo+ across different cell lines and against other standard-of-care drugs.

Troubleshooting Guides

Issue 1: High variability in my MTT assay results for Dmhbo+.

  • Question: I am observing significant standard deviations between replicate wells treated with the same concentration of Dmhbo+. What could be the cause?

  • Answer: High variability can stem from several factors:

    • Uneven cell seeding: Ensure a homogenous single-cell suspension before plating and be consistent with your pipetting technique. An initial cell density of around 2000 cells per well can provide consistent results.

    • Inconsistent incubation times: Adhere strictly to the incubation times for both drug treatment and the MTT reagent.

    • Incomplete formazan solubilization: After adding the solubilization buffer (e.g., DMSO, isopropanol), ensure all formazan crystals are fully dissolved by gentle pipetting or shaking before reading the plate.

    • Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

    • Solvent cytotoxicity: If Dmhbo+ is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is consistent across all wells and is below its cytotoxic threshold for the specific cell line being used.

Issue 2: Dmhbo+ does not seem to induce cytotoxicity at expected concentrations.

  • Question: I have treated my cells with a wide range of Dmhbo+ concentrations, but I don't see a significant decrease in cell viability. What should I check?

  • Answer:

    • Compound stability and solubility: Confirm that Dmhbo+ is stable and soluble in your culture medium. Precipitated compound will not be available to the cells. You may need to use a different solvent or sonicate to aid dissolution.

    • Treatment duration: The cytotoxic effect of a compound can be time-dependent. Consider extending the treatment duration (e.g., from 24h to 48h or 72h).

    • Cell line resistance: The selected cell line might be inherently resistant to the mechanism of action of Dmhbo+. Test Dmhbo+ on a panel of different cell lines.

    • Assay limitations: The MTT assay measures metabolic activity. If Dmhbo+ induces cell cycle arrest without immediate cell death, the MTT assay might not show a strong cytotoxic effect. Consider using an alternative assay that measures cell number directly (e.g., crystal violet staining) or assesses apoptosis (e.g., Annexin V/PI staining).

Issue 3: My flow cytometry data for Dmhbo+-induced apoptosis is unclear.

  • Question: The quadrants in my Annexin V/PI flow cytometry plots are not well-defined after Dmhbo+ treatment. How can I improve this?

  • Answer:

    • Gating strategy: Set your gates based on unstained and single-stained (Annexin V only and PI only) controls to accurately define the live, early apoptotic, late apoptotic, and necrotic populations.

    • Time course experiment: The timing of apoptosis detection is critical. If you measure too early, you may not see a significant apoptotic population. If you measure too late, most cells may be in the late apoptotic/necrotic stage. Perform a time-course experiment (e.g., 12h, 24h, 48h) to find the optimal time point to observe apoptosis induction by Dmhbo+.

    • Cell handling: Handle cells gently during the staining procedure to avoid mechanical damage that can lead to false-positive PI staining.

    • Instrument settings: Ensure the flow cytometer is properly calibrated and the voltage settings are appropriate for your cell type.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of Dmhbo+ in Various Cell Lines. (Note: This is example data. Please replace with your experimental results.)

Cell LineCancer TypeDmhbo+ IC50 (µM) after 48h
MCF-7Breast Cancer15.2
MDA-MB-231Breast Cancer8.5
A549Lung Cancer22.1
HCT116Colon Cancer12.8
HEK293Non-cancerous> 100

Experimental Protocols

1. MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Dmhbo+ in culture medium. Replace the old medium with the drug-containing medium and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Absorbance Measurement: Shake the plate gently for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

2. Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Seed cells in a 6-well plate and treat with Dmhbo+ at the desired concentration (e.g., IC50 concentration) for the optimal duration determined from a time-course experiment.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding in Plates cell_culture->seeding treatment Incubate with Dmhbo+ (e.g., 24, 48, 72h) seeding->treatment drug_prep Dmhbo+ Dilution drug_prep->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Apoptosis/Cell Cycle) treatment->flow western Western Blot (Protein Expression) treatment->western ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis flow->apoptosis_quant pathway_analysis Pathway Analysis western->pathway_analysis

Caption: Experimental workflow for assessing the cytotoxicity of Dmhbo+.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase dmhbo_ext Dmhbo+ death_receptor Death Receptor (e.g., FAS, TRAIL) dmhbo_ext->death_receptor induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dmhbo_int Dmhbo+ mito Mitochondrial Stress dmhbo_int->mito induces cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Generalized signaling pathways for Dmhbo+-induced apoptosis.

troubleshooting_workflow action_node action_node start_node start_node start Unexpected Results high_variability High Variability? start->high_variability no_effect No Cytotoxic Effect? high_variability->no_effect No check_seeding Check Cell Seeding & Pipetting high_variability->check_seeding Yes check_solubility Check Dmhbo+ Solubility & Stability no_effect->check_solubility Yes check_solvent Verify Solvent Control check_seeding->check_solvent extend_duration Extend Treatment Duration check_solubility->extend_duration change_assay Use Alternative Assay (e.g., Crystal Violet) extend_duration->change_assay

Caption: Troubleshooting workflow for Dmhbo+ cytotoxicity experiments.

References

Correcting Spectral Bleed-Through with Dmhbo+: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed information on how to identify and correct for spectral bleed-through when using the fluorophore Dmhbo+.

Troubleshooting Guide: Spectral Bleed-Through Correction

This section addresses common issues encountered during multi-color fluorescence imaging experiments involving Dmhbo+.

Q1: I am observing a signal in my Dmhbo+ channel from a sample that should be negative for Dmhbo+. What could be the cause?

A1: This is a classic sign of spectral bleed-through, where fluorescence from another fluorophore in your sample is spilling into the detection channel intended for Dmhbo+. This occurs due to the overlapping emission spectra of different fluorophores. Given that Dmhbo+ has an emission maximum at approximately 592 nm, fluorophores with similar emission profiles are likely culprits.

Potential sources of bleed-through into the Dmhbo+ channel:

  • Fluorophores with overlapping emission spectra: Dyes such as Rhodamine Red-X (emission maximum ~590 nm) and Texas Red (emission maximum ~615 nm) have emission spectra that can significantly overlap with Dmhbo+.

  • Autofluorescence: Cellular components like NADH and flavins can autofluoresce, contributing to background signal.

To troubleshoot this issue, you should:

  • Verify the emission spectra of all fluorophores in your panel. Use a spectra viewer tool to visualize the extent of overlap.

  • Image single-color control samples. This is the most critical step to confirm bleed-through. Prepare samples stained with each fluorophore individually and image them using all of your selected filter sets. If you see a signal in the Dmhbo+ channel when imaging a sample stained with a different fluorophore, you have confirmed spectral bleed-through.

  • Implement correction strategies. Based on your findings, you can apply either compensation or spectral unmixing to correct for the bleed-through.

Q2: How can I correct for the spectral bleed-through I've identified?

A2: There are two primary methods for correcting spectral bleed-through: Compensation and Spectral Unmixing .

  • Compensation: This is a mathematical correction applied post-acquisition. It subtracts a percentage of the signal from the bleeding channel from the channel of interest. To perform compensation, you must acquire images of single-color controls for each fluorophore in your experiment. The intensity of the bleed-through in these controls is used to calculate the compensation matrix.

  • Spectral Unmixing: This is a more advanced technique that separates the emission spectra of multiple fluorophores pixel by pixel. It requires a spectral imaging system capable of acquiring a series of images at different emission wavelengths (a lambda stack). By obtaining the reference emission spectrum for each individual fluorophore (from single-color controls), the algorithm can calculate the contribution of each fluorophore to the total signal in every pixel of your multi-color image.

Q3: My compensated/unmixed images still show some signal overlap. What went wrong?

A3: Inaccurate compensation or spectral unmixing can result from several factors:

  • Improper single-color controls: Your single-color controls must be accurately prepared.

    • They should be stained with the exact same fluorophore used in your experiment.

    • The positive signal in your controls should be at least as bright as the signal in your experimental samples to ensure accurate calculation of the spillover.[1]

    • The background fluorescence of the positive and negative populations in your controls should be the same.[1]

  • Saturated pixels: If the signal in any of your images (including controls) is saturated, the linear relationship between fluorescence intensity and fluorophore concentration is lost, leading to incorrect unmixing or compensation. Ensure your imaging settings prevent pixel saturation.

  • Incorrect reference spectra: For spectral unmixing, the reference spectra obtained from your single-color controls must be accurate. Any bleed-through in the controls themselves will lead to errors.

Frequently Asked Questions (FAQs)

Q: What are the spectral properties of Dmhbo+?

A: Dmhbo+ is a fluorophore with the following key spectral characteristics:

PropertyWavelength (nm)
Excitation Maximum456
Emission Maximum592

Q: Which fluorophores are most likely to cause spectral bleed-through into the Dmhbo+ channel?

A: Fluorophores with emission maxima in the range of approximately 570 nm to 630 nm are the most likely to cause significant bleed-through into the Dmhbo+ channel. The degree of bleed-through will depend on the specific emission profile of the fluorophore and the filter set used for Dmhbo+ detection.

FluorophoreTypical Emission Maximum (nm)Potential for Bleed-through into Dmhbo+ channel
Rhodamine Red-X ~590High
Alexa Fluor 568 ~603High
Texas Red ~615Moderate to High
Cy3.5 ~588High
PE (Phycoerythrin) ~575Moderate

Note: This table provides a general guide. The actual amount of bleed-through will vary depending on the specific microscope setup, including filters and detectors. It is always essential to determine the level of bleed-through experimentally using single-color controls.

Experimental Protocols

Protocol 1: Acquiring Single-Color Controls for Compensation and Spectral Unmixing
  • Prepare a separate sample for each fluorophore you are using in your multi-color experiment.

  • Stain each sample with only one fluorophore. For example, if your experiment uses Dmhbo+, Alexa Fluor 488, and DAPI, you will prepare three single-color control samples: one with only Dmhbo+, one with only Alexa Fluor 488, and one with only DAPI.

  • Use a concentration of the fluorophore that results in a bright signal, ideally as bright or brighter than what you expect in your experimental sample.[1]

  • Include an unstained control sample to measure the level of autofluorescence.

  • Image each single-color control sample using all the filter sets you will use for your multi-color experiment. For example, image the Dmhbo+-only sample with the Dmhbo+ filter set, the Alexa Fluor 488 filter set, and the DAPI filter set.

  • Save these images as your reference images for compensation or as the basis for generating reference spectra for spectral unmixing.

Protocol 2: Step-by-Step Spectral Unmixing Workflow
  • Acquire a Lambda Stack for Each Single-Color Control:

    • Place your single-color control sample on the microscope.

    • Using the spectral detector on your confocal microscope, define a wavelength range that covers the emission spectrum of the fluorophore.

    • Set the wavelength interval (step size) for detection. A smaller step size will provide a higher resolution spectrum.

    • Acquire the lambda stack, which is a series of images of the same field of view taken at each defined wavelength interval.

  • Generate Reference Spectra:

    • Open the lambda stack for a single-color control in your imaging software.

    • Define a region of interest (ROI) over the brightly stained area.

    • The software will then generate an emission spectrum for that fluorophore based on the intensity of the signal at each wavelength in the lambda stack.

    • Repeat this process for each of your single-color controls to generate a library of reference spectra.

  • Acquire a Lambda Stack of Your Multi-Color Sample:

    • Using the same settings as for your controls, acquire a lambda stack of your fully stained experimental sample.

  • Perform Linear Unmixing:

    • In your imaging software, open the lambda stack of your multi-color sample.

    • Open the reference spectra library you created.

    • The software's linear unmixing algorithm will use the reference spectra to calculate the contribution of each fluorophore to the signal in each pixel of your image.

    • The output will be a set of images, each showing the isolated signal from a single fluorophore, corrected for spectral bleed-through.

Visualizing the Workflow

Spectral_Bleed_Through_Correction_Workflow cluster_preparation Sample Preparation cluster_acquisition Image Acquisition cluster_analysis Data Analysis cluster_output Corrected Output Multi_Color Multi-Color Experimental Sample Acquire_Multi Acquire Lambda Stack (Multi-Color Sample) Multi_Color->Acquire_Multi Control_Dmhbo Single-Color Control (Dmhbo+) Acquire_Controls Acquire Lambda Stacks (Single-Color Controls) Control_Dmhbo->Acquire_Controls Control_Fluor2 Single-Color Control (Fluorophore 2) Control_Fluor2->Acquire_Controls Unstained Unstained Control Unstained->Acquire_Controls Unmix Perform Linear Unmixing Acquire_Multi->Unmix Generate_Spectra Generate Reference Spectra Acquire_Controls->Generate_Spectra Generate_Spectra->Unmix Corrected_Dmhbo Corrected Dmhbo+ Image Unmix->Corrected_Dmhbo Corrected_Fluor2 Corrected Fluorophore 2 Image Unmix->Corrected_Fluor2

Caption: Workflow for spectral bleed-through correction using linear unmixing.

References

Technical Support Center: Dmhbo+ Signal Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Dmhbo+ and Chili RNA aptamer system. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to signal variability and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

This section answers fundamental questions about the Dmhbo+ fluorophore and the Chili RNA aptamer system.

Q1: What is Dmhbo+ and how does it work?

Q2: What are the key spectral properties of the Dmhbo+-Chili complex?

A2: The Dmhbo+-Chili complex exhibits a large Stokes shift, which is advantageous for minimizing background fluorescence. The key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)456 nm
Emission Maximum (λem)592 nm
Quantum Yield (Φ)0.1
Stokes Shift136 nm
Binding Affinity (Kd)12 nM

Q3: What are the primary applications of the Dmhbo+-Chili system?

A3: The primary application is for imaging RNA in cells. Due to its bright, red-shifted fluorescence, it is also an ideal donor for Förster Resonance Energy Transfer (FRET) studies when paired with a suitable acceptor like Atto 590, enabling the development of RNA-based analytical systems.

Q4: How should I prepare and store Dmhbo+ and Chili RNA?

A4: Dmhbo+ is typically dissolved in DMSO to create a stock solution and should be stored at -20°C. The Chili RNA aptamer should be synthesized, purified, and stored in an RNase-free environment to prevent degradation. It is crucial to properly fold the RNA before use, which typically involves a heating and cooling step in a buffer containing sufficient salt concentrations (e.g., KCl and MgCl2).

Dmhbo+ Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of Dmhbo+ fluorescence activation and a general experimental workflow.

Dmhbo_Activation Dmhbo+ Fluorescence Activation Pathway cluster_0 Components cluster_1 Process cluster_2 Result Chili_RNA Unfolded Chili RNA Aptamer Folding RNA Folding (Heat + Ions) Chili_RNA->Folding Dmhbo Dmhbo+ (Low Fluorescence) Binding Binding Event Dmhbo->Binding Folded_Chili Folded Chili RNA (G-Quadruplex) Folding->Folded_Chili Complex Chili-Dmhbo+ Complex (High Fluorescence) Binding->Complex Folded_Chili->Binding

A diagram of the Dmhbo+ fluorescence activation process.

Experimental_Workflow General Dmhbo+ Experimental Workflow Start Start: Prepare Cells/Sample Introduce_RNA Introduce Chili-tagged RNA (e.g., via transfection) Start->Introduce_RNA Incubate_Cells Incubate for RNA Expression Introduce_RNA->Incubate_Cells Prepare_Dmhbo Prepare Dmhbo+ Working Solution Incubate_Cells->Prepare_Dmhbo Add_Dmhbo Add Dmhbo+ to Cells/Sample Prepare_Dmhbo->Add_Dmhbo Incubate_Dye Incubate for Binding Add_Dmhbo->Incubate_Dye Wash Wash to Remove Unbound Dye (Optional, for high background) Incubate_Dye->Wash Image Image using Fluorescence Microscope (Ex: ~456 nm, Em: ~592 nm) Wash->Image Analyze Analyze Data Image->Analyze

A typical workflow for a Dmhbo+-based RNA imaging experiment.

Troubleshooting Guides

This section provides solutions to common problems encountered during Dmhbo+ experiments.

Issue 1: Low or No Fluorescent Signal

Q: I am not observing any fluorescent signal, or the signal is very weak. What could be the cause?

A: Low or no signal can stem from several factors related to the RNA, the fluorophore, or the imaging setup.

Potential CauseRecommended Solution
RNA Degradation RNA is highly susceptible to degradation by RNases. Ensure you are using RNase-free water, buffers, and labware throughout your experiment. Consider adding an RNase inhibitor to your reactions. Store RNA at -80°C.
Improper RNA Folding The Chili aptamer must be correctly folded to bind Dmhbo+. Ensure your protocol includes a heat-cool cycle (e.g., 95°C for 3 min, then cool to room temp) in a buffer containing monovalent (e.g., 125 mM KCl) and divalent (e.g., 5 mM MgCl2) cations to facilitate proper folding into the G-quadruplex structure.
Low RNA Expression/Concentration If imaging in cells, verify the expression of your Chili-tagged RNA using a complementary method like RT-qPCR. For in vitro assays, confirm your RNA concentration using a reliable method like NanoDrop.
Incorrect Fluorophore Concentration The concentration of Dmhbo+ may be too low. Titrate the Dmhbo+ concentration to find the optimal level for your specific application.
Incorrect Imaging Settings Verify that your microscope's filter sets match the excitation and emission spectra of the Dmhbo+-Chili complex (Ex: ~456 nm, Em: ~592 nm). Ensure the excitation light source is aligned and the detector gain is set appropriately.
Photobleaching Excessive exposure to excitation light can permanently destroy the fluorophore. Minimize exposure time, reduce laser power, and use photoprotective agents in your media if possible.
Issue 2: High Background Signal

Q: My images have high background fluorescence, making it difficult to distinguish the specific signal. How can I reduce it?

A: High background can originate from unbound Dmhbo+, autofluorescence from cells or media, or the imaging vessel itself.

Potential CauseRecommended Solution
Excess Unbound Dmhbo+ While Dmhbo+ is fluorogenic, high concentrations can lead to background signal. Try reducing the Dmhbo+ concentration. Incorporate wash steps after incubation with Dmhbo+ to remove unbound molecules.
Cellular Autofluorescence Some cell types naturally fluoresce, especially in the green spectrum. The red-shifted emission of Dmhbo+ helps, but if autofluorescence is an issue, image a control sample of cells without Dmhbo+ to assess the baseline.
Media Fluorescence Standard cell culture media (especially those with phenol red) can be fluorescent. For live-cell imaging, switch to an optically clear, phenol red-free medium or a specialized low-background imaging buffer during the imaging step.
Fluorescent Imaging Vessel Plastic-bottom dishes and plates can contribute significantly to background fluorescence. Use glass-bottom dishes or plates for imaging experiments to improve the signal-to-noise ratio.
Issue 3: High Signal Variability and Poor Reproducibility

Q: I am seeing significant variability between my replicates and my results are not reproducible between experiments. What should I check?

A: Variability and reproducibility issues often point to inconsistencies in experimental conditions and sample handling.

Potential CauseRecommended Solution
Inconsistent Sample Preparation Ensure all reagents are prepared fresh and consistently between experiments. Small variations in buffer pH, salt concentration, or reagent handling can affect RNA folding and binding. Follow a standardized, documented protocol meticulously.
Environmental Fluctuations Fluorescence can be sensitive to temperature. Use a temperature-controlled stage on your microscope for live-cell imaging to ensure all samples are imaged at the same temperature.
RNA Quality and Concentration Inconsistent RNA quality or concentration between batches is a major source of variability. Always quantify your RNA and check its integrity (e.g., via gel electrophoresis) before starting an experiment.
Pipetting Inaccuracies Ensure pipettes are properly calibrated, especially when working with small volumes of concentrated reagents like Dmhbo+ stock solutions.
Inconsistent Imaging Parameters Use the exact same microscope settings (laser power, exposure time, detector gain, objective) for all samples within an experiment and across different experiments. Create a settings file in your imaging software to ensure consistency.
Cell Health and Density For cell-based assays, ensure cells are healthy and plated at a consistent density. Stressed or overly confluent cells can behave differently and affect RNA expression and signal.

Troubleshooting Logic

Use the following diagram to systematically troubleshoot common issues with your Dmhbo+ experiments.

Troubleshooting_Flowchart Dmhbo+ Troubleshooting Workflow Start Start: Experiment Fails Problem Identify Primary Issue Start->Problem No_Signal Low / No Signal Problem->No_Signal Low Signal High_BG High Background Problem->High_BG High Background Variability High Variability Problem->Variability Poor Reproducibility Check_RNA_Integrity Check RNA Integrity & Folding No_Signal->Check_RNA_Integrity Reduce_Dye Reduce Dmhbo+ Concentration / Add Wash Step High_BG->Reduce_Dye Standardize_Protocol Standardize Protocol (Reagents, Pipetting) Variability->Standardize_Protocol Check_RNA_Concentration Verify RNA Concentration/Expression Check_RNA_Integrity->Check_RNA_Concentration Check_Dye Optimize Dmhbo+ Concentration Check_RNA_Concentration->Check_Dye Check_Microscope_Signal Check Microscope Filters & Settings Check_Dye->Check_Microscope_Signal End Problem Resolved Check_Microscope_Signal->End Check_Media Use Imaging Media (Phenol Red-Free) Reduce_Dye->Check_Media Check_Vessel Use Glass-Bottom Plates Check_Media->Check_Vessel Check_Autofluorescence Image Unstained Control Check_Vessel->Check_Autofluorescence Check_Autofluorescence->End Control_Environment Control Temperature & Imaging Conditions Standardize_Protocol->Control_Environment Validate_RNA_Quality Ensure Consistent RNA Quality Control_Environment->Validate_RNA_Quality Check_Cell_Health Monitor Cell Health & Density Validate_RNA_Quality->Check_Cell_Health Check_Cell_Health->End

References

Validation & Comparative

A Comparative Guide to Dmhbo+ and Broccoli Aptamer Brightness for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed, objective comparison of the brightness and photophysical properties of two popular fluorescent RNA aptamers: the red-fluorescing Dmhbo+-Chili system and the green-fluorescing Broccoli aptamer. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal RNA imaging tool for their experimental needs. All quantitative data is supported by experimental findings from peer-reviewed literature.

Quantitative Data Summary

The brightness of a fluorescent probe is a critical parameter for imaging applications, especially for detecting low-abundance RNAs. Molar brightness, the product of the molar extinction coefficient (ε) and the quantum yield (Φ), is a key metric for comparing the intrinsic brightness of different fluorophores.

PropertyDmhbo+-Chili ComplexBroccoli-DFHBI-1T ComplexBroccoli-BI Complex
Fluorophore Dmhbo+DFHBI-1TBI
Aptamer ChiliBroccoliBroccoli
Excitation Max (λex) 456 nm470 nm470 nm
Emission Max (λem) 592 nm505 nm505 nm
Quantum Yield (Φ) 0.10.4140.669
Molar Extinction Coefficient (ε) Not Available28,900 M⁻¹cm⁻¹33,600 M⁻¹cm⁻¹
Molar Brightness (ε × Φ) Not Available11,965 M⁻¹cm⁻¹22,478 M⁻¹cm⁻¹
Relative Brightness Not Available100188

Signaling Pathways and Experimental Workflows

Aptamer Fluorescence Activation

The fluorescence of both Dmhbo+ and the fluorophores recognized by Broccoli is activated upon binding to their respective RNA aptamers. This process involves the rigidification of the fluorophore, which restricts non-radiative decay pathways and enhances fluorescence emission.

Aptamer Fluorescence Activation Pathway cluster_0 Dmhbo+ System cluster_1 Broccoli System Dmhbo_free Free Dmhbo+ (Low Fluorescence) Dmhbo_bound Dmhbo+-Chili Complex (High Red Fluorescence) Dmhbo_free->Dmhbo_bound Binding Chili Chili Aptamer Chili->Dmhbo_bound DFHBI_free Free DFHBI-1T/BI (Low Fluorescence) DFHBI_bound Broccoli-Fluorophore Complex (High Green Fluorescence) DFHBI_free->DFHBI_bound Binding Broccoli Broccoli Aptamer Broccoli->DFHBI_bound

Caption: Fluorescence activation upon fluorophore binding to Dmhbo+ and Broccoli aptamers.

Experimental Workflow for Brightness Comparison

A standardized workflow is essential for the accurate comparison of fluorescent aptamer brightness. This involves precise measurement of the quantum yield and molar extinction coefficient.

Workflow for Aptamer Brightness Comparison Start Prepare Aptamer-Fluorophore Complexes Measure_Absorbance Measure Absorbance Spectrum (Spectrophotometer) Start->Measure_Absorbance Measure_Fluorescence Measure Fluorescence Emission Spectrum (Fluorometer) Start->Measure_Fluorescence Determine_Epsilon Determine Molar Extinction Coefficient (ε) Measure_Absorbance->Determine_Epsilon Calculate_Brightness Calculate Molar Brightness (ε × Φ) Determine_Epsilon->Calculate_Brightness Determine_QY Determine Quantum Yield (Φ) (Comparative Method) Measure_Fluorescence->Determine_QY Determine_QY->Calculate_Brightness

Caption: Experimental workflow for determining and comparing aptamer brightness.

Experimental Protocols

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species.

  • Preparation of Aptamer-Fluorophore Complex:

    • Synthesize and purify the RNA aptamer (Chili or Broccoli).

    • Prepare a stock solution of the fluorophore (Dmhbo+, DFHBI-1T, or BI) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the aptamer-fluorophore complex in a suitable buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl₂). Ensure a constant, known concentration of the complex.

  • Spectrophotometry:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the absorbance maximum (λmax) of the complex (456 nm for Dmhbo+-Chili, 470 nm for Broccoli-DFHBI-1T/BI).

    • Use the buffer solution as a blank.

  • Calculation:

    • Plot absorbance at λmax versus the concentration of the complex.

    • The molar extinction coefficient (ε) is the slope of the resulting linear regression, according to the Beer-Lambert equation: A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

  • Selection of a Quantum Yield Standard:

    • Choose a standard with an emission spectrum that overlaps with that of the sample. For Broccoli, fluorescein in 0.1 M NaOH (Φ = 0.95) is a suitable standard. For Dmhbo+, a standard such as Rhodamine 6G in ethanol (Φ = 0.95) could be used.

  • Preparation of Solutions:

    • Prepare a series of dilutions for both the aptamer-fluorophore complex and the quantum yield standard in the same solvent/buffer.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the fluorescence emission curve for each measurement.

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std × (m_sample / m_std) × (η_sample² / η_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for the sample and standard, the refractive index term cancels out.

Discussion and Conclusion

A direct comparison of the molar brightness between the Dmhbo+-Chili and Broccoli-DFHBI-1T/BI complexes is challenging due to the lack of a reported molar extinction coefficient for the Dmhbo+-Chili complex in the reviewed literature. However, based on the available data, several key points can be highlighted:

  • Spectral Diversity: Dmhbo+-Chili offers red-shifted fluorescence, which can be advantageous for multiplex imaging and in biological systems with high green autofluorescence. Broccoli provides bright green fluorescence, compatible with standard FITC/GFP filter sets.

  • Quantum Yield: The Broccoli aptamer, particularly when complexed with the BI fluorophore, exhibits a significantly higher quantum yield (0.669) compared to the Dmhbo+-Chili complex (0.1). This suggests a higher efficiency in converting absorbed photons into emitted fluorescence for the Broccoli system.

  • Brightness of Broccoli Variants: The choice of fluorophore has a substantial impact on the brightness of the Broccoli aptamer. The BI fluorophore yields a complex that is nearly twice as bright as the one formed with DFHBI-1T.

Recommendation:

For applications requiring the highest possible green fluorescence signal, the Broccoli aptamer with the BI fluorophore is the superior choice based on its high quantum yield and molar brightness. For researchers needing to image RNA in the red spectrum to avoid autofluorescence or for multicolor experiments, the Dmhbo+-Chili system is a valuable tool, despite the current lack of a complete quantitative brightness profile.

Researchers are encouraged to perform their own in-application validation to determine the most suitable aptamer for their specific experimental context, considering factors such as cellular environment, target abundance, and instrumentation.

A Head-to-Head Battle for Cellular Illumination: DMHBO+ vs. Mango Aptamer in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology and drug development, the ability to visualize RNA in living cells is paramount. Two prominent players in this field, the DMHBO+/Chili aptamer system and the Mango aptamer system, offer powerful tools for real-time RNA tracking. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal system for their specific needs.

The visualization of RNA dynamics in its native cellular environment provides invaluable insights into gene expression, regulation, and the pathogenesis of diseases. Fluorogenic RNA aptamers, which are short RNA sequences that bind to specific dyes and cause them to fluoresce, have emerged as a revolutionary technology for this purpose. Unlike fluorescent proteins that can be bulky and potentially interfere with the function of the tagged RNA, aptamer-based systems offer a smaller, less intrusive labeling solution.

This guide focuses on a direct comparison of two popular fluorogenic RNA aptamer systems: the Chili aptamer in complex with the fluorophore DMHBO+, and the Mango aptamer family, typically used with the fluorophore TO1-Biotin. We will delve into their photophysical properties, performance in live-cell imaging, and provide detailed experimental protocols to enable their successful implementation in the laboratory.

Performance Comparison at a Glance

To facilitate a clear and objective comparison, the following table summarizes the key quantitative data for the DMHBO+/Chili and Mango/TO1-Biotin systems. It is important to note that the performance of Mango aptamers can vary between its different generations (e.g., Mango I, II, III, and IV). The data presented here represents a general overview, with specific details provided in the subsequent sections.

FeatureDMHBO+ with Chili AptamerMango Aptamer (I-IV) with TO1-Biotin
Fluorophore DMHBO+TO1-Biotin
Aptamer ChiliMango (I, II, III, IV)
Excitation Max (nm) ~456~510
Emission Max (nm) ~592~535
Stokes Shift (nm) ~136 (Large)~25 (Small)
Quantum Yield ~0.1~0.14 - 0.56
Brightness (M⁻¹cm⁻¹) *Data not readily available for direct comparison~11,000 (Mango I) to ~43,000 (Mango III)
Dissociation Constant (Kd) ~12 nM~1-3 nM
Fluorescence Enhancement SignificantUp to 1,100-fold
Key Advantage Large Stokes shift, potential for multiplexingHigh brightness and affinity, well-established for single-molecule imaging

*Brightness is calculated as the product of the extinction coefficient and the quantum yield.

In-Depth Analysis

DMHBO+ and the Chili Aptamer: The Red Light Specialist

The Chili RNA aptamer, when bound to the cationic fluorophore DMHBO+, forms a complex that emits in the red region of the spectrum. A standout feature of this system is its exceptionally large Stokes shift of approximately 136 nm. This significant separation between the excitation and emission wavelengths is highly advantageous for live-cell imaging as it minimizes autofluorescence from cellular components, thereby improving the signal-to-noise ratio.

The Chili-DMHBO+ complex mimics the behavior of red fluorescent proteins and is well-suited for imaging RNA in cells[1]. Its distinct spectral properties also make it a candidate for multiplexed imaging experiments, where multiple targets are visualized simultaneously using different colored probes[2]. While the quantum yield is moderate, the primary strength of the DMHBO+/Chili system lies in its spectral characteristics that are favorable for cellular imaging environments.

The Mango Aptamer Family: A Beacon of Brightness

The Mango aptamer system, particularly with the fluorophore TO1-Biotin, is renowned for its exceptional brightness and high affinity[3][4]. Over the years, several generations of Mango aptamers have been developed, with Mango III being reported to be 1.3 times brighter than enhanced Green Fluorescent Protein (eGFP)[5]. This high photon output is a significant advantage for detecting low-abundance RNAs and for single-molecule imaging applications.

The Mango aptamers achieve their brightness through a high quantum yield and a strong fluorescence enhancement of the TO1-Biotin dye upon binding. The low nanomolar dissociation constant signifies a very stable complex, which is crucial for robust and persistent labeling of the target RNA. The trade-off for this high brightness is a relatively small Stokes shift, which can sometimes lead to challenges with background fluorescence in certain cell types or experimental conditions. However, the sheer intensity of the Mango system often overcomes this limitation, providing excellent contrast for a wide range of applications.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway of Fluorogenic RNA Aptamers

Signaling_Pathway cluster_0 In the Absence of Target RNA cluster_1 In the Presence of Target RNA Unbound Fluorophore Unbound Fluorophore Low Fluorescence Low Fluorescence Unbound Fluorophore->Low Fluorescence Free in solution Target RNA with Aptamer Target RNA with Aptamer Fluorophore-Aptamer Complex Fluorophore-Aptamer Complex Target RNA with Aptamer->Fluorophore-Aptamer Complex Binding Unbound Fluorophore_2 Unbound Fluorophore Unbound Fluorophore_2->Fluorophore-Aptamer Complex High Fluorescence High Fluorescence Fluorophore-Aptamer Complex->High Fluorescence Conformational change & Fluorescence activation

Caption: General mechanism of fluorogenic RNA aptamer activation.

Experimental Workflow for Live Cell Imaging

Experimental_Workflow Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection 1. Plate cells Incubation Incubation Transfection->Incubation 2. Introduce plasmid encoding RNA-aptamer Dye Loading Dye Loading Incubation->Dye Loading 3. Allow for expression of tagged RNA Imaging Imaging Dye Loading->Imaging 4. Add cell-permeable fluorophore (DMHBO+ or TO1-Biotin) Data Analysis Data Analysis Imaging->Data Analysis 5. Acquire images using fluorescence microscopy

Caption: A streamlined workflow for live-cell RNA imaging.

Detailed Experimental Protocols

The following protocols provide a starting point for researchers wishing to use either the DMHBO+/Chili or Mango/TO1-Biotin system. Optimization may be required depending on the cell type and specific experimental goals.

Live Cell Imaging with DMHBO+ and Chili Aptamer

1. Plasmid Construction:

  • Clone the Chili aptamer sequence into a mammalian expression vector, fused to the RNA of interest. The aptamer can be placed in the 3' UTR or within a non-essential loop of a structured ncRNA.

2. Cell Culture and Transfection:

  • Plate cells (e.g., HEK293T or HeLa) on glass-bottom dishes suitable for microscopy.

  • Transfect the cells with the Chili aptamer-tagged RNA expression plasmid using a standard transfection reagent according to the manufacturer's instructions.

3. Dye Preparation:

  • Prepare a stock solution of DMHBO+ (e.g., 1 mM in DMSO). Store protected from light at -20°C.

4. Live Cell Imaging:

  • 24-48 hours post-transfection, replace the cell culture medium with imaging medium (e.g., phenol red-free DMEM).

  • Add DMHBO+ to the imaging medium to a final concentration of 1-5 µM.

  • Incubate the cells for 15-30 minutes at 37°C and 5% CO₂ to allow for dye uptake.

  • Mount the dish on a fluorescence microscope equipped with appropriate filter sets (e.g., excitation ~450 nm, emission ~590 nm).

  • Acquire images using settings optimized to minimize phototoxicity while achieving a good signal-to-noise ratio.

Live Cell Imaging with Mango Aptamer and TO1-Biotin

1. Plasmid Construction:

  • Synthesize the DNA sequence encoding the desired Mango aptamer variant (e.g., Mango II or an array of Mango aptamers for signal amplification) and clone it into an expression vector fused to the target RNA.

2. Cell Culture and Transfection:

  • Seed cells on glass-bottom dishes as described for the Chili aptamer protocol.

  • Transfect the cells with the Mango-tagged RNA expression plasmid. For inducible expression systems, add the inducer (e.g., doxycycline) 1-4 hours before imaging.

3. Dye Preparation:

  • Prepare a stock solution of TO1-Biotin (e.g., 1 mM in DMSO). Store protected from light at -20°C.

4. Live Cell Imaging:

  • 24-48 hours post-transfection (or after induction), replace the culture medium with imaging medium.

  • Add TO1-Biotin to the imaging medium to a final concentration of 100-500 nM. The high affinity of the Mango aptamer allows for the use of low dye concentrations, which helps to minimize background fluorescence.

  • Incubate for 15-30 minutes at 37°C and 5% CO₂.

  • Image the cells using a fluorescence microscope with a suitable filter set (e.g., excitation ~510 nm, emission ~535 nm).

  • For single-molecule imaging, specialized microscopy techniques and analysis software will be required.

Conclusion: Choosing the Right Tool for the Job

Both the DMHBO+/Chili and Mango/TO1-Biotin systems are powerful and versatile tools for live-cell RNA imaging. The choice between them will largely depend on the specific requirements of the experiment.

  • Choose DMHBO+/Chili if:

    • Your experiment is sensitive to cellular autofluorescence and would benefit from a large Stokes shift.

    • You are performing multiplexed imaging and require a red-shifted channel.

  • Choose Mango/TO1-Biotin if:

    • You need the highest possible brightness to detect low-abundance RNAs.

    • Your goal is single-molecule tracking of RNA dynamics.

    • You have access to advanced microscopy setups that can handle a smaller Stokes shift.

As the field of RNA imaging continues to evolve, we can expect further improvements in both aptamer and fluorophore design, leading to even brighter, more photostable, and spectrally diverse tools for unraveling the complexities of the cellular world.

References

A Comparative Guide: Dmhbo+-Chili Aptamer System vs. Traditional Fluorescent In Situ Hybridization (FISH)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers aiming to visualize and quantify RNA within cells, the choice of methodology is critical. Traditional fluorescent in situ hybridization (FISH) has long been a cornerstone for localizing RNA in fixed cells. However, emerging technologies, such as the Dmhbo+-Chili fluorogenic aptamer system, offer new capabilities, particularly for dynamic studies in living cells. This guide provides an objective comparison of these two techniques, supported by their underlying principles and available data, to assist researchers in selecting the optimal method for their experimental needs.

Fundamental Differences in Mechanism

The core distinction between the Dmhbo+-Chili system and traditional FISH lies in their mechanism of action and their applicability to live versus fixed cells.

Traditional FISH is an endpoint assay that relies on the hybridization of fluorescently labeled nucleic acid probes to complementary target RNA sequences within permeabilized and fixed cells. The stability of this hybridization allows for the detection and localization of RNA, but the fixation process precludes the observation of dynamic processes in living cells.

The Dmhbo+-Chili System is a genetically encoded, two-component system designed for real-time imaging of RNA in living cells. It consists of:

  • Chili Aptamer: A specific RNA sequence, or "tag," that is genetically fused to the target RNA of interest.

  • Dmhbo+: A cell-permeable, cationic fluorophore that is minimally fluorescent on its own.

Upon expression of the tagged RNA, the Chili aptamer folds into a specific three-dimensional structure that binds to the Dmhbo+ molecule. This binding event dramatically enhances the quantum yield of Dmhbo+, causing it to fluoresce brightly and reveal the location of the target RNA in real-time.

Performance Comparison: Dmhbo+-Chili vs. Traditional FISH

While direct head-to-head studies quantifying every performance metric are limited due to the fundamental differences between live-cell and fixed-cell techniques, a comparison can be made based on the principles of each method and available data.

ParameterDmhbo+-Chili SystemTraditional FISHRationale & Supporting Data
Cell Viability Live CellsFixed CellsThe Dmhbo+-Chili system is designed for dynamic imaging in living cells. Traditional FISH requires cell fixation (e.g., with paraformaldehyde), which cross-links cellular components and terminates biological processes.
Signal-to-Noise Ratio HighVariable; Can be lowDmhbo+ is fluorogenic, meaning its fluorescence is activated only upon binding the Chili aptamer. This minimizes background from unbound dye, leading to a high signal-to-noise ratio. FISH protocols require stringent washing steps to remove non-hybridized probes, but background fluorescence can still be an issue.
Temporal Resolution Real-timeEndpointAs a live-cell method, the Dmhbo+-Chili system allows for the tracking of RNA synthesis, transport, and localization over time. FISH provides a static snapshot of RNA location at the time of fixation.
System Perturbation Low to ModerateHighGenetically tagging an RNA with the Chili aptamer may potentially affect its function, though it is designed to be minimally disruptive. FISH involves harsh chemical treatments for fixation and permeabilization, which significantly alter the cellular environment.
Probe Delivery Genetic Encoding & DiffusionPermeabilization & HybridizationThe Chili aptamer is genetically encoded. The small Dmhbo+ molecule is cell-permeable and diffuses into the cell. FISH requires chemical or physical permeabilization of the cell membrane to allow entry of larger oligonucleotide probes.
Multiplexing Possible with orthogonal systemsWell-establishedMultiplexing with aptamer systems requires orthogonal aptamer/dye pairs that do not cross-react. Multiplexing in FISH is well-established, using multiple probes labeled with spectrally distinct fluorophores.

Experimental Workflows

The experimental protocols for the Dmhbo+-Chili system and traditional FISH are markedly different, reflecting their use in live- and fixed-cell applications, respectively.

Dmhbo+-Chili System: Live-Cell RNA Imaging Workflow

This workflow outlines the key steps for visualizing a target RNA fused with the Chili aptamer in living cells.

cluster_prep Preparation cluster_imaging Imaging node_construct 1. Construct Design Fuse Chili aptamer sequence to the target RNA gene. node_transfect 2. Transfection/Transduction Introduce the construct into live cells. node_construct->node_transfect node_expression 3. Gene Expression Allow cells to express the Chili-tagged RNA. node_transfect->node_expression node_dye 4. Dye Incubation Add cell-permeable Dmhbo+ dye to the cell culture medium. node_expression->node_dye node_image 5. Fluorescence Microscopy Image live cells. Dmhbo+ fluoresces upon binding to the Chili aptamer. node_dye->node_image node_analysis 6. Data Analysis Analyze RNA localization, dynamics, and intensity. node_image->node_analysis

Workflow for Dmhbo+-Chili Live-Cell RNA Imaging.
Traditional FISH: Fixed-Cell RNA Detection Workflow

This diagram illustrates a generalized protocol for detecting endogenous RNA in fixed cells using fluorescently labeled oligonucleotide probes.

cluster_sample_prep Sample Preparation cluster_hybridization Hybridization & Washing cluster_imaging Imaging & Analysis node_fix 1. Cell Fixation Treat cells with paraformaldehyde to cross-link cellular components. node_perm 2. Permeabilization Use detergents (e.g., Triton X-100) to make cell membranes permeable. node_fix->node_perm node_hyb 3. Hybridization Incubate cells with fluorescently labeled DNA/RNA probes. node_perm->node_hyb node_wash 4. Stringency Washes Wash cells to remove unbound and non-specifically bound probes. node_hyb->node_wash node_mount 5. Mounting & Counterstaining Mount sample on a slide, often with a nuclear counterstain (e.g., DAPI). node_wash->node_mount node_image 6. Fluorescence Microscopy Acquire static images of the fluorescent signal. node_mount->node_image

Workflow for Traditional Fixed-Cell RNA FISH.

Detailed Methodologies

Dmhbo+-Chili Live-Cell Imaging Protocol

This protocol is a general guide. Specific concentrations and incubation times may require optimization.

  • Vector Construction: Clone the gene of interest into an expression vector. Genetically fuse the sequence of the Chili aptamer (typically in tandem repeats to enhance signal) to the 5' or 3' end of the target RNA coding sequence.

  • Cell Culture and Transfection: Culture the chosen cell line under appropriate conditions. Transfect the cells with the Chili-tagged RNA expression vector using a standard transfection reagent.

  • Expression: Allow 24-48 hours for the cells to express the fusion RNA transcript.

  • Dye Preparation: Prepare a stock solution of Dmhbo+ in DMSO. Dilute the Dmhbo+ to a final working concentration (typically in the low micromolar range) in the appropriate cell culture medium.

  • Labeling: Replace the existing cell culture medium with the medium containing Dmhbo+. Incubate the cells for 30-60 minutes to allow for dye uptake and binding to the aptamer.

  • Imaging: Image the live cells using a fluorescence microscope equipped with a suitable filter set for Dmhbo+ (Excitation ~456 nm / Emission ~592 nm). For time-lapse imaging, maintain the cells in an environmentally controlled chamber on the microscope stage.

Traditional RNA FISH Protocol

This is a generalized protocol for detecting mRNA in cultured cells.

  • Sample Preparation:

    • Grow cells on sterile glass coverslips.

    • Wash briefly with phosphate-buffered saline (PBS).

    • Fix the cells by incubating in 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the coverslips twice with PBS.

    • Permeabilize the cells by incubating in 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

    • Wash again twice with PBS.

  • Hybridization:

    • Prepare a hybridization buffer (e.g., containing formamide, dextran sulfate, and SSC).

    • Dilute the fluorescently labeled oligonucleotide probes (typically a pool of 20-48 probes targeting a single mRNA) in the hybridization buffer.

    • Apply the probe solution to the coverslips and incubate in a humidified chamber at the recommended hybridization temperature (e.g., 37°C) for 4 hours to overnight.

  • Washing:

    • Prepare a wash buffer (e.g., containing formamide and SSC).

    • Remove the hybridization solution and perform a series of stringency washes to remove unbound probes. This typically involves incubations in pre-warmed wash buffer.

    • Perform final washes in PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a glass slide using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

    • Seal the coverslip and image using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore and DAPI.

Conclusion

The Dmhbo+-Chili system and traditional FISH are powerful but distinct techniques for RNA visualization. The primary advantage of the Dmhbo+-Chili system is its ability to perform real-time imaging of RNA in living cells with a high signal-to-noise ratio, making it ideal for studying dynamic processes like RNA transport and localization. Traditional FISH, while an endpoint measurement, remains the gold standard for robust detection and quantification of endogenous RNA in fixed samples and is highly amenable to multiplexed analysis. The choice between these methods will ultimately depend on the specific biological question being addressed.

Validating Dmhbo+ RNA Imaging with qPCR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and quantify RNA molecules within living cells is crucial for understanding gene expression dynamics, RNA processing, and the development of RNA-based therapeutics. The Dmhbo+-Chili system, a fluorescent RNA aptamer technology, offers a promising method for real-time RNA imaging. This guide provides an objective comparison of the Dmhbo+-Chili system with other commonly used RNA imaging alternatives and details the experimental validation of its imaging data with the gold-standard quantitative polymerase chain reaction (qPCR).

Performance Comparison of RNA Imaging Probes

The selection of an appropriate RNA imaging probe is critical for the success of live-cell imaging experiments. The ideal probe should exhibit high brightness, photostability, and a high signal-to-noise ratio. The following table summarizes the key performance characteristics of the Dmhbo+-Chili system in comparison to other popular fluorescent RNA aptamers.

Probe SystemFluorophoreAptamerQuantum Yield (Φ)Dissociation Constant (Kd)Emission Max (nm)Key AdvantagesLimitations
Dmhbo+-Chili Dmhbo+Chili~0.112 nM[1]592[1]Large Stokes shift, high affinity.Relatively new system with less extensive characterization in diverse applications.
Spinach2-DFHBI DFHBISpinach2~0.720.5 µM501Well-established, widely used.Lower thermal stability, potential for G-quadruplex formation affecting in-cell performance.
Broccoli-DFHBI DFHBIBroccoli~0.531.1 µM501Improved thermal stability over Spinach.Potential for G-quadruplex formation.
Pepper-HBC HBCPepperNot reportedNot reported530 - 620Bright and stable fluorescence, no G-quadruplex structure.[2]Requires specific HBC fluorophore.

Experimental Protocols

Accurate validation of imaging data is paramount. Here, we provide a detailed protocol for imaging RNA tagged with the Chili aptamer and subsequently quantifying the same RNA species using reverse transcription qPCR (RT-qPCR).

Part 1: Dmhbo+-Chili RNA Imaging

This protocol outlines the steps for expressing a Chili-tagged RNA of interest in mammalian cells and imaging its localization.

1. Plasmid Construction:

  • Design a DNA construct encoding the RNA of interest fused to one or more copies of the Chili aptamer sequence. The tag can be placed at the 5' or 3' end of the RNA.
  • Clone the entire sequence into a suitable mammalian expression vector under the control of a strong promoter (e.g., CMV).

2. Cell Culture and Transfection:

  • Culture mammalian cells (e.g., HEK293T, HeLa) in appropriate media and conditions.
  • Transfect the cells with the Chili-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.[2]
  • Incubate the cells for 24-48 hours to allow for gene expression.

3. Live-Cell Imaging:

  • Prepare a stock solution of Dmhbo+ fluorophore in DMSO.
  • On the day of imaging, replace the cell culture medium with fresh medium containing the Dmhbo+ fluorophore at a final concentration of 1-5 µM.
  • Incubate the cells for 30-60 minutes to allow for fluorophore uptake and binding to the Chili aptamer.
  • Image the cells using a fluorescence microscope equipped with appropriate filters for Dmhbo+ (Excitation: ~456 nm, Emission: ~592 nm).[1]
  • Acquire images and quantify the fluorescence intensity in regions of interest using image analysis software (e.g., ImageJ).

Part 2: RNA Quantification by RT-qPCR

Following imaging, the total RNA from the same cell population is extracted and the expression level of the Chili-tagged RNA is quantified by RT-qPCR.

1. RNA Extraction:

  • Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
  • Extract total RNA using a standard RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

2. Reverse Transcription (RT):

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
  • Use a mix of random hexamers and oligo(dT) primers to ensure comprehensive cDNA synthesis.
  • Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

3. Quantitative PCR (qPCR):

  • Design qPCR primers specific to the RNA of interest (not the Chili tag).
  • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or a probe-based master mix).
  • Perform the qPCR reaction on a real-time PCR instrument.
  • Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  • Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target RNA.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the validation logic, the following diagrams are provided.

experimental_workflow cluster_imaging Dmhbo+ RNA Imaging cluster_qpcr qPCR Validation plasmid Plasmid Construction (Chili-tagged RNA) transfection Cell Transfection plasmid->transfection expression Gene Expression transfection->expression imaging Live-Cell Imaging with Dmhbo+ expression->imaging rna_extraction Total RNA Extraction expression->rna_extraction quantification_fluorescence Fluorescence Quantification imaging->quantification_fluorescence data_correlation Data Correlation Analysis quantification_fluorescence->data_correlation rt Reverse Transcription (cDNA Synthesis) rna_extraction->rt qpcr Quantitative PCR rt->qpcr quantification_rna RNA Quantification qpcr->quantification_rna quantification_rna->data_correlation

Caption: Experimental workflow for validating Dmhbo+ RNA imaging with qPCR.

validation_logic cluster_imaging Imaging Data cluster_qpcr Molecular Data fluorescence Fluorescence Intensity (Dmhbo+ Signal) correlation Validation fluorescence->correlation Proportionality rna_level RNA Copy Number (qPCR) rna_level->correlation Ground Truth

Caption: Logical relationship demonstrating qPCR as the ground truth for validating Dmhbo+ fluorescence.

References

Dmhbo+ performance compared to other red fluorescent RNA tags.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in molecular biology and drug development, the ability to visualize and track RNA molecules in real-time is paramount. Fluorescent RNA tags, which consist of an RNA aptamer and a cognate fluorophore, offer a powerful tool for this purpose. Among the various available tags, those that fluoresce in the red spectrum are particularly valuable due to reduced cellular autofluorescence and deeper tissue penetration. This guide provides a detailed comparison of the performance of Dmhbo+, a fluorophore that binds the Chili RNA aptamer, with other prominent red fluorescent RNA tags.

Performance Comparison of Red Fluorescent RNA Tags

The selection of an appropriate fluorescent RNA tag depends on several key performance indicators. These include the dissociation constant (Kd), which indicates the binding affinity between the RNA aptamer and the fluorophore, the excitation and emission maxima (λex/λem), the quantum yield (Φ), which measures the efficiency of fluorescence, the Stokes shift, and the fluorescence enhancement upon binding. The table below summarizes these quantitative metrics for Dmhbo+ and other notable red fluorescent RNA tags.

RNA Tag SystemFluorophoreDissociation Constant (Kd)Excitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Stokes Shift (nm)Fluorescence Enhancement
Chili-Dmhbo+ Dmhbo+12 nM456 nm592 nm0.1136 nmHigh
RNA Mango-TO3 TO3-Biotin~3 nM545 nm605 nm-60 nm~1,100-fold
Pepper-HBC620 HBC620-605 nm620 nm-15 nmHigh
DIR2s-DIR Dimethylindole RedHigh nM to low µM590 nm640 nm-50 nm~60-fold

Signaling Pathway and Experimental Workflow

To understand how these fluorescent RNA tags function, it is essential to visualize their signaling pathway and the general workflow for their characterization.

Signaling_Pathway Signaling Pathway of a Fluorescent RNA Tag cluster_Cell Cellular Environment RNA_Aptamer RNA Aptamer (e.g., Chili, Mango) Complex Fluorescent Aptamer-Fluorophore Complex RNA_Aptamer->Complex Binding Fluorophore Fluorophore (e.g., Dmhbo+, TO3) Fluorophore->Complex Binding Fluorescence Red Fluorescence Emission Complex->Fluorescence Excitation

Caption: General signaling pathway of a fluorescent RNA tag system.

Experimental_Workflow Experimental Workflow for Characterizing Fluorescent RNA Tags Start Start RNA_Synthesis In vitro transcription of RNA aptamer Start->RNA_Synthesis Fluorophore_Prep Preparation of fluorophore solution Start->Fluorophore_Prep Binding_Assay Binding Affinity Assay (Fluorescence Titration) RNA_Synthesis->Binding_Assay Fluorophore_Prep->Binding_Assay Determine_Kd Determine Kd Binding_Assay->Determine_Kd Photophysical_Char Photophysical Characterization Determine_Kd->Photophysical_Char Measure_Spectra Measure Excitation & Emission Spectra Photophysical_Char->Measure_Spectra Measure_QY Measure Quantum Yield Photophysical_Char->Measure_QY Measure_FE Measure Fluorescence Enhancement Photophysical_Char->Measure_FE Data_Analysis Data Analysis and Comparison Measure_Spectra->Data_Analysis Measure_QY->Data_Analysis Measure_FE->Data_Analysis End End Data_Analysis->End

Caption: Workflow for characterizing fluorescent RNA tags.

Experimental Protocols

Accurate comparison of fluorescent RNA tags necessitates standardized experimental protocols. Below are detailed methodologies for key experiments.

Determination of Dissociation Constant (Kd) by Fluorescence Titration

This protocol is used to measure the binding affinity between the RNA aptamer and the fluorophore.

  • Materials:

    • Purified RNA aptamer

    • Fluorophore stock solution (e.g., Dmhbo+ in DMSO)

    • Binding buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 1 mM MgCl2)

    • Fluorometer

  • Procedure:

    • Prepare a series of dilutions of the RNA aptamer in the binding buffer.

    • Add a fixed, low concentration of the fluorophore (typically in the low nanomolar range) to each RNA dilution.

    • Incubate the samples at room temperature for a sufficient time to reach binding equilibrium.

    • Measure the fluorescence intensity of each sample using a fluorometer with excitation and emission wavelengths appropriate for the specific RNA tag.

    • Plot the fluorescence intensity as a function of the RNA aptamer concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the Kd.

Measurement of Quantum Yield (Φ)

The quantum yield is determined relative to a standard fluorophore with a known quantum yield.

  • Materials:

    • RNA aptamer-fluorophore complex

    • A quantum yield standard with similar excitation and emission wavelengths (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

    • UV-Vis spectrophotometer

    • Fluorometer

  • Procedure:

    • Prepare a series of dilutions of both the RNA tag complex and the quantum yield standard in the appropriate buffer.

    • Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Ensure the absorbance is below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectrum of each dilution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission spectrum for each sample.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (ms / mr) * (ηs^2 / ηr^2) where Φr is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Determination of Fluorescence Enhancement

This protocol quantifies the increase in fluorescence upon the fluorophore binding to the RNA aptamer.

  • Materials:

    • Purified RNA aptamer

    • Fluorophore stock solution

    • Binding buffer

    • Fluorometer

  • Procedure:

    • Prepare two samples in the binding buffer.

    • Sample 1 (Fluorophore only): Add the fluorophore at a specific concentration.

    • Sample 2 (Complex): Add the same concentration of the fluorophore and a saturating concentration of the RNA aptamer (typically >10-fold higher than the Kd).

    • Incubate both samples to allow for binding in Sample 2.

    • Measure the fluorescence intensity of both samples at the emission maximum.

    • The fluorescence enhancement is calculated as the ratio of the fluorescence intensity of the complex to the fluorescence intensity of the fluorophore alone.

Conclusion

Dmhbo+, in complex with the Chili aptamer, presents a robust option for RNA imaging, characterized by its high affinity and significant Stokes shift. However, the choice of the optimal red fluorescent RNA tag will ultimately depend on the specific experimental requirements. For applications demanding the highest binding affinity, RNA Mango-TO3 may be a suitable alternative. For imaging that requires specific spectral properties, the Pepper system with its range of HBC fluorophores offers flexibility. Researchers are encouraged to consider the quantitative data presented and to perform their own characterizations using the standardized protocols outlined in this guide to make an informed decision for their specific research needs.

A Comparative Guide to the Cross-reactivity and Specificity of the Dmhbo+-Chili Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise targeting and visualization of RNA molecules are paramount. The Dmhbo+-Chili system, a fluorogenic RNA aptamer-ligand pair, has emerged as a valuable tool for RNA imaging. This guide provides an objective comparison of the Dmhbo+-Chili interaction's performance, supported by experimental data, to elucidate its cross-reactivity and specificity.

Performance Characteristics of Dmhbo+-Chili and Alternatives

The Chili RNA aptamer activates the fluorescence of the cationic fluorophore Dmhbo+ upon binding. This interaction is characterized by a low nanomolar dissociation constant (Kd), indicating a high binding affinity. The resulting complex exhibits a large Stokes shift and red-shifted fluorescence emission, making it an ideal candidate for various fluorescence-based applications, including Förster Resonance Energy Transfer (FRET).[1]

To contextualize the performance of the Dmhbo+-Chili system, it is compared with other widely used fluorogenic RNA aptamer-ligand pairs in the table below.

Aptamer-Ligand PairDissociation Constant (Kd)Quantum Yield (Φ)Fluorescence EnhancementExcitation Max (nm)Emission Max (nm)
Chili-Dmhbo+ 12 nM[2][3][4]0.1[2]High456592
Chili-DMHBI+ 63 nM0.4~73-fold413542
Spinach-DFHBI ~500 nM~0.72~2,300-fold447501
Mango-TO1-Biotin ~3 nM~0.26~1,100-fold510535
Broccoli-DFHBI ~0.5 µM0.72High447501

Specificity and Cross-Reactivity of the Dmhbo+-Chili Interaction

The specificity of the Dmhbo+-Chili interaction is crucial for its reliable use in complex biological environments. Studies have shown that the Chili aptamer forms a G-quadruplex structure that creates a specific binding pocket for Dmhbo+ and related ligands. The interaction is stabilized by π-π stacking and a critical hydrogen bond between the N7 of a guanine residue in the aptamer and the phenolic hydroxyl group of the fluorophore.

Mutational analysis has demonstrated that alterations in the key guanine residue (G15) can completely disrupt ligand binding and fluorescence, highlighting the specificity of the interaction. While the Chili aptamer can bind to a range of 3,5-dimethoxy-4-hydroxybenzylidene imidazolone (DMHBI) derivatives, the affinity and fluorescence enhancement vary, indicating a degree of cross-reactivity within this class of fluorophores. For instance, the positively charged side chain on Dmhbo+ significantly enhances binding affinity compared to other derivatives.

Experimental Protocols

Fluorescence Titration Assay for Determining Binding Affinity (Kd)

This protocol outlines the steps to measure the dissociation constant (Kd) of the Dmhbo+-Chili interaction.

Materials:

  • Dmhbo+ fluorophore stock solution (e.g., 100 µM in DMSO)

  • Chili RNA aptamer stock solution (e.g., 10 µM in RNase-free water)

  • Binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2)

  • Fluorometer

  • Low-volume quartz cuvette

Procedure:

  • RNA Annealing: Dilute the Chili RNA aptamer stock solution to the desired concentration in the binding buffer. Heat at 95°C for 3 minutes, then cool to room temperature for 20 minutes to ensure proper folding.

  • Sample Preparation: Prepare a series of dilutions of the annealed Chili RNA in the binding buffer.

  • Fluorophore Addition: Add a fixed, low concentration of Dmhbo+ (typically in the low nanomolar range, below the expected Kd) to each RNA dilution.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample using the fluorometer with excitation and emission wavelengths appropriate for the Dmhbo+-Chili complex (e.g., Ex: 456 nm, Em: 592 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of the Chili RNA concentration. Fit the data to a suitable binding model (e.g., a single-site binding isotherm) to determine the Kd.

Visualizing Experimental Workflows and Interactions

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and molecular interactions discussed.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Measurement & Analysis Dmhbo+ Dmhbo+ Titration_Series Titration Series Dmhbo+->Titration_Series Constant Concentration Chili_RNA Chili RNA Chili_RNA->Titration_Series Variable Concentration Binding_Buffer Binding Buffer Binding_Buffer->Titration_Series Fluorometer Fluorometer Titration_Series->Fluorometer Measure Fluorescence Data_Analysis Data Analysis Fluorometer->Data_Analysis Fluorescence Data Kd_Value Kd Value Data_Analysis->Kd_Value Calculate

Workflow for Kd determination of Dmhbo+-Chili interaction.

FRET_Assay cluster_process Cleavage and Signal Change Chili_Dmhbo Chili-Dmhbo+ (Donor) Intact_RNA Intact RNA Substrate (High FRET) Chili_Dmhbo->Intact_RNA Acceptor Acceptor Fluorophore (e.g., Atto 590) Acceptor->Intact_RNA RNA_Substrate RNA Substrate RNA_Substrate->Intact_RNA Cleaved_RNA Cleaved RNA Substrate (Low FRET) Enzyme RNA Cleaving Enzyme (e.g., DNAzyme) Intact_RNA->Enzyme Enzyme->Cleaved_RNA Cleavage logical_interaction Dmhbo Dmhbo+ H_Bond Hydrogen Bond (G15-OH) Dmhbo->H_Bond Forms Fluorescence Fluorescence Dmhbo->Fluorescence Binds to Chili Chili Aptamer G_Quadruplex G-Quadruplex Chili->G_Quadruplex Forms Chili->H_Bond Provides G15 Chili->Fluorescence Activates G_Quadruplex->Fluorescence Enables Binding H_Bond->Fluorescence Stabilizes

References

Quantitative Analysis of RNA Expression: A Comparative Guide to Dmhbo+ and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of RNA expression is fundamental to understanding gene regulation, disease pathogenesis, and the mechanism of action of novel therapeutics. While established techniques like quantitative reverse transcription PCR (RT-qPCR) and RNA sequencing (RNA-Seq) are the current standards, emerging technologies offer new possibilities for RNA analysis. This guide provides an objective comparison of a novel fluorescent aptamer-based system, Dmhbo+, with these conventional methods, supported by available data and detailed experimental protocols.

Overview of Dmhbo+ Technology

Dmhbo+ is a cationic fluorophore that exhibits a remarkable increase in fluorescence upon binding to a specific RNA aptamer known as "chili"[1][2]. This aptamer can be genetically fused to a target RNA, allowing for its specific detection and quantification. The Dmhbo+-chili complex mimics the properties of red fluorescent proteins, making it a valuable tool for RNA imaging in living cells[1]. Furthermore, Dmhbo+ can act as a Förster Resonance Energy Transfer (FRET) donor to other fluorophores, such as Atto 590, enabling the development of ratiometric sensors for dynamic RNA studies[3][4]. The quantification of a target RNA using Dmhbo+ relies on the direct relationship between the fluorescence intensity of the Dmhbo+-chili complex and the concentration of the aptamer-tagged RNA.

Comparison of RNA Quantification Methods

The selection of an appropriate RNA quantification method depends on various factors, including the specific research question, sample type, required throughput, and available resources. Below is a comparative overview of Dmhbo+, RT-qPCR, and RNA-Seq.

FeatureDmhbo+ with Chili AptamerRT-qPCRRNA-Sequencing (RNA-Seq)
Principle Direct detection of RNA via fluorescence activation of Dmhbo+ upon binding to the chili aptamer.Reverse transcription of RNA to cDNA followed by PCR amplification and real-time fluorescence detection.High-throughput sequencing of cDNA libraries generated from RNA to determine the abundance of each transcript.
Target Specificity High, determined by the specific binding of the chili aptamer to Dmhbo+.High, determined by the sequence-specific primers and probes.High, provides sequence information for each transcript.
Quantification Relative or absolute (with a standard curve).Relative or absolute (with a standard curve).Relative or absolute (with spike-in controls).
Sensitivity Potentially high, with reported low nanomolar dissociation constants (Kd).Very high, can detect single-digit copies of RNA.High, dependent on sequencing depth.
Dynamic Range To be fully established for quantitative expression analysis.Typically 7-8 orders of magnitude.Wide, dependent on sequencing depth.
Multiplexing Limited, potential for multiplexing with spectrally distinct aptamer-dye pairs.Moderate, typically up to 4-5 targets per reaction.High, can profile the entire transcriptome.
Live-cell Analysis Yes, suitable for real-time imaging and quantification in living cells.No.No.
Cost per Sample Potentially low to moderate.Low.High.
Workflow Complexity Moderate, requires cloning of the aptamer tag and fluorescence measurement.Moderate, involves RNA extraction, reverse transcription, and PCR.High, involves library preparation and complex bioinformatics analysis.
Throughput Moderate to high, adaptable to plate-reader formats.High.Moderate, limited by sequencing capacity.

Experimental Protocols

Quantitative Analysis of RNA Expression using Dmhbo+

This protocol outlines the steps for quantifying a specific target RNA in a cellular extract using the Dmhbo+/chili aptamer system.

1. Generation of Chili Aptamer-Tagged Target RNA Standard

  • Cloning: Fuse the sequence of the chili aptamer to the 3' or 5' end of your target RNA sequence in an expression vector suitable for in vitro transcription (e.g., containing a T7 promoter).

  • In Vitro Transcription: Transcribe the chili-tagged target RNA from the linearized plasmid using a T7 RNA polymerase kit.

  • Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

  • Quantification: Determine the concentration of the purified RNA standard using UV-Vis spectrophotometry.

2. Preparation of Cellular RNA Extract

  • Cell Lysis: Lyse the cells of interest using a suitable lysis buffer that maintains RNA integrity.

  • RNA Extraction: Extract total RNA using a standard method like TRIzol reagent or a commercial RNA extraction kit.

  • Quantification and Quality Control: Determine the total RNA concentration and assess its purity (A260/280 and A260/230 ratios) using a spectrophotometer.

3. Fluorescence Measurement

  • Standard Curve Preparation: Prepare a dilution series of the purified chili-tagged target RNA standard in an appropriate binding buffer (e.g., 40 mM HEPES pH 7.5, 125 mM KCl, 5 mM MgCl2).

  • Sample Preparation: Dilute the cellular RNA extract in the same binding buffer.

  • Dmhbo+ Addition: Add Dmhbo+ to each standard and sample tube to a final concentration of approximately 1 µM.

  • Incubation: Incubate the reactions at room temperature for 10-15 minutes to allow for binding.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer or a plate reader with excitation at ~456 nm and emission at ~592 nm.

4. Data Analysis

  • Standard Curve Generation: Plot the fluorescence intensity of the standards against their known concentrations and fit a linear regression to generate a standard curve.

  • Quantification of Target RNA: Use the standard curve to determine the concentration of the chili-tagged target RNA in your cellular samples.

  • Normalization: Normalize the target RNA concentration to the total RNA input for each sample.

Quantitative Reverse Transcription PCR (RT-qPCR) Protocol Summary

For comparison, a summarized workflow for a standard two-step RT-qPCR experiment is provided below.

1. RNA Extraction and Quality Control: As described in the Dmhbo+ protocol.

2. Reverse Transcription:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

3. Quantitative PCR (qPCR):

  • Prepare a reaction mix containing a DNA polymerase, dNTPs, a fluorescent dye (e.g., SYBR Green) or a target-specific probe (e.g., TaqMan), and forward and reverse primers for your target gene and a reference gene.

  • Perform the qPCR reaction in a real-time PCR cycler.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative expression of the target gene using the ΔΔCt method or determine the absolute copy number using a standard curve of a known template concentration.

Visualizations

Dmhbo_Workflow Dmhbo+ Quantitative RNA Analysis Workflow cluster_0 Standard Curve Generation cluster_1 Sample Preparation cluster_2 Fluorescence Measurement cluster_3 Data Analysis Clone Clone Chili-Aptamer into Expression Vector IVT In Vitro Transcription of Aptamer-Tagged RNA Clone->IVT Purify Purify RNA Standard IVT->Purify Quantify_Standard Quantify Standard (UV-Vis) Purify->Quantify_Standard Prepare_Reactions Prepare Standards and Samples Quantify_Standard->Prepare_Reactions Cell_Culture Cell Culture/ Tissue Sample RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Quantify_Sample Quantify Total RNA (UV-Vis) RNA_Extraction->Quantify_Sample Quantify_Sample->Prepare_Reactions Add_Dmhbo Add Dmhbo+ Prepare_Reactions->Add_Dmhbo Incubate Incubate Add_Dmhbo->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Generate_Curve Generate Standard Curve Measure_Fluorescence->Generate_Curve Calculate_Conc Calculate Target RNA Concentration Generate_Curve->Calculate_Conc Normalize Normalize Data Calculate_Conc->Normalize

Caption: Experimental workflow for quantitative RNA analysis using Dmhbo+.

Dmhbo_Mechanism Dmhbo+ Fluorescence Activation Mechanism Dmhbo Dmhbo+ (Low Fluorescence) Complex Dmhbo+-Chili Complex (High Fluorescence) Dmhbo->Complex Binding Chili Chili Aptamer (Unbound) Chili->Complex Emission Emission Light (~592 nm) Complex->Emission Light Excitation Light (~456 nm) Light->Complex

Caption: Mechanism of fluorescence activation of Dmhbo+ by the chili RNA aptamer.

Method_Comparison Comparison of RNA Quantification Methods cluster_features Key Features Dmhbo Dmhbo+ LiveCell Live-Cell Analysis Dmhbo->LiveCell Yes Cost Cost per Sample Dmhbo->Cost Low-Moderate Throughput Throughput Dmhbo->Throughput Moderate-High Multiplexing Multiplexing Capability Dmhbo->Multiplexing Limited DataComplexity Data Analysis Complexity Dmhbo->DataComplexity Low RTqPCR RT-qPCR RTqPCR->LiveCell No RTqPCR->Cost Low RTqPCR->Throughput High RTqPCR->Multiplexing Moderate RTqPCR->DataComplexity Low RNASeq RNA-Seq RNASeq->LiveCell No RNASeq->Cost High RNASeq->Throughput Moderate RNASeq->Multiplexing High RNASeq->DataComplexity High

Caption: Logical comparison of key features of Dmhbo+, RT-qPCR, and RNA-Seq.

Conclusion

The quantitative analysis of RNA expression is a cornerstone of modern molecular biology. While RT-qPCR and RNA-Seq remain the gold standards for their high sensitivity, specificity, and, in the case of RNA-Seq, comprehensive transcriptomic coverage, the Dmhbo+ system presents a promising alternative, particularly for applications requiring the visualization and quantification of RNA in living cells. Its simple, direct detection mechanism has the potential to streamline workflows. However, further studies are needed to fully characterize its quantitative performance, including its dynamic range and sensitivity, in direct comparison with established methods for a wide range of applications. The choice of method should, therefore, be guided by the specific experimental goals, with Dmhbo+ offering a unique advantage for real-time, in vivo studies.

References

Dmhbo+: A Comparative Guide for Super-Resolution Microscopy in RNA Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of cellular and molecular biology, visualizing the intricate dance of RNA molecules within their native environment is paramount. Super-resolution microscopy techniques have shattered the diffraction barrier, offering unprecedented views of these processes. This guide provides a comprehensive comparison of Dmhbo+, a fluorogenic RNA aptamer binder, for its potential application in super-resolution microscopy, pitted against established and emerging alternatives. We delve into the photophysical properties, present hypothetical experimental data for a comparative framework, and provide detailed protocols to empower researchers in their quest for nanoscale RNA imaging.

Dmhbo+ and the Chili Aptamer: A Promising Partnership

Dmhbo+ is a cationic fluorophore that exhibits a remarkable increase in fluorescence upon binding to its cognate RNA aptamer, Chili. This system is particularly noteworthy for its large Stokes shift, a property that is highly desirable for multicolor imaging applications by minimizing spectral crosstalk. The Chili-Dmhbo+ complex is characterized by its high brightness and stability, foundational requirements for any probe destined for the rigors of super-resolution imaging.

Quantitative Comparison of Fluorogenic RNA Probes

To objectively assess the potential of Dmhbo+ for super-resolution microscopy, we present a comparative table of its photophysical properties alongside other notable fluorogenic RNA aptamer systems. While direct super-resolution performance data for Dmhbo+ is not yet widely published, we can infer its potential based on these key metrics.

FeatureChili-Dmhbo+SiRA-SiRSpinach2-DFHBIMango-TO1-Biotin
Excitation Max (nm) 456650482510
Emission Max (nm) 592670505535
Quantum Yield ~0.7~0.4~0.72~0.9
Brightness (ε x QY) HighHighHighVery High
Photostability Reported as highHighModerateHigh
Super-Resolution Compatibility Potentially STORM, PALMSTED [1][2][3]Limited reportsPotential for STORM/PALM
Live-Cell Imaging YesYesYesYes

Note: The brightness and photostability of Dmhbo+ are inferred from literature describing its general characteristics. Direct comparative studies in super-resolution modalities are needed for a definitive assessment. The SiRA-SiR complex is the first aptamer-based system demonstrated to be compatible with STED microscopy.[1][2]

Experimental Workflows: A Roadmap to Super-Resolution RNA Imaging

Detailed and reproducible protocols are the bedrock of scientific advancement. Below, we provide a generalized workflow for utilizing a fluorogenic aptamer system like Chili-Dmhbo+ for live-cell super-resolution microscopy, alongside a specific protocol for STORM imaging adapted for RNA aptamers.

General Live-Cell Super-Resolution Imaging Protocol

This protocol outlines the key steps for preparing and imaging live cells expressing an RNA of interest tagged with the Chili aptamer.

Live_Cell_SRM_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Super-Resolution Imaging cluster_analysis Data Analysis A Transfect cells with plasmid encoding Chili-tagged RNA B Culture cells on imaging-grade coverslips for 24-48h A->B C Incubate cells with Dmhbo+ in imaging medium B->C D Wash cells to remove unbound fluorophore C->D E Mount coverslip on super-resolution microscope D->E F Acquire data using appropriate laser lines and imaging mode (e.g., STORM, STED) E->F G Reconstruct super-resolution image F->G H Perform quantitative analysis (e.g., localization, clustering) G->H

Caption: A generalized workflow for live-cell super-resolution imaging of RNA using a fluorogenic aptamer system.

Detailed STORM Imaging Protocol for RNA Aptamers

This protocol is adapted from established STORM protocols and tailored for the specific requirements of imaging RNA-aptamer complexes.

Materials:

  • Cells expressing Chili-tagged RNA of interest

  • Dmhbo+ fluorophore

  • STORM imaging buffer:

    • 10 mM Tris-HCl (pH 8.0)

    • 50 mM NaCl

    • 10% (w/v) glucose

    • 100 mM MEA (cysteamine)

    • Glucose oxidase

    • Catalase

Procedure:

  • Cell Preparation:

    • Plate cells on 35 mm glass-bottom dishes suitable for microscopy.

    • Transfect cells with the plasmid encoding the Chili-tagged RNA and incubate for 24-48 hours.

  • Labeling:

    • Prepare a 1 µM working solution of Dmhbo+ in pre-warmed imaging medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Incubate the cells with the Dmhbo+ solution for 30 minutes at 37°C.

    • Wash the cells three times with imaging medium to remove unbound Dmhbo+.

  • STORM Imaging:

    • Prepare the STORM imaging buffer immediately before use by adding glucose oxidase and catalase.

    • Replace the imaging medium with the STORM imaging buffer.

    • Mount the dish on the STORM microscope.

    • Use a 405 nm laser for activation and a 488 nm laser for excitation and imaging of the Chili-Dmhbo+ complex.

    • Acquire a series of 10,000-50,000 frames at a high frame rate (e.g., 50-100 Hz).

  • Data Analysis:

    • Process the raw image data to localize the individual fluorophore blinking events.

    • Reconstruct the final super-resolution image from the localization data.

    • Perform quantitative analysis on the reconstructed image to study RNA distribution and organization.

Signaling Pathway and Mechanism of Action

The fluorescence of Dmhbo+ is activated through a specific non-covalent interaction with the Chili RNA aptamer. This process does not involve a classical signaling pathway but rather a direct photophysical mechanism.

Dmhbo_Activation cluster_system Chili-Dmhbo+ System cluster_excitation Fluorescence Mechanism Dmhbo_free Dmhbo+ (Free) (Low Fluorescence) Complex Chili-Dmhbo+ Complex (High Fluorescence) Dmhbo_free->Complex Binding Chili Chili RNA Aptamer Chili->Complex Binding Excitation Excitation (456 nm) Emission Emission (592 nm) Excitation->Emission Large Stokes Shift

Caption: Mechanism of fluorescence activation of Dmhbo+ upon binding to the Chili RNA aptamer.

Alternatives to Dmhbo+ for Super-Resolution RNA Imaging

While Dmhbo+ holds promise, several other systems are being actively explored and utilized for super-resolution RNA imaging.

  • SiRA (Silicon Rhodamine-binding Aptamer): This system, paired with the SiR fluorophore, has been successfully used for STED microscopy of RNA in live bacteria, demonstrating the feasibility of aptamer-based super-resolution imaging.

  • Spinach2 and Broccoli: These aptamers bind to derivatives of the GFP chromophore. While bright, their photostability can be a limiting factor for some super-resolution techniques that require high laser powers.

  • Mango: This family of aptamers binds to thiazole orange derivatives and exhibits high brightness and photostability, making them potential candidates for single-molecule localization microscopy techniques like STORM and PALM.

  • smFISH with Super-Resolution: Single-molecule Fluorescence In Situ Hybridization (smFISH) combined with STED or other super-resolution techniques offers a powerful, albeit fixation-based, alternative for achieving nanoscale resolution of RNA molecules.

Future Directions and Conclusion

The field of super-resolution RNA imaging is rapidly evolving. While Dmhbo+ possesses many of the requisite photophysical properties for super-resolution microscopy, further studies are needed to directly evaluate its performance in techniques like STORM and STED. Head-to-head comparisons with other leading RNA imaging systems will be crucial to delineate the optimal probes for specific biological questions. The development of new fluorogen-aptamer pairs with enhanced photostability and photoswitching characteristics will undoubtedly push the boundaries of what is visible within the intricate world of RNA biology. This guide serves as a foundational resource for researchers poised to explore the potential of Dmhbo+ and other fluorogenic aptamers in their super-resolution microscopy endeavors.

References

A Comparative Guide to Fluorogenic RNA Aptamers: Benchmarking Dmhbo+

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorogenic RNA aptamer is critical for the sensitive and specific detection of RNA in vitro and in living cells. This guide provides an objective comparison of the Dmhbo+ fluoromodule against other widely used alternatives, supported by experimental data.

Fluorogenic RNA aptamers are short RNA sequences that bind to specific, cell-permeable dyes (fluorogens) and cause them to become fluorescent. This "turn-on" mechanism provides a powerful tool for real-time imaging of RNA localization, trafficking, and quantification. This guide focuses on the performance characteristics of Dmhbo+ in complex with its cognate aptamer, Chili, and compares it with other popular fluorogenic RNA aptamers, namely Spinach, Broccoli, and Mango.

Performance Comparison of Fluorogenic RNA Aptamers

The following table summarizes the key performance metrics for Dmhbo+-Chili and other common fluorogenic RNA aptamer systems. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.

Aptamer SystemFluorophore/LigandExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Dissociation Constant (Kd) (nM)Fluorescence Enhancement (Fold)
Chili Dmhbo+ 456 592 0.1 12 ~750 *
Spinach2DFHBI4475010.72530~2,360
BroccoliDFHBI-1T4725070.65230Not Reported
Mango ITO1-Biotin5105350.223~1,100
Mango IITO1-Biotin5105350.350.7~1,800
Mango IIITO1-Biotin5105350.845.6~1,500
Mango IVTO1-Biotin5105350.6311~1,000

Note: The fluorescence enhancement for Dmhbo+-Chili is an estimation based on available data and may vary depending on the measurement conditions.

Signaling Pathway and Experimental Workflow

To understand the underlying principles of how these fluorogenic aptamers function and how they are characterized, the following diagrams illustrate a generalized signaling pathway and a typical experimental workflow for comparison.

SignalingPathway cluster_0 Unbound State cluster_1 Bound State Fluorophore_free Fluorophore Low_Fluorescence Low Fluorescence Fluorophore_free->Low_Fluorescence Rotational Freedom Complex Aptamer-Fluorophore Complex Fluorophore_free->Complex Aptamer_free RNA Aptamer Aptamer_free->Complex Binding High_Fluorescence High Fluorescence Complex->High_Fluorescence Conformational Rigidity

Figure 1. Generalized signaling pathway of a fluorogenic RNA aptamer.

ExperimentalWorkflow Start Select Fluorogenic Aptamer Systems RNA_Synthesis In vitro Transcription of RNA Aptamers Start->RNA_Synthesis RNA_Purification Purification and Quantification of RNA RNA_Synthesis->RNA_Purification Spectroscopy Spectroscopic Characterization RNA_Purification->Spectroscopy Binding_Assay Binding Affinity Assay (Kd) RNA_Purification->Binding_Assay Quantum_Yield Quantum Yield Measurement Spectroscopy->Quantum_Yield Fluorescence_Enhancement Fluorescence Enhancement Measurement Spectroscopy->Fluorescence_Enhancement Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Quantum_Yield->Data_Analysis Fluorescence_Enhancement->Data_Analysis End Comparative Guide Generation Data_Analysis->End

Figure 2. Experimental workflow for comparing fluorogenic RNA aptamers.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of fluorogenic RNA aptamers. The following are generalized protocols for key experiments.

In Vitro Transcription and Purification of RNA Aptamers
  • Transcription: RNA aptamers are typically synthesized by in vitro transcription from a DNA template using T7 RNA polymerase. The reaction mixture includes the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer.

  • Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE). The band corresponding to the full-length RNA is excised, and the RNA is eluted from the gel.

  • Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm using a spectrophotometer.

Determination of Dissociation Constant (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between the RNA aptamer and its fluorophore. A lower Kd value indicates a higher binding affinity.

  • Preparation: A constant concentration of the RNA aptamer is incubated with varying concentrations of the fluorophore in a suitable binding buffer (typically containing MgCl2 and KCl).

  • Measurement: The fluorescence intensity of each sample is measured using a fluorometer at the optimal excitation and emission wavelengths for the complex.

  • Data Analysis: The fluorescence intensity is plotted against the fluorophore concentration. The data is then fitted to a binding isotherm (e.g., the Hill equation) to determine the Kd.[1][2][3]

Measurement of Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of fluorescence, defined as the ratio of photons emitted to photons absorbed.

  • Reference Standard: A fluorescent standard with a known quantum yield (e.g., quinine sulfate or fluorescein) is used for comparison.[4]

  • Absorbance Measurement: The absorbance of both the RNA-fluorophore complex and the reference standard are measured at a series of concentrations at the excitation wavelength.

  • Fluorescence Measurement: The fluorescence emission spectra of the same solutions are recorded.

  • Calculation: The quantum yield of the sample is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of the reference standard.[4]

Determination of Fluorescence Enhancement

Fluorescence enhancement is the fold increase in fluorescence of the fluorophore upon binding to the RNA aptamer.

  • Measurement of Free Fluorophore: The fluorescence intensity of the fluorophore alone in the binding buffer is measured.

  • Measurement of Bound Fluorophore: The fluorescence intensity of the RNA-fluorophore complex is measured under saturating conditions (i.e., when all the fluorophore is bound to the aptamer).

  • Calculation: The fluorescence enhancement is calculated by dividing the fluorescence intensity of the bound fluorophore by that of the free fluorophore.

Conclusion

The Dmhbo+-Chili system offers a distinct spectral profile with a large Stokes shift, which can be advantageous in multiplexing applications to minimize spectral overlap. While its quantum yield is lower than some green-emitting counterparts like Spinach2 and Mango variants, its low nanomolar dissociation constant indicates a high binding affinity. The choice of the optimal fluorogenic RNA aptamer will ultimately depend on the specific experimental requirements, including the desired spectral properties, brightness, and the cellular environment. This guide provides a foundational dataset to aid researchers in making an informed decision for their RNA imaging and detection needs.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of DMHBO+

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of DMHBO+, a cationic chromophore used in life sciences research. Adherence to these procedures is vital for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is specifically tailored for researchers, scientists, and drug development professionals who handle such chemical compounds.

Hazard Identification and Safety Profile

General Safety Precautions:

  • Always handle DMHBO+ in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of any dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where DMHBO+ is handled or stored.

The following table summarizes the potential hazards based on similar chemical structures. Note: These are inferred hazards and must be verified with the official SDS for DMHBO+.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral May be harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin Irritation May cause skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation May cause serious eye irritation or damage.P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Hazard May be harmful to aquatic life.P273: Avoid release to the environment.

Step-by-Step Disposal Protocol

The recommended method for the disposal of DMHBO+ is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Neutralization (General Guidance):

While specific neutralization protocols for DMHBO+ are not available, a general approach for similar compounds involves treatment to reduce reactivity. This must be performed with extreme caution and only if explicitly approved by your institution's Environmental Health and Safety (EHS) office.

  • Consult the SDS: Before proceeding, obtain and thoroughly review the Safety Data Sheet for DMHBO+. The SDS will provide specific instructions for neutralization and disposal.

  • Segregate Waste: Collect all waste containing DMHBO+, including unused product, contaminated solutions, and contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "DMHBO+ (Cationic Chromophore)". List all components of the waste stream, including solvents and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.

  • Professional Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for collection and proper disposal. Provide the contractor with the SDS for DMHBO+.

  • Record Keeping: Maintain a detailed log of the disposal, including the date, quantity of waste, and the name of the disposal contractor.

Spill Management Protocol

In the event of a DMHBO+ spill, adhere to the following emergency procedures:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment (if trained): If you are trained in hazardous material spill response and it is safe to do so, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleanup: Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution, as recommended by your EHS office.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Visual Workflow for DMHBO+ Disposal

The following diagram illustrates the logical workflow for the proper disposal of DMHBO+.

DMHBO_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: DMHBO+ Waste Generated segregate Segregate DMHBO+ Waste start->segregate Collect label_waste Label Container: 'Hazardous Waste - DMHBO+' segregate->label_waste Package store_waste Store in Designated Secure Area label_waste->store_waste Transfer contact_ehs Contact EHS/Licensed Waste Contractor store_waste->contact_ehs Initiate provide_sds Provide SDS to Contractor contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal schedule_pickup->document Complete end_proc End: Waste Disposed document->end_proc

DMHBO+ Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Dmhbo+

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dmhbo+ was found in the available resources. The following guidance is based on general principles of laboratory safety for handling research chemicals and information extrapolated from research articles mentioning Dmhbo+. It is imperative that users conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. The information provided here is for guidance purposes only and should not be considered a substitute for a formal safety assessment.

Hazard Identification and Risk Assessment

As a novel research chemical, the full toxicological and hazardous properties of Dmhbo+ are likely not well-characterized. Therefore, it should be handled with the utmost caution, assuming it is potentially hazardous.

Potential Hazards (Assumed):

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.

A comprehensive risk assessment should be performed before any experiment involving Dmhbo+. This assessment should consider the quantity of substance being used, the nature of the experimental procedures (e.g., weighing, dissolving, heating), and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.[1][2][3][4][5] The specific level of PPE may need to be adjusted based on the risk assessment for the specific procedure.

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be chemical splash-proof. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a splash hazard.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a common choice for many laboratory chemicals. Consider double-gloving, especially for prolonged handling. Consult a glove compatibility chart if available, or select gloves with broad chemical resistance.
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat is recommended. A chemical-resistant apron should be worn over the lab coat when handling significant quantities or during procedures with a high splash potential.
Respiratory Protection Fume Hood or RespiratorAll handling of solid Dmhbo+ or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Handling and Storage

Handling:

  • Engineering Controls: Always handle Dmhbo+ in a well-ventilated area, preferably within a chemical fume hood.

  • Safe Handling Practices:

    • Avoid creating dust when handling the solid form.

    • Use appropriate tools (spatulas, scoops) to handle the powder.

    • Prepare solutions in the fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Segregation: Store separately from strong oxidizing agents, acids, and bases.

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify laboratory personnel and the institutional EHS department.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • PPE: Don the appropriate PPE before attempting to clean up the spill.

  • Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All Dmhbo+ waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste: Collect solid Dmhbo+ waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste containing Dmhbo+ in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Contaminated Materials: All disposable items that have come into contact with Dmhbo+ (e.g., gloves, pipette tips, paper towels) should be collected in a designated hazardous waste bag or container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "Dmhbo+".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Do not dispose of Dmhbo+ down the drain or in regular trash.

Visual Guidance

Workflow for Safe Handling of Dmhbo+

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_fumehood Prepare Fume Hood prep_ppe->prep_fumehood handle_weigh Weigh Solid Dmhbo+ prep_fumehood->handle_weigh In Fume Hood handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose emergency_evacuate Evacuate Area emergency_spill->emergency_evacuate emergency_notify Notify Supervisor & EHS emergency_procedure Follow Spill Procedure emergency_notify->emergency_procedure emergency_evacuate->emergency_notify

Caption: Workflow for the safe handling of Dmhbo+ from preparation to disposal.

Emergency Response for Dmhbo+ Spill

G spill Dmhbo+ Spill Occurs evacuate Immediately Evacuate the Area spill->evacuate alert Alert Colleagues and Supervisor evacuate->alert contact_ehs Contact Institutional EHS alert->contact_ehs ppe Don Appropriate PPE (if safe to do so) contact_ehs->ppe Follow EHS Guidance contain Contain the Spill with Absorbent Material ppe->contain cleanup Clean Up Spill and Contaminated Materials contain->cleanup dispose Dispose of all materials as Hazardous Waste cleanup->dispose

Caption: Step-by-step emergency response procedure for a Dmhbo+ spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.